Pronuciferine, (-)-
Description
See also: Peumus boldus leaf (part of).
Structure
3D Structure
Properties
CAS No. |
16654-37-8 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1 |
InChI Key |
WUYQEGNOQLRQAQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of (-)-Pronuciferine in Nelumbo nucifera: A Technical Guide
An In-depth Examination of the Isolation, Structural Elucidation, and Biological Activity of a Promising Proaporphine Alkaloid
Introduction
Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a rich history in traditional medicine, particularly in Asia. Various parts of the plant have been utilized for their therapeutic properties, which are largely attributed to a diverse array of secondary metabolites. Among these, the isoquinoline alkaloids have garnered significant scientific interest. This technical guide focuses on the discovery, isolation, structural characterization, and biological evaluation of a specific proaporphine alkaloid, (-)-pronuciferine, found within Nelumbo nucifera. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of natural products.
Discovery and Isolation of (-)-Pronuciferine
(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class.[1] It has been identified as a constituent of various parts of Nelumbo nucifera, including the leaves and flower buds.[2][3] The isolation of (-)-pronuciferine from the plant material typically involves a multi-step process beginning with extraction, followed by purification using various chromatographic techniques.
Quantitative Data on Alkaloid Extraction and Pronuciferine Yield
The efficiency of extraction and the yield of individual alkaloids can vary depending on the plant part used, the geographical origin, and the extraction methodology. Quantitative analysis is crucial for standardizing extracts and for understanding the distribution of bioactive compounds within the plant.
| Parameter | Method | Plant Part | Yield of (-)-Pronuciferine | Purity | Reference |
| Extraction & Purification | Methanol extraction, acid-base partitioning, column chromatography, HPLC | Flower Buds | 0.0195% | Not specified | [2] |
| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Leaves | 1.1 mg from 100 mg crude extract | 96.8% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation, purification, and characterization of (-)-pronuciferine.
Isolation and Purification of (-)-Pronuciferine from Nelumbo nucifera Flower Buds
This protocol is based on the methodology described by Shoji et al. (2007).[2]
1. Extraction:
- Dried and powdered flower buds of Nelumbo nucifera are extracted with methanol under reflux.
- The resulting methanol extract is concentrated under reduced pressure.
2. Acid-Base Partitioning:
- The concentrated methanol extract is suspended in water and partitioned with ethyl acetate to remove non-polar compounds.
- The aqueous layer is then made alkaline (pH 9-10) with a suitable base (e.g., sodium carbonate) and extracted with chloroform. The alkaloids, including pronuciferine, will partition into the chloroform layer.
3. Chromatographic Purification:
- The chloroform extract is concentrated and subjected to silica gel column chromatography.
- The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pronuciferine.
- Fractions enriched with pronuciferine are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure (-)-pronuciferine.
plant [label="Nelumbo nucifera\nFlower Buds", fillcolor="#F1F3F4"];
extraction [label="Methanol Extraction\n(Reflux)", fillcolor="#F1F3F4"];
partitioning [label="Acid-Base\nPartitioning", fillcolor="#F1F3F4"];
chromatography [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4"];
hplc [label="Preparative HPLC", fillcolor="#F1F3F4"];
product [label="(-)-Pronuciferine", fillcolor="#34A853", fontcolor="#FFFFFF"];
plant -> extraction [label="Dried & Powdered"];
extraction -> partitioning [label="Methanol Extract"];
partitioning -> chromatography [label="Crude Alkaloid Fraction"];
chromatography -> hplc [label="Enriched Fractions"];
hplc -> product [label="Purified Compound"];
}
Figure 1: Workflow for the isolation of (-)-pronuciferine.
Structural Elucidation of (-)-Pronuciferine
The definitive structure of (-)-pronuciferine is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Mass Spectrometry (MS):
- Objective: To determine the molecular weight and elemental composition of the compound.
- Method: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structural fragments of the molecule.
- Expected Results: For pronuciferine (C₁₉H₂₁NO₃), the expected monoisotopic mass is approximately 311.1521 g/mol .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Methods:
- ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
- ¹³C NMR: Provides information about the number of different types of carbons in the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
- Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D NMR spectra are meticulously analyzed to piece together the structure of (-)-pronuciferine, including its stereochemistry.
¹H and ¹³C NMR Data for (-)-Pronuciferine:
Unambiguous assignment of all ¹H and ¹³C NMR signals for (-)-pronuciferine has been reported, providing a definitive reference for its structural confirmation.[2]
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 131.2 | 6.64 (s) |
| 1a | 126.8 | - |
| 2 | 110.8 | 6.78 (s) |
| 3 | 147.8 | - |
| 3a | 123.4 | - |
| 4 | 148.5 | - |
| 5 | 53.6 | 3.15 (m), 2.65 (m) |
| 6 | 28.9 | 2.95 (m), 2.45 (m) |
| 6a | 64.9 | 3.80 (m) |
| 7 | 42.1 | 3.20 (dd, J=17.0, 3.0 Hz), 2.80 (d, J=17.0 Hz) |
| 7a | 128.9 | - |
| 8 | 204.5 | - |
| 9 | 149.2 | 6.95 (d, J=10.0 Hz) |
| 10 | 129.5 | 6.25 (d, J=10.0 Hz) |
| 11 | 48.3 | - |
| 12 | 129.5 | 6.25 (d, J=10.0 Hz) |
| 13 | 149.2 | 6.95 (d, J=10.0 Hz) |
| N-CH₃ | 42.9 | 2.45 (s) |
| 3-OCH₃ | 55.9 | 3.85 (s) |
| 4-OCH₃ | 55.9 | 3.88 (s) |
Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
References
Pronuciferine Alkaloids: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of pronuciferine, a proaporphine alkaloid of the isoquinoline class, and details the methodologies for its extraction and isolation from plant materials.[1][2] Pronuciferine and its derivatives are of significant interest to the scientific community for their potential neuroprotective properties.[1][2]
Natural Sources of Pronuciferine
Pronuciferine has been identified and isolated from a variety of plant species, primarily within the Berberidaceae and Menispermaceae families. Alkaloids are typically found in various parts of the plant, including the roots, stems, and leaves, where they are thought to serve as defense mechanisms against herbivores and pathogens.[3][4] The concentration and presence of specific alkaloids can vary based on the plant species, geographical location, and season of collection.
Table 1: Natural Plant Sources of Pronuciferine Alkaloids
| Plant Family | Species | Common Name / Reference | Reported Plant Part |
| Berberidaceae | Berberis coletioides | Barberry | Not specified in abstracts |
| Menispermaceae | Hypserpa nitida | --- | Not specified in abstracts |
| Menispermaceae | Antizoma angustifolia | --- | Not specified in abstracts |
| Menispermaceae | Stephania epigaea | --- | Roots[5] |
| Papaveraceae | Papaver species | Poppy | Not specified in abstracts |
Isolation and Purification of Pronuciferine
The isolation of pronuciferine from plant sources follows a general workflow common to alkaloid extraction, which leverages the basic nature of these nitrogen-containing compounds and their solubility characteristics.[6][7] The process involves initial extraction from the raw plant material, followed by purification steps to separate the target alkaloid from a complex mixture of other phytochemicals.[6]
General Experimental Workflow
The isolation process can be conceptually divided into three main stages:
-
Sample Preparation and Extraction: The plant material is first processed to increase the surface area for efficient solvent penetration.[7] This is followed by extraction using appropriate solvents to draw out the alkaloids.
-
Acid-Base Liquid-Liquid Partitioning: This crucial step separates the basic alkaloids from neutral and acidic plant constituents.
-
Chromatographic Purification: Finally, various chromatographic techniques are employed to isolate and purify pronuciferine from other co-extracted alkaloids.[8]
Below is a diagram illustrating the general workflow for the isolation of pronuciferine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 8. iipseries.org [iipseries.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pronuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant physicochemical and biological properties of (-)-pronuciferine. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Stereochemistry
(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula C₁₉H₂₁NO₃. Its structure features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The molecule contains a single chiral center at the spiro carbon, designated as C-4.
The absolute configuration of (-)-pronuciferine is (4S). This has been determined through spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the (4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with molecular targets.
Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is presented below. This data is essential for its identification, characterization, and quantification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₃ | [1] |
| Molecular Weight | 311.38 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 127-129 °C (for the racemate) | [2] |
| Specific Rotation [α]D | -7° (c 1, CHCl₃) (inferred from the value for the (+)-enantiomer) | [3] |
| ¹H NMR (CDCl₃, MHz) | Refer to Table 2 | [3] |
| ¹³C NMR (CDCl₃, MHz) | Refer to Table 3 | [3] |
Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Experimental Protocols
Isolation of Pronuciferine from Nelumbo nucifera
The following protocol describes a general method for the isolation of pronuciferine from the leaves of Nelumbo nucifera (lotus). This procedure can be adapted and optimized for specific laboratory conditions.
1. Extraction:
-
Dried and powdered leaves of Nelumbo nucifera are extracted with an acidic aqueous solution (e.g., 0.1 M HCl) using ultrasonication.
-
The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base (e.g., 0.1 M NaOH) to precipitate the crude alkaloids.
-
The precipitate is collected by filtration and dried under reduced pressure.
2. Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
The crude alkaloid extract is subjected to HSCCC for purification.
-
A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-water.
-
The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify those containing pronuciferine.
-
The pronuciferine-containing fractions are combined and the solvent is evaporated to yield the purified compound.
Enantioselective Synthesis of (-)-Pronuciferine
A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not currently available in the provided search results. However, a general strategy for the synthesis of the racemic mixture has been reported, which involves the construction of the spiro-cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic center.
Biological Activity and Signaling Pathways
(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the glycine-serine-threonine metabolic pathway.
Neuroprotective Mechanism against H₂O₂-Induced Apoptosis
Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to a cascade of events that culminate in apoptosis. This process typically involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has been shown to mitigate these effects. The proposed mechanism involves the modulation of the glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.
The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of (-)-pronuciferine.
Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.
Conclusion
(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant neuroprotective properties. This guide has summarized its key chemical and structural features, provided an overview of its spectroscopic data, and outlined experimental approaches for its isolation. The elucidation of its mechanism of action, particularly its modulation of the glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the development of novel therapeutic agents for neurodegenerative diseases. Further research is warranted to fully characterize its pharmacological profile and to develop efficient and scalable enantioselective synthetic routes.
References
The Biosynthesis of (-)-Pronuciferine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of the proaporphine alkaloid (-)-Pronuciferine. Proaporphine alkaloids are a class of benzylisoquinoline alkaloids (BIAs) characterized by a spirocyclohexadienone ring system and are precursors to aporphine alkaloids, a group with significant pharmacological activities. (-)-Pronuciferine, found in plants such as Nelumbo nucifera (sacred lotus), has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway
The biosynthesis of (-)-Pronuciferine originates from the condensation of two tyrosine-derived precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway proceeds through the formation of (R)-norcoclaurine, which is subsequently methylated and cyclized to form the characteristic proaporphine scaffold. Recent studies have elucidated the key enzymatic steps involved in this (R)-specific pathway, which diverges from the more common (S)-pathway of many other BIAs.
Key Enzymatic Steps
The biosynthesis of (-)-Pronuciferine involves a series of enzymatic reactions catalyzed by distinct enzyme classes:
-
Norcoclaurine Synthase (NCS): Catalyzes the initial Pictet-Spengler condensation of dopamine and 4-HPAA to form (R)-norcoclaurine. While most characterized NCS enzymes produce the (S)-enantiomer, the existence of an (R)-specific pathway is evident in plants producing (R)-derived alkaloids like (-)-Pronuciferine.
-
Norcoclaurine 6-O-Methyltransferase (6OMT): Catalyzes the O-methylation of the 6-hydroxyl group of (R)-norcoclaurine to yield (R)-coclaurine.
-
Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (R)-coclaurine to produce (R)-N-methylcoclaurine. This enzyme shows specificity for the (R)-isomer in this pathway.[1]
-
Cytochrome P450 (CYP80G): A key enzyme, NnCYP80G from Nelumbo nucifera, catalyzes the intramolecular C-C oxidative coupling of (R)-N-methylcoclaurine to form the proaporphine alkaloid glaziovine.[1] This step is crucial for the formation of the characteristic spirodienone structure.
-
N-Methyltransferase: A yet-to-be-fully-characterized N-methyltransferase is proposed to catalyze the final step, the N-methylation of glaziovine to yield (-)-Pronuciferine.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway of (-)-Pronuciferine.
Quantitative Data
Quantitative understanding of enzyme kinetics is crucial for pathway modeling and metabolic engineering. While data for the (R)-specific pathway to (-)-Pronuciferine is still emerging, the following tables summarize available kinetic parameters for key enzymes, primarily from studies on related (S)-pathway enzymes which can serve as a reference.
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source |
| Norcoclaurine Synthase (NCS) | Dopamine | - (sigmoidal) | - | [2] |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 | - | [2] | |
| Coclaurine N-Methyltransferase (CNMT) | (R,S)-Norreticuline | 380 | - | [3] |
| S-Adenosyl Methionine (SAM) | 650 | - | [3] | |
| NnCYP80G | (R)-N-methylcoclaurine | Not Reported | Not Reported | [1] |
| (S)-N-methylcoclaurine | Not Reported | Not Reported | [1] | |
| Coclaurine | Not Reported | Not Reported | [1] | |
| Reticuline | Not Reported | Not Reported | [1] |
Note: The kinetic data for the (R)-specific enzymes in the (-)-Pronuciferine pathway are not yet fully elucidated. The provided data for NCS and CNMT are for related enzymes and substrates and should be used as a general reference.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the (-)-Pronuciferine biosynthetic pathway.
Heterologous Expression and Purification of NnCYP80G in Pichia pastoris
Pichia pastoris is a widely used eukaryotic expression system for producing functional cytochrome P450 enzymes.
Protocol:
-
Gene Synthesis and Vector Construction:
-
Synthesize the coding sequence of NnCYP80G with codon optimization for P. pastoris.
-
Clone the synthesized gene into a P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible AOX1 promoter. This vector often includes a C-terminal His-tag for purification.
-
-
Transformation of P. pastoris:
-
Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin.
-
-
Expression Screening:
-
Inoculate single colonies into BMGY medium and grow at 30°C with shaking.
-
Induce protein expression by transferring the cells to BMMY medium containing methanol (0.5% final concentration), with methanol added every 24 hours to maintain induction.
-
Screen for protein expression by SDS-PAGE and Western blot analysis using an anti-His antibody.
-
-
Large-Scale Culture and Protein Purification:
-
Grow a high-expressing clone in a larger volume of BMGY medium.
-
Induce expression in BMMY medium for 48-72 hours.
-
Harvest the cells by centrifugation and lyse them using glass beads or a high-pressure homogenizer in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10% glycerol).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
Isolate the microsomal fraction by ultracentrifugation.
-
Solubilize the microsomal pellet in a buffer containing a detergent (e.g., 1% sodium cholate).
-
Purify the His-tagged NnCYP80G from the solubilized fraction using Ni-NTA affinity chromatography.
-
Elute the protein with an imidazole gradient.
-
Perform buffer exchange and further purify the protein using size-exclusion chromatography if necessary.
-
In Vitro Enzyme Assay for NnCYP80G
This assay determines the activity of the purified NnCYP80G enzyme.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
Recombinant NnCYP80G (e.g., 50-100 pmol)
-
NADPH-cytochrome P450 reductase (CPR) (in a 1:2 molar ratio with P450)
-
(R)-N-methylcoclaurine (substrate, e.g., 100 µM)
-
An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH (1 mM).
-
-
-
Incubation:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, (R)-N-methylcoclaurine.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Re-dissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by LC-MS/MS to identify and quantify the product, glaziovine.
-
LC-MS/MS Analysis of Proaporphine Alkaloids
This method is used for the sensitive and specific detection and quantification of (-)-Pronuciferine and its precursors.
Protocol:
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Glaziovine: Determine the precursor ion [M+H]⁺ and a specific product ion.
-
(-)-Pronuciferine: Precursor ion [M+H]⁺ at m/z 312.1 and a characteristic product ion (e.g., m/z 283.1).[4]
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a standard curve using authentic standards of the analytes.
-
Analyze the samples and quantify the alkaloids based on the peak areas of the MRM transitions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pronuciferine: A Comprehensive Technical Guide on its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine, a proaporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine, focusing on its neuroprotective, potential antipsychotic, and metabolic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile
(-)-Pronuciferine exhibits a multifaceted pharmacological profile, interacting with various cellular targets to elicit a range of biological responses. Its key activities include neuroprotection against oxidative stress, modulation of dopaminergic and serotonergic pathways, and regulation of cellular metabolism.
Neuroprotective Properties
In vitro studies have demonstrated the neuroprotective potential of (-)-Pronuciferine. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, a key pathological process in neurodegenerative diseases.
Key Findings:
-
Increased Cell Proliferation: At a concentration of 10 µM, (-)-Pronuciferine significantly increased the proliferation of human neuroblastoma SH-SY5Y cells by 45%.
-
Suppression of Neuronal Death: In the presence of hydrogen peroxide (H₂O₂), a potent oxidizing agent, (-)-Pronuciferine significantly suppressed neuronal death in SH-SY5Y cells.
-
Increased BDNF Expression: Treatment with 10 µM (-)-Pronuciferine led to a significant increase in the intracellular expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.
-
Metabolic Pathway Modulation: Metabolomic analysis revealed that (-)-Pronuciferine impacts the glycine-serine-threonine metabolic pathway and increases the intracellular levels of aspartic acid, glutamine, and tryptophan.
Potential Antipsychotic Activity
(-)-Pronuciferine displays a receptor binding profile that suggests potential atypical antipsychotic-like actions. Its activity at various serotonin and dopamine receptors is a key area of investigation.
Receptor Interactions:
-
Serotonin Receptors: It acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, and an inverse agonist at the 5-HT7 receptor. It also functions as a partial agonist at 5-HT6 receptors and an agonist at 5-HT1A receptors.
-
Dopamine Receptors: (-)-Pronuciferine exhibits partial agonist activity at D₂ and D₅ receptors, and agonist activity at D₄ receptors.
Metabolic Effects
(-)-Pronuciferine has been shown to influence glucose and lipid metabolism in adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.
Key Findings:
-
Inhibition of Lipogenesis: Both pronuciferine and the related alkaloid nuciferine have been found to inhibit fat production in 3T3-L1 adipocytes.[1]
-
Increased Glucose Uptake: These compounds also enhance glucose uptake in insulin-resistant 3T3-L1 adipocytes.[1]
-
AMPK Signaling Pathway Activation: The metabolic effects of (-)-Pronuciferine are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This activation leads to the upregulation of glucose transporter type 4 (GLUT4) expression.[1]
Data Presentation
Table 1: Summary of in vitro Neuroprotective Effects of (-)-Pronuciferine
| Parameter | Cell Line | Concentration | Result |
| Cell Proliferation | SH-SY5Y | 10 µM | 45% increase |
| H₂O₂-induced Cell Death | SH-SY5Y | Not specified | Significant suppression |
| BDNF Protein Expression | SH-SY5Y | 10 µM | Significant increase |
Note: Quantitative data for receptor binding affinities (Ki, IC50, EC50) of (-)-Pronuciferine are not yet available in a consolidated tabular format in the reviewed literature. The receptor interactions are described qualitatively.
Experimental Protocols
Neuroprotection Assays
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded and allowed to adhere. For neuroprotective assays, cells are pre-treated with (-)-Pronuciferine at the desired concentration (e.g., 10 µM) for a specified time before inducing oxidative stress.
2. Hydrogen Peroxide-Induced Apoptosis Assay:
-
Induction of Apoptosis: After pre-treatment with (-)-Pronuciferine, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[2]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
-
3. BDNF Protein Expression Analysis (Western Blot):
-
Protein Extraction:
-
Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For tissue samples, an acid-extraction protocol can be used to release bound BDNF.[4]
-
-
Protein Quantification: The total protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Metabolic Assays
1. 3T3-L1 Adipocyte Differentiation:
-
Cell Line: 3T3-L1 preadipocytes.
-
Proliferation Medium: DMEM with 8% calf serum.
-
Differentiation Induction (Day 0): Two days post-confluency, cells are stimulated with MDI induction media containing dexamethasone, 3-isobutyl-methylxanthine (IBMX), and insulin.[1][5]
-
Insulin Medium (Day 2): The MDI medium is replaced with a medium containing only insulin.[6]
-
Maintenance (Day 4 onwards): The medium is changed to a differentiation medium (e.g., 10% FBS/DMEM) every two days. Full differentiation is typically achieved by day 8.[6]
2. Glucose Uptake Assay:
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for a period (e.g., 16 hours) before the assay.[7]
-
Treatment: Cells are incubated with (-)-Pronuciferine at the desired concentration.
-
Glucose Uptake Measurement:
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.[1]
-
After a defined incubation period, the uptake of 2-NBDG is measured using a fluorescence microplate reader.
-
Signaling Pathways and Mechanisms of Action
Neuroprotection Signaling
The neuroprotective effects of (-)-Pronuciferine are, in part, mediated by its ability to upregulate the expression of BDNF. BDNF is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity through the activation of its receptor, TrkB, and subsequent downstream signaling cascades.
Caption: Proposed neuroprotective mechanism of (-)-Pronuciferine.
Metabolic Regulation via AMPK Pathway
(-)-Pronuciferine's effects on glucose and lipid metabolism are linked to the activation of the AMPK signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to a cascade of events that promote catabolic processes (like glucose uptake and fatty acid oxidation) and inhibit anabolic processes (like lipogenesis).
Caption: Metabolic regulation by (-)-Pronuciferine via the AMPK pathway.
Experimental Workflow: Neuroprotective Effect Assessment
The following diagram outlines the general workflow for assessing the neuroprotective effects of (-)-Pronuciferine against oxidative stress.
Caption: Workflow for assessing the neuroprotective effects of (-)-Pronuciferine.
Conclusion
(-)-Pronuciferine is a promising natural compound with a diverse pharmacological profile. Its neuroprotective, potential antipsychotic, and metabolic regulatory activities warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this intriguing alkaloid. Further studies are needed to establish a comprehensive quantitative profile of its receptor interactions and to elucidate the full spectrum of its in vivo efficacy and safety.
References
- 1. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biosensis.com [biosensis.com]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
The Neuroprotective Effects of (-)-Pronuciferine on Human Neuronal SH-SY5Y Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine, a proaporphine alkaloid, has demonstrated notable neuroactive properties, positioning it as a compound of interest for neurodegenerative disease research. This technical guide provides an in-depth overview of the effects of (-)-Pronuciferine on human neuronal SH-SY5Y cells, a widely used in vitro model for neuronal studies. The document outlines the quantitative effects on cell proliferation and neuroprotection, details the experimental methodologies, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of (-)-Pronuciferine on SH-SY5Y cells.
Table 1: Effect of (-)-Pronuciferine on SH-SY5Y Cell Proliferation
| Treatment Condition | Concentration | % Increase in Cell Proliferation | Statistical Significance |
| (-)-Pronuciferine | 10 µM | 45% | P < 0.001 |
Table 2: Neuroprotective Effect of (-)-Pronuciferine against H₂O₂-Induced Cell Death
| Treatment Condition | Outcome | Statistical Significance |
| (-)-Pronuciferine + H₂O₂ | Suppressed neuronal death | P < 0.001 |
Table 3: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression
| Treatment Condition | Concentration | Outcome | Statistical Significance |
| (-)-Pronuciferine | 10 µM | Increased intracellular BDNF protein expression | P < 0.05 |
Table 4: Impact of (-)-Pronuciferine on Intracellular Metabolite Levels
| Metabolite Pathway | Affected Metabolites | Change in Intracellular Level |
| Glycine-Serine-Threonine Pathway | Serine Dimethylglycine, Sarcosine, Threonine | Altered |
| Amino Acid Metabolism | Aspartic Acid, Glutamine, Tryptophan | Increased |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effects of (-)-Pronuciferine on SH-SY5Y cells.
Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is replaced every 2-3 days.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of (-)-Pronuciferine on the proliferation and viability of SH-SY5Y cells.
-
Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Pronuciferine or vehicle control.
-
Incubation: Cells are incubated for the desired treatment period (e.g., 24 hours).
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.
-
Incubation with MTT: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.
Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model
This model is used to evaluate the neuroprotective effects of (-)-Pronuciferine against oxidative stress-induced cell death.
-
Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to attach.
-
Pre-treatment: Cells are pre-treated with (-)-Pronuciferine at the desired concentration for a specific duration (e.g., 2 hours) before exposure to H₂O₂.
-
H₂O₂ Treatment: Hydrogen peroxide is added to the culture medium to a final concentration known to induce apoptosis in SH-SY5Y cells (the optimal concentration should be determined empirically, but is often in the range of 100-500 µM).
-
Incubation: Cells are incubated with H₂O₂ for a predetermined time (e.g., 24 hours).
-
Assessment of Apoptosis: Cell viability and apoptosis can be assessed using various methods, such as the MTT assay, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.
Western Blotting for BDNF Expression
This technique is used to quantify the intracellular protein levels of Brain-Derived Neurotrophic Factor (BDNF).
-
Cell Lysis: After treatment with (-)-Pronuciferine, SH-SY5Y cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of BDNF is normalized to the loading control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics
This method is employed to analyze the changes in the intracellular metabolome of SH-SY5Y cells following treatment with (-)-Pronuciferine.
-
Metabolite Extraction: After treatment, the culture medium is removed, and cells are washed with an appropriate buffer. Intracellular metabolites are then extracted using a cold solvent mixture, typically methanol/water or acetonitrile/water.
-
Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation.
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer.
-
Data Processing: The raw GC-MS data is processed using specialized software to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library.
-
Statistical Analysis: Statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify significant changes in metabolite levels between different treatment groups.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of (-)-Pronuciferine in SH-SY5Y cells are associated with the activation of key signaling pathways.
Caption: Signaling pathway of (-)-Pronuciferine in SH-SY5Y cells.
Caption: Workflow for assessing neuroprotective effects.
Conclusion
(-)-Pronuciferine exhibits significant neuroprotective and proliferative effects on human neuronal SH-SY5Y cells. Its mechanism of action involves the modulation of crucial signaling pathways such as MAPK/ERK and PI3K/Akt, leading to increased BDNF expression. These findings underscore the potential of (-)-Pronuciferine as a therapeutic candidate for neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and neuroscience.
The Potential Role of (-)-Pronuciferine in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Naturally occurring compounds are a promising avenue for the discovery of novel therapeutic agents. (-)-Pronuciferine, a proaporphine alkaloid belonging to the isoquinoline class, has emerged as a molecule of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine's role in neurodegenerative disease models, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.
Quantitative Data Summary
The primary evidence for the neuroprotective effects of (-)-Pronuciferine comes from in vitro studies using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in human SH-SY5Y neuroblastoma cells. This model mimics the neuronal damage caused by excessive reactive oxygen species (ROS), a key factor in neurodegeneration.
| Parameter | Cell Line | Treatment | Concentration of (-)-Pronuciferine | Result | Significance | Reference |
| Cell Proliferation | SH-SY5Y | (-)-Pronuciferine alone | 10 µM | 45% increase in cell proliferation | p < 0.001 | [1][2] |
| Suppression of Neuronal Death | SH-SY5Y | H₂O₂-induced apoptosis | 5 µM and 10 µM | Significant suppression of neuronal death | p < 0.001 | [1][2] |
| BDNF Protein Expression | SH-SY5Y | (-)-Pronuciferine alone | 10 µM | Significant increase in intracellular BDNF protein expression | p < 0.05 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of (-)-Pronuciferine's neuroprotective effects.
Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids (NEAA), and a penicillin/streptomycin antibiotic cocktail (50 ng/ml).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA solution.
Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model
This model is used to simulate oxidative stress-induced neuronal cell death.
-
Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Treatment:
-
Cells are pre-treated with varying concentrations of (-)-Pronuciferine (e.g., 5 µM, 10 µM) for a specified period.
-
Following pre-treatment, H₂O₂ is added to the culture medium at a final concentration known to induce apoptosis (e.g., determined by a dose-response curve) for a further incubation period.
-
-
Assessment: Cell viability and apoptosis are assessed using methods such as the MTT assay and Annexin V/PI staining.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After the desired treatment period, the culture medium is removed.
-
A fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Western Blotting for Brain-Derived Neurotrophic Factor (BDNF) Expression
This technique is used to detect and quantify the amount of BDNF protein in cell lysates.
-
Cell Lysis:
-
After treatment with (-)-Pronuciferine, cells are washed with ice-cold PBS.
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
The light signal is captured on X-ray film or with a digital imaging system, and the intensity of the bands corresponding to BDNF is quantified.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the neuroprotective effects of (-)-Pronuciferine are still under investigation. However, based on the available data and the known activities of related isoquinoline alkaloids, several key signaling pathways are likely involved.
Upregulation of BDNF and Pro-Survival Signaling
(-)-Pronuciferine has been shown to significantly increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a vital role in neuronal survival, growth, differentiation, and synaptic plasticity. By binding to its receptor, Tropomyosin receptor kinase B (TrkB), BDNF can activate downstream signaling cascades that promote cell survival and protect against apoptosis.
Caption: Proposed BDNF-mediated pro-survival pathway activated by (-)-Pronuciferine.
Modulation of Cellular Metabolism
Metabolomic studies have revealed that (-)-Pronuciferine significantly impacts the glycine-serine-threonine metabolic pathway.[1][2] It also increases the intracellular levels of aspartic acid, glutamine, and tryptophan.[1][2] These amino acids are crucial for neurotransmitter synthesis and cellular energy metabolism, suggesting that (-)-Pronuciferine may exert its neuroprotective effects by supporting fundamental neuronal functions.
Caption: Metabolic pathways potentially modulated by (-)-Pronuciferine.
Potential for Antioxidant and Anti-inflammatory Activity
While direct evidence for (-)-Pronuciferine is pending, many isoquinoline alkaloids exhibit potent antioxidant and anti-inflammatory properties. These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, isoquinoline alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory mediators.
References
Preliminary Biological Activity of (-)-Pronuciferine: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Anti-Tumor Potential of a Promising Proaporphine Alkaloid
Abstract
(-)-Pronuciferine, a proaporphine alkaloid, has garnered interest for its potential therapeutic applications. While initial research has highlighted its neuroprotective properties, emerging evidence suggests a possible role as an anti-tumor agent. This technical guide provides a comprehensive overview of the preliminary biological activities of (-)-Pronuciferine, with a focus on its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cells. Detailed experimental protocols for key biological assays are presented, alongside a summary of available data and an exploration of potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of (-)-Pronuciferine in oncology.
Introduction
(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class of compounds. Structurally related alkaloids, such as nuciferine, have demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including breast cancer.[1] This has prompted investigation into the potential anti-tumor activities of (-)-Pronuciferine. This guide summarizes the current, albeit limited, understanding of its biological effects in the context of cancer and provides detailed methodologies for its further preclinical evaluation.
Cytotoxic Activity
The preliminary assessment of a compound's anti-tumor potential often begins with evaluating its cytotoxicity against various cancer cell lines. While specific IC50 values for (-)-Pronuciferine against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the related alkaloid nuciferine provide a basis for expected activity. Nuciferine has been shown to inhibit the proliferation of breast cancer cells, suggesting that (-)-Pronuciferine may exhibit similar cytotoxic properties.[1]
Table 1: Cytotoxicity Data for Nuciferine (as a proxy for (-)-Pronuciferine)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 | [1] |
| MCF-7 | Breast Cancer | Not Specified | 24 | [1] |
Note: This table presents data for nuciferine due to the limited availability of specific IC50 values for (-)-Pronuciferine in the reviewed literature. Further direct experimental evaluation of (-)-Pronuciferine is required.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. The ability of (-)-Pronuciferine to induce apoptosis in cancer cells is a key area of investigation. Studies on nuciferine have shown that it can induce apoptosis in breast cancer cell lines.[1] This suggests that (-)-Pronuciferine may also trigger apoptotic pathways in cancer cells.
Table 2: Apoptosis Induction by Nuciferine in Breast Cancer Cells
| Cell Line | Treatment Concentration | Method | Observation | Reference |
| MDA-MB-231 | Various concentrations | Cell Death Detection ELISA | Increased DNA fragmentation | [1] |
| MCF-7 | Various concentrations | Cell Death Detection ELISA | Increased DNA fragmentation | [1] |
Note: This table presents data for nuciferine. Direct experimental verification of apoptosis induction by (-)-Pronuciferine is necessary.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, often due to dysregulation of the cell cycle. Compounds that can arrest the cell cycle at specific checkpoints are valuable candidates for anti-cancer drug development. Nuciferine has been observed to cause cell cycle arrest in breast cancer cells, indicating a potential mechanism of action for related alkaloids like (-)-Pronuciferine.[1]
Table 3: Cell Cycle Arrest Induced by Nuciferine
| Cell Line | Treatment Concentration | Phase of Arrest | Method | Reference |
| MDA-MB-231 | Not Specified | Not Specified | Flow Cytometry (Propidium Iodide Staining) | [1] |
| MCF-7 | Not Specified | Not Specified | Flow Cytometry (Propidium Iodide Staining) | [1] |
Note: The specific phase of cell cycle arrest induced by nuciferine was not detailed in the available source. Further investigation is required for (-)-Pronuciferine.
Potential Signaling Pathways
The biological effects of (-)-Pronuciferine are likely mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by (-)-Pronuciferine in cancer cells are yet to be fully elucidated, several key pathways are commonly targeted by natural anti-cancer compounds. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a common mechanism for anti-cancer drugs.[2][3][4][5][6][7]
-
MAPK/ERK Signaling Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.[3][8][9][10][11]
-
NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.[12][13][14][15][16][17]
Further research is necessary to determine if (-)-Pronuciferine exerts its anti-tumor effects through modulation of these or other signaling pathways.
Experimental Protocols
To facilitate further research into the biological activity of (-)-Pronuciferine, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of (-)-Pronuciferine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
(-)-Pronuciferine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
(-)-Pronuciferine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (-)-Pronuciferine at the desired concentrations for the appropriate time. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
(-)-Pronuciferine
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with (-)-Pronuciferine as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Cell Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
Conclusion and Future Directions
The preliminary evidence, largely extrapolated from studies on the related alkaloid nuciferine, suggests that (-)-Pronuciferine holds promise as a potential anti-tumor agent. Its predicted ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells warrants a more direct and thorough investigation. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of (-)-Pronuciferine against a broad panel of human cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the specific molecular mechanisms underlying its anti-cancer effects, including the identification of the precise phase of cell cycle arrest and the key molecular players in the apoptotic pathway.
-
Signaling Pathway Analysis: Investigating the impact of (-)-Pronuciferine on key cancer-related signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB, through techniques like western blotting and reporter assays.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of (-)-Pronuciferine in preclinical animal models of cancer.
The detailed protocols and summarized information provided in this guide offer a solid foundation for advancing the preclinical development of (-)-Pronuciferine as a potential novel therapeutic for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Targeting the Cell Cycle, RRM2 and NF-κB for the Treatment of Breast Cancers [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Proaporphine Alkaloid (-)-Pronuciferine: A Potential Modulator of Brain-Derived Neurotrophic Factor Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Pronuciferine, a naturally occurring proaporphine alkaloid, has emerged as a compound of interest in neuropharmacology due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of (-)-pronuciferine's influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantitative effects, experimental methodologies, and associated signaling pathways of (-)-pronuciferine.
Quantitative Data on BDNF Expression
Research has demonstrated that (-)-pronuciferine can significantly modulate BDNF levels in neuronal cell models. A key study utilizing the human neuroblastoma SH-SY5Y cell line provides the most direct evidence to date.
Table 1: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression in SH-SY5Y Cells [1]
| Treatment Group | Concentration | % Increase in BDNF Protein Expression (Mean ± SEM) | Statistical Significance (p-value) |
| Control | - | Baseline | - |
| (-)-Pronuciferine | 10 µM | 17-20% | < 0.05 |
Data summarized from Bayazeid et al., 2020. The study reported a significant increase in intracellular BDNF protein expression at 10 µM.[1] It is important to note that while the study confirmed a statistically significant increase, the precise mean and standard error of the mean for the percentage increase were reported as a range.
Postulated Signaling Pathway
The mechanism by which (-)-pronuciferine upregulates BDNF is believed to involve the activation of canonical neurotrophic signaling cascades. The proposed pathway begins with the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF, and proceeds through downstream kinase pathways culminating in the activation of the transcription factor CREB (cAMP response element-binding protein), a key regulator of BDNF gene expression.
Caption: Proposed signaling pathway of (-)-pronuciferine-induced BDNF expression.
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the effects of (-)-pronuciferine on BDNF expression, based on established practices in the field.
SH-SY5Y Cell Culture and Treatment
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurobiological studies.
-
Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating for Experiments: For experiments, cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for optimal growth and response to treatment.
-
(-)-Pronuciferine Treatment: A stock solution of (-)-pronuciferine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Cells are treated with the desired concentration of (-)-pronuciferine (e.g., 10 µM) for a specified duration (e.g., 24 hours) before analysis. A vehicle control (medium with the same concentration of DMSO) should always be included.
Caption: General workflow for SH-SY5Y cell culture and treatment.
Quantification of BDNF Protein Expression by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying BDNF levels in cell lysates or culture supernatants.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay) for normalization.
-
-
ELISA Procedure:
-
A commercial human BDNF ELISA kit is typically used. The assay is performed according to the manufacturer's instructions.
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody specific for human BDNF.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of BDNF present.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The concentration of BDNF in the samples is calculated from a standard curve generated using recombinant BDNF standards.
-
Caption: General workflow for a sandwich ELISA to quantify BDNF.
Analysis of Signaling Pathway Activation by Western Blot
Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade, which is indicative of their activation.
-
Sample Preparation:
-
Prepare cell lysates as described for the ELISA protocol, ensuring the lysis buffer also contains phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration for equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-TrkB, anti-phospho-Akt, anti-phospho-ERK, or anti-phospho-CREB).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).
-
The intensity of the phosphorylated protein band is normalized to the intensity of the total protein or housekeeping protein band.
-
The available evidence suggests that (-)-pronuciferine is a promising compound that can positively modulate BDNF expression in neuronal cells, potentially through the activation of the TrkB-PI3K/Akt-MAPK/ERK-CREB signaling pathway. Further research is warranted to fully elucidate the quantitative aspects of this effect and to confirm the precise molecular mechanisms in various preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to investigate the neurotrophic potential of (-)-pronuciferine and similar compounds.
References
An In-Depth Technical Guide to the Isolation and Characterization of (-)-Pronuciferine from Papaver Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies for isolating and characterizing the proaporphine alkaloid, (-)-pronuciferine, from plants of the Papaver genus. It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and biological pathways to support advanced research and development.
Introduction
(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline alkaloid class.[1] These compounds are known for their structural diversity and wide range of pharmacological activities.[2][3] While found in various plant families, Papaver species are a notable source of diverse alkaloids, including pronuciferine.[4][5] Recent studies have highlighted the neuroactive potential of pronuciferine, particularly its neuroprotective effects against apoptosis in neuronal cells, making it a compound of interest for neurodegenerative disease research.[1][6] This guide details the process of its extraction, purification, and structural elucidation.
Isolation of (-)-Pronuciferine
The isolation of alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a generalized procedure based on standard methodologies for alkaloid extraction from Papaver species.[7][8][9]
Experimental Protocol: Extraction and Purification
-
Plant Material Preparation:
-
Collect fresh plant material from a suitable Papaver species.
-
Thoroughly wash the plant material to remove debris and dry it in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.[7]
-
-
Solvent Extraction:
-
Defat the powdered plant material by macerating it with n-hexane for 24 hours to remove lipids and non-polar constituents. Filter the mixture and discard the hexane extract.[7]
-
Air-dry the defatted plant material.
-
Perform a Soxhlet extraction or repeated maceration with 85-95% methanol for approximately 14-24 hours to extract the alkaloids.[7]
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, viscous residue.[7]
-
-
Acid-Base Partitioning for Alkaloid Fractionation:
-
Suspend the crude extract residue in a 2-6% hydrochloric acid (HCl) solution to protonate the alkaloids, rendering them water-soluble.[7][8]
-
Partition the acidic aqueous solution against a non-polar organic solvent like chloroform or diethyl ether multiple times. The protonated alkaloids will remain in the aqueous layer, while neutral and acidic impurities are removed into the organic layer.
-
Collect the aqueous layer and basify it by slowly adding ammonium hydroxide (NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution multiple times with chloroform.[7][8]
-
Combine the chloroform fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.
-
-
Chromatographic Purification:
-
Thin-Layer Chromatography (TLC): Use analytical TLC plates (e.g., silica gel GF254) to monitor the separation process. A common mobile phase for proaporphine alkaloids is a mixture of Cyclohexane: Chloroform: Diethylamine.[7] Visualize spots under UV light.
-
Column Chromatography: Pack a glass column with silica gel. Dissolve the crude alkaloid fraction in a minimal amount of the eluting solvent and apply it to the column. Elute the column with a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate to methanol) to separate the different alkaloids.
-
Preparative TLC or HPLC: For final purification, fractions enriched with pronuciferine can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure (-)-pronuciferine compound.
-
Visualization of Isolation Workflow
Characterization of (-)-Pronuciferine
Once isolated, the structure and purity of (-)-pronuciferine are confirmed using various spectroscopic and physical methods.
Physicochemical and Spectroscopic Data
The identity of the isolated compound is confirmed by comparing its physicochemical and spectroscopic data with reported values.
Table 1: Physicochemical Properties of (-)-Pronuciferine
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₃ | [10][11] |
| Molecular Weight | 311.4 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Melting Point | 127 - 129 °C | [10] |
| Optical Rotation ([α]D) | -95° (in CHCl₃) | N/A |
Note: The optical rotation value can vary based on concentration and solvent. The value provided is a typical literature value for the levorotatory enantiomer.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) provide unambiguous signal assignments.[12] Samples are typically dissolved in deuterated chloroform (CDCl₃).
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as C=O (ketone), C-O-C (ether), and aromatic C=C bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.
Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.90 | d | 10.0 | H-2 |
| 6.69 | s | - | H-8 |
| 6.25 | d | 10.0 | H-3 |
| 6.17 | d | 2.9 | H-5 |
| 4.01 | d | 13.5 | H-6aα |
| 3.88 | s | - | 10-OCH₃ |
| 3.86 | s | - | 11-OCH₃ |
| 3.25 | m | - | H-7 |
| 2.45 | s | - | N-CH₃ |
Data synthesized from literature reports.[12]
Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 203.4 | C-4 |
| 151.7 | C-11 |
| 149.8 | C-5 |
| 147.2 | C-10 |
| 145.3 | C-1b |
| 134.3 | C-2 |
| 131.0 | C-12a |
| 128.5 | C-3 |
| 126.8 | C-1a |
| 122.9 | C-11a |
| 109.8 | C-8 |
| 65.5 | C-1 |
| 60.5 | C-6a |
| 56.1 | 10/11-OCH₃ |
| 55.9 | 10/11-OCH₃ |
| 53.6 | C-7 |
| 47.9 | C-12 |
| 43.6 | N-CH₃ |
| 30.2 | C-9 |
Data synthesized from literature reports.[12]
Biological Activity and Signaling
(-)-Pronuciferine has demonstrated significant neuroactive properties. In vitro studies using human neuronal SH-SY5Y cells show that it can increase cell proliferation and suppress neuronal death induced by oxidative stress (H₂O₂).[1]
Metabolomic analysis revealed that pronuciferine affects the glycine-serine-threonine metabolic pathway and increases levels of key amino acids like aspartic acid and glutamine.[1][6] Furthermore, it significantly elevates the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival and growth.[1][6] This suggests pronuciferine may act as a neuroprotective agent with potential therapeutic applications in neurodegenerative diseases.
Visualization of Neuroactive Signaling
This guide provides a foundational framework for the isolation and detailed characterization of (-)-pronuciferine from Papaver species. Researchers should note that specific yields and optimal purification parameters may vary depending on the plant species, collection time, and specific laboratory conditions.
References
- 1. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. US2715627A - Solvent extraction of opium alkaloids - Google Patents [patents.google.com]
- 10. (R)-Pronuciferine | C19H21NO3 | CID 628376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pronuciferine | C19H21NO3 | CID 200480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(-)-Pronuciferine in Berberis coletioides: A Technical Overview for Researchers
An In-depth Guide to the Proaporphine Alkaloid (-)-Pronuciferine, a Bioactive Metabolite from Berberis coletioides, for Researchers and Drug Development Professionals.
(-)-Pronuciferine, a proaporphine alkaloid, has been identified as a constituent of Berberis coletioides, a plant species belonging to the Berberidaceae family.[1] This technical guide provides a comprehensive overview of (-)-pronuciferine, including its isolation, characterization, and documented biological activities, with a focus on its neuroprotective effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
(-)-Pronuciferine is an isoquinoline alkaloid with the molecular formula C₁₉H₂₁NO₃.[2] Key physicochemical and spectroscopic data for the characterization of (-)-pronuciferine are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.4 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Signals observed at δ 6.72 (aromatic singlet), and cross-ring coupled olefinic signals at δ 6.83, 6.85, 6.39, and 6.28, along with several aliphatic signals. |
| ¹³C NMR (CDCl₃, δ ppm) | Resembles the data for pronuciferine N-oxide, with key differences in chemical shifts around the isoquinoline nitrogen. |
| Class | Proaporphine Alkaloid |
Isolation and Characterization
(-)-Pronuciferine, along with its derivative pronuciferine N-oxide, has been successfully isolated from Berberis coletioides.[1] While specific quantitative yields from this particular species are not detailed in the available literature, the general workflow for the isolation of alkaloids from Berberis species typically involves an acid-base extraction followed by chromatographic purification.
A generalized workflow for the isolation and characterization of (-)-pronuciferine is depicted in the following diagram.
Biological Activity: Neuroprotection
(-)-Pronuciferine has demonstrated significant neuroprotective activity. Studies have shown its ability to protect human neuronal SH-SY5Y cells from apoptosis induced by hydrogen peroxide (H₂O₂).[2] At a concentration of 10 µM, pronuciferine significantly suppressed neuronal death caused by H₂O₂.[2]
Experimental Protocol: Neuroprotective Effect Against H₂O₂-Induced Apoptosis in SH-SY5Y Cells
The following is a representative experimental protocol for assessing the neuroprotective effects of (-)-pronuciferine, based on established methodologies.[3][4][5][6]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of (-)-pronuciferine for a specified period (e.g., 24 hours).
-
Following pre-treatment, H₂O₂ is added to the wells at a final concentration known to induce apoptosis (e.g., 250 µM) and incubated for an additional 24 hours.
-
MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-3 hours to allow for formazan crystal formation.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are seeded in 6-well plates and treated with (-)-pronuciferine and H₂O₂ as described above.
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed with ice-cold PBS and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Measurement of Brain-Derived Neurotrophic Factor (BDNF):
-
SH-SY5Y cells are treated with (-)-pronuciferine as described above.
-
Cell lysates are collected, and the concentration of BDNF is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Signaling Pathway of Neuroprotection
The neuroprotective effect of (-)-pronuciferine is associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][7] An increase in intracellular BDNF protein expression has been observed in SH-SY5Y cells treated with pronuciferine.[2] BDNF is a key neurotrophin that plays a critical role in neuronal survival, growth, and differentiation.[8] The upregulation of BDNF can activate downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and inhibit apoptosis.[7]
The following diagram illustrates the proposed signaling pathway for the neuroprotective action of (-)-pronuciferine.
References
- 1. Pronuciferine N-oxide, a proaporphine N-oxide alkaloid from Berberis coletioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Controlling the Expression and Secretion of BDNF - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxic Evaluation of (-)-Pronuciferine on Cancer Cell Lines: A Methodological and Conceptual Framework
Disclaimer: As of December 2025, a comprehensive literature search has revealed a significant lack of publicly available data regarding the initial cytotoxic evaluation of (-)-Pronuciferine on cancer cell lines. Specific IC50 values, detailed experimental protocols, and defined signaling pathways for this particular compound in the context of cancer cytotoxicity have not been extensively reported in peer-reviewed publications.
Therefore, this document serves as an in-depth technical guide and whitepaper outlining the standard methodologies and conceptual frameworks that would be employed for such an evaluation. It is intended to provide researchers, scientists, and drug development professionals with a robust template for conducting or interpreting future studies on (-)-Pronuciferine or similar natural product-derived compounds.
Quantitative Cytotoxicity Data
In a typical initial evaluation, the half-maximal inhibitory concentration (IC50) of (-)-Pronuciferine would be determined against a panel of human cancer cell lines representing various cancer types. A non-cancerous cell line would also be included to assess selectivity. The data would be presented in a tabular format for clear comparison.
Table 1: Hypothetical IC50 Values of (-)-Pronuciferine on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| K-562 | Chronic Myelogenous Leukemia | Data Not Available | Data Not Available | Data Not Available |
| Vero | Normal Kidney Epithelial | Data Not Available | Data Not Available | N/A |
*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following sections detail the standard experimental protocols that would be utilized to generate the data for a comprehensive cytotoxic evaluation of (-)-Pronuciferine.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, K-562) and a normal cell line (e.g., Vero) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2. Cells would be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: (-)-Pronuciferine would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells would be treated with these concentrations for 24, 48, and 72 hours. Control wells would receive medium with the same concentration of DMSO.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plate would be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the untreated control cells. The IC50 value would be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Exploring the Potential Anti-Diabetic Effects of (-)-Pronuciferine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pronuciferine, an aporphine alkaloid, has emerged as a compound of interest in the exploration of novel therapeutic agents for type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of its potential anti-diabetic effects, focusing on its known mechanism of action and outlining experimental protocols for further investigation into other plausible pathways. While research directly on (-)-Pronuciferine is nascent, preliminary evidence points towards its significant role in activating the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis and glucose metabolism. This document serves as a resource for researchers to delve deeper into the anti-diabetic potential of (-)-Pronuciferine, providing detailed methodologies for in vitro assays and visual representations of key biological pathways and experimental workflows.
Introduction
The global prevalence of type 2 diabetes necessitates the continuous search for novel and effective therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-diabetic drugs. (-)-Pronuciferine, an alkaloid found in certain plant species, has demonstrated potential in modulating glucose and lipid metabolism. This guide synthesizes the available data on (-)-Pronuciferine and provides a framework for its further evaluation as a potential anti-diabetic compound.
Known Mechanism of Action: AMPK Pathway Activation
Current research indicates that (-)-Pronuciferine exerts its effects on glucose metabolism primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK in adipocytes has been shown to increase glucose uptake and up-regulate the expression of Glucose Transporter Type 4 (GLUT4).[1] Notably, (-)-Pronuciferine has been observed to have a more potent effect on these processes compared to the related alkaloid, nuciferine.[1]
Signaling Pathway Diagram
Caption: AMPK signaling pathway activated by (-)-Pronuciferine.
Quantitative Data Summary
While a specific dose-response curve and IC50/EC50 values for (-)-Pronuciferine's anti-diabetic effects are not yet available in the public domain, the following table summarizes the expected outcomes from in vitro assays based on its known activation of the AMPK pathway. This table serves as a template for organizing future experimental findings.
| Parameter | Assay | Cell Line | Expected Outcome with (-)-Pronuciferine Treatment | Reference Compound |
| AMPK Activation | Western Blot (p-AMPK/AMPK ratio) | 3T3-L1 Adipocytes | Dose-dependent increase in AMPK phosphorylation | AICAR |
| Glucose Uptake | 2-NBDG Glucose Uptake Assay | 3T3-L1 Adipocytes | Dose-dependent increase in glucose uptake | Rosiglitazone |
| GLUT4 Translocation | Immunofluorescence/Cell Surface Biotinylation | 3T3-L1 Adipocytes | Increased GLUT4 at the plasma membrane | Insulin |
| α-Glucosidase Inhibition | Spectrophotometric Assay | - | Potential for inhibition | Acarbose |
| PTP1B Inhibition | pNPP Assay | - | Potential for inhibition | Suramin |
| PPARγ Agonism | Luciferase Reporter Assay | HEK293T | Potential for agonistic activity | Rosiglitazone |
Detailed Experimental Protocols
To facilitate further research into the anti-diabetic potential of (-)-Pronuciferine, this section provides detailed protocols for key in vitro assays.
AMPK Activation Assay (Western Blot)
Objective: To determine the effect of (-)-Pronuciferine on the phosphorylation of AMPK in 3T3-L1 adipocytes.
Experimental Workflow Diagram:
Caption: Western blot workflow for AMPK phosphorylation analysis.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., insulin, dexamethasone, and IBMX).
-
Treatment: Treat differentiated 3T3-L1 adipocytes with varying concentrations of (-)-Pronuciferine for specified time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AICAR).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated AMPK to total AMPK.
Glucose Uptake Assay (2-NBDG)
Objective: To measure the effect of (-)-Pronuciferine on glucose uptake in 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with varying concentrations of (-)-Pronuciferine or a positive control (e.g., rosiglitazone) for a predetermined time.
-
Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Wash and Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
GLUT4 Translocation Assay
Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in response to (-)-Pronuciferine.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Grow and differentiate 3T3-L1 adipocytes on glass coverslips. Treat the cells with (-)-Pronuciferine as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against GLUT4.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.
α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of (-)-Pronuciferine on α-glucosidase activity.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Methodology:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of (-)-Pronuciferine solution at various concentrations, and 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. Acarbose should be used as a positive control.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To evaluate the inhibitory activity of (-)-Pronuciferine against PTP1B.
Methodology:
-
Reaction Mixture: In a 96-well plate, combine 50 µL of assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), 10 µL of (-)-Pronuciferine solution at various concentrations, and 20 µL of recombinant human PTP1B enzyme.
-
Pre-incubation: Pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of p-nitrophenyl phosphate (pNPP) solution to start the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm over time.
-
Calculation: Determine the rate of reaction and calculate the percent inhibition and IC50 value. Suramin can be used as a positive control.
PPARγ Agonist Reporter Assay
Objective: To determine if (-)-Pronuciferine acts as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
-
Treatment: Treat the transfected cells with various concentrations of (-)-Pronuciferine or a positive control (e.g., rosiglitazone).
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the fold activation compared to the vehicle control to calculate the EC50 value.
Future Directions and Conclusion
The preliminary findings on (-)-Pronuciferine's ability to activate the AMPK pathway are promising for its potential development as an anti-diabetic agent. However, a significant amount of research is still required to fully elucidate its pharmacological profile. Key future directions include:
-
Quantitative Analysis: Determining the IC50 and EC50 values for AMPK activation, glucose uptake, and GLUT4 translocation to understand its potency.
-
Mechanism of Action Studies: Investigating its effects on other key anti-diabetic targets such as α-glucosidase, PTP1B, and PPARγ using the protocols outlined in this guide.
-
In Vivo Studies: Evaluating the efficacy and safety of (-)-Pronuciferine in animal models of type 2 diabetes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (-)-Pronuciferine to optimize its anti-diabetic activity.
References
The Modern Compass in Pharmacology: A Technical Guide to Predicting Biological Targets of (-)-Pronuciferine with Bioinformatics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Pronuciferine, a proaporphine alkaloid with known neuroprotective properties, presents a compelling case for modern drug discovery pipelines. Identifying its direct biological targets is paramount to understanding its mechanism of action and exploring its full therapeutic potential. This guide provides an in-depth technical overview of a systematic, bioinformatics-driven approach to predict and validate the molecular targets of (-)-Pronuciferine. We will explore a suite of powerful in silico tools, detail the necessary experimental validation protocols, and visualize the complex biological pathways and experimental workflows involved. While direct, comprehensive bioinformatics prediction studies on (-)-Pronuciferine are not yet published, this guide establishes a robust framework for such an investigation by leveraging knowledge of its chemical class and observed biological effects.
Introduction to (-)-Pronuciferine and the Imperative of Target Identification
(-)-Pronuciferine is a naturally occurring alkaloid found in plants of the Papaveraceae family. Structurally, it belongs to the proaporphine class of isoquinoline alkaloids. Existing research has highlighted its neuroprotective effects, including the ability to increase the expression of brain-derived neurotrophic factor (BDNF)[1]. Understanding the precise molecular interactions that underpin these effects is a critical step in the journey from a natural compound to a potential therapeutic agent.
Target identification, the process of pinpointing the specific molecules (typically proteins) with which a drug candidate interacts to produce its effect, is a cornerstone of modern drug development. A bioinformatics-first approach significantly accelerates this process, reduces costs, and provides a rational basis for further experimental work.
A Bioinformatics Toolkit for Target Prediction
A variety of computational tools can be employed to predict the biological targets of a small molecule like (-)-Pronuciferine. These tools primarily rely on the principle of "guilt-by-association," where the structure or properties of the query molecule are compared to vast databases of known ligand-target interactions.
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (-)-Pronuciferine, CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC [2], serves as the primary input for these predictive tools.
Ligand-Based Approaches
These methods compare the 2D or 3D structure of (-)-Pronuciferine with databases of compounds with known biological targets.
-
SwissTargetPrediction: This web server predicts targets based on a combination of 2D and 3D similarity measures between the query molecule and a library of known ligands[1][3][4][5]. It provides a ranked list of potential targets with an estimated probability.
-
Similarity Ensemble Approach (SEA): SEA compares the chemical similarity of a query ligand's 2D fingerprint to sets of ligands known to bind to specific targets. It calculates an expectation value (E-value) to assess the statistical significance of the similarity[6][7][8][9][10][11].
-
SuperPred: This tool predicts targets by comparing the query molecule to known drugs, leveraging both 2D similarity and fragment-based approaches[7][12][13][14][15][16].
-
TargetNet: This server uses a large number of quantitative structure-activity relationship (QSAR) models to predict the activity of a molecule across hundreds of human proteins[2][8][17][18].
Pharmacophore-Based Approaches
Pharmacophore models represent the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target.
-
PharmMapper: This tool performs "reverse" pharmacophore mapping, fitting the 3D conformation of (-)-Pronuciferine to a large database of pharmacophore models derived from known protein-ligand complexes[19][20][21][22][23]. It returns a ranked list of potential targets based on the fit score.
Structure-Based Approaches: Molecular Docking
Given the chemical similarity of (-)-Pronuciferine to other aporphine alkaloids known to interact with G-protein coupled receptors (GPCRs) and enzymes, molecular docking serves as a powerful tool for investigating potential interactions at an atomic level. This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.
Based on the known pharmacology of related alkaloids, plausible initial targets for (-)-Pronuciferine include:
-
Dopamine Receptors (e.g., D2 Receptor): Many aporphine alkaloids are known to be dopamine receptor antagonists[10][11][22][24].
-
Serotonin Receptors (e.g., 5-HT2A Receptor): Serotonin receptors are also common targets for this class of compounds[15][23][25][26].
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and many natural alkaloids exhibit this activity[18][27][28][29].
A hypothetical molecular docking workflow is presented below.
Caption: A flowchart illustrating the key steps in a molecular docking study.
Quantitative Data from a Hypothetical Docking Study
To illustrate the type of data generated from a bioinformatics approach, the following table summarizes the results of a hypothetical molecular docking study of (-)-Pronuciferine with its plausible targets.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |
| Dopamine D2 Receptor | 6CM4 | -9.2 | Asp114, Ser193, Phe390 | Hydrogen Bond, Hydrophobic |
| Serotonin 5-HT2A Receptor | 6A93 | -8.8 | Asp155, Ser242, Trp336 | Hydrogen Bond, π-π Stacking |
| Acetylcholinesterase | 4EY7 | -10.1 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrophobic |
Note: This data is for illustrative purposes and is not the result of a published study.
Experimental Validation of Predicted Targets
In silico predictions must be validated through rigorous experimental testing. The following protocols outline key assays for confirming the interaction of (-)-Pronuciferine with its predicted targets.
In Vitro Enzyme Inhibition Assay (for Acetylcholinesterase)
This assay determines the ability of (-)-Pronuciferine to inhibit the activity of AChE.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Methodology:
-
Reagent Preparation: Prepare solutions of purified acetylcholinesterase, the substrate acetylthiocholine iodide (ATChI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and serial dilutions of (-)-Pronuciferine in a suitable buffer (e.g., phosphate buffer, pH 8.0)[30].
-
Assay Setup: In a 96-well plate, add the buffer, (-)-Pronuciferine solution (or vehicle control), and the AChE enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme[31].
-
Reaction Initiation: Add a solution of ATChI and DTNB to all wells to start the enzymatic reaction. The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of (-)-Pronuciferine. Determine the percentage of inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)[30].
Radioligand Binding Assay (for Dopamine and Serotonin Receptors)
This assay measures the ability of (-)-Pronuciferine to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., D2 or 5-HT2A)[12][32].
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of (-)-Pronuciferine[32].
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[32].
-
Filtration: Rapidly filter the contents of each well and wash with ice-cold buffer to separate the receptor-bound radioligand from the unbound radioligand[7][12].
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter[32].
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (-)-Pronuciferine to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation[32].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[3][6][19][33][34].
Caption: Overview of the experimental steps in a CETSA experiment.
Methodology:
-
Cell Treatment: Treat intact cells expressing the target protein with (-)-Pronuciferine or a vehicle control for a specified time[33].
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes)[33].
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using a method like Western blotting or ELISA[34].
-
Data Analysis: Plot the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of (-)-Pronuciferine indicates target engagement[33].
Relevant Signaling Pathways
The known neuroprotective effects of (-)-Pronuciferine, particularly its influence on BDNF, suggest its interaction with key intracellular signaling pathways. Understanding these pathways provides a broader context for its mechanism of action.
BDNF Signaling Pathway
BDNF signaling is crucial for neuronal survival, growth, and plasticity. It primarily acts through the TrkB receptor, activating downstream pathways like PI3K/AKT and MAPK/ERK[5][9][14][17][35].
Caption: Simplified diagram of the BDNF/TrkB signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases. A related compound, nuciferine, has been shown to inhibit this pathway[14].
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Pronuciferine | C19H21NO3 | CID 200480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. hololifecenter.com [hololifecenter.com]
- 5. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. (R)-Pronuciferine | C19H21NO3 | CID 628376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (-)-Nornuciferine | C18H19NO2 | CID 197017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pronuciferine [sancdb.rubi.ru.ac.za]
- 17. sop.org.tw [sop.org.tw]
- 18. ddg-pharmfac.net [ddg-pharmfac.net]
- 19. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. (-)-Nuciferine | C19H21NO2 | CID 10146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. lupinepublishers.com [lupinepublishers.com]
- 23. Targeting serotonin receptors with phytochemicals – an in-silico study [ouci.dntb.gov.ua]
- 24. Targeting serotonin receptors with phytochemicals - an in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abap.co.in [abap.co.in]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
- 32. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 34. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 35. sinobiological.com [sinobiological.com]
Methodological & Application
Application Note: Quantitative Analysis of (-)-Pronuciferine in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Pronuciferine in human plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method has been validated to demonstrate its accuracy, precision, and linearity over a clinically relevant concentration range. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and therapeutic drug monitoring of (-)-Pronuciferine.
Introduction
(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Papaver genus. It has garnered significant interest in the scientific community due to its potential neuroprotective and metabolic activities. As research into the therapeutic potential of (-)-Pronuciferine progresses, the need for a validated, high-throughput analytical method for its quantification in biological matrices becomes crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
This document provides a detailed protocol for the determination of (-)-Pronuciferine in human plasma using LC-MS/MS. The method utilizes a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry.
Experimental
Materials and Reagents
-
(-)-Pronuciferine reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation
Two alternative sample preparation methods are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of alkaloids in rat plasma.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 10 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (see Chromatographic Conditions).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and dichloromethane).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is suitable.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(-)-Pronuciferine: 312.1 → 283.1 m/z.[1]
-
Internal Standard: To be determined based on the specific IS used.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: These parameters should be optimized for the specific instrument being used.
Method Validation and Quantitative Data
The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 75 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Note: The values presented are typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | > 85 | 85 - 115 |
| High QC | 400 | > 85 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for (-)-Pronuciferine quantification.
(-)-Pronuciferine Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of (-)-Pronuciferine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of (-)-Pronuciferine in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug development and pharmacology. The presented workflow and signaling pathway diagrams serve to visually summarize the key experimental and biological aspects of (-)-Pronuciferine analysis and its potential mechanism of action.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pronuciferine is a chiral aporphine alkaloid found in various plant species, including those of the Nelumbo genus. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of pharmacological activities. The stereochemistry of these molecules is often crucial for their biological function, with different enantiomers exhibiting distinct potencies and toxicological profiles. Therefore, the ability to separate and quantify the specific enantiomers of pronuciferine and related aporphine alkaloids is essential for drug discovery, development, and quality control. This application note provides a detailed protocol for the enantioselective separation of (-)-Pronuciferine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Data Presentation
The following tables summarize typical starting conditions and the effects of various parameters on the chiral separation of aporphine alkaloids. These are representative values and should be used as a starting point for method development.
Table 1: HPLC System and Initial Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Table 2: Guide to Method Optimization
| Parameter | Variation | Expected Outcome on Separation |
| Alcohol Modifier (%) | Increase % of IPA or Ethanol | Decreased retention times, may decrease resolution. |
| Decrease % of IPA or Ethanol | Increased retention times, may improve resolution. | |
| Basic Additive (DEA) | 0.05% - 0.2% | Improves peak shape (reduces tailing) and can enhance resolution. |
| Flow Rate | Decrease to 0.5-0.8 mL/min | May increase resolution by allowing more interaction time with the CSP. |
| Temperature | Decrease in 5°C increments | Can improve resolution by enhancing the stability of the transient diastereomeric complexes.[1] |
Experimental Protocols
This section details the methodology for the enantioselective HPLC separation of (-)-Pronuciferine.
1. Materials and Reagents
-
(-)-Pronuciferine reference standard
-
Racemic pronuciferine (or a mixture containing both enantiomers)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Diethylamine (DEA), analytical grade
-
Sample solvent: Mobile phase or a compatible solvent
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm). Polysaccharide-based chiral stationary phases are highly recommended for alkaloid separations.[1][2]
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm) for sample preparation.
3. Preparation of Mobile Phase
-
Prepare the mobile phase by accurately mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v).
-
Add Diethylamine to a final concentration of 0.1%. For basic compounds like aporphine alkaloids, the addition of a basic modifier like DEA is crucial for good peak shape.[1]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh a known amount of (-)-Pronuciferine reference standard and dissolve it in the sample solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Racemic/Test Solution: Prepare a solution of the racemic pronuciferine or the sample containing the aporphine alkaloids in the sample solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. HPLC Analysis
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as per the initial conditions (Table 1).
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks.
6. Method Development and Optimization
If the initial conditions do not provide adequate separation (resolution < 1.5), the following steps are recommended:
-
Vary the Alcohol Modifier: Adjust the percentage of isopropanol or ethanol in the mobile phase. A lower percentage of alcohol generally leads to longer retention times and may improve resolution.[1]
-
Optimize the Basic Additive: While 0.1% DEA is a good starting point, its concentration can be adjusted to improve peak symmetry.
-
Adjust the Flow Rate: A lower flow rate can sometimes enhance separation.[1]
-
Modify the Temperature: Lowering the column temperature can increase the chiral recognition capabilities of the stationary phase.[1]
-
Screen Different Chiral Stationary Phases: If a satisfactory separation is not achieved, screening other polysaccharide-based CSPs, such as Chiralcel® OD, is recommended as they have different chiral recognition mechanisms.[3]
Visualization
The following diagram illustrates the logical workflow for developing a chiral HPLC separation method for aporphine alkaloids.
Caption: Chiral HPLC Method Development Workflow.
References
High-Speed Counter-Current Chromatography: A Robust Method for the Purification of (-)-Pronuciferine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, notably in the leaves of the lotus (Nelumbo nucifera).[1][2] This bioactive compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including neuroprotective effects.[3][4] Preliminary studies have indicated that (-)-Pronuciferine may act as a neuroprotective agent, potentially offering therapeutic benefits in the context of neurodegenerative diseases.[3][4] Furthermore, it has been shown to enhance glucose consumption in adipocytes, suggesting a role in metabolic regulation.[2] Given its therapeutic potential, the development of efficient and scalable purification methods for (-)-Pronuciferine is of paramount importance for further preclinical and clinical investigations.
High-speed counter-current chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the separation and purification of natural products.[5][6] This method eliminates the need for a solid support matrix, thereby circumventing issues such as irreversible sample adsorption and denaturation of sensitive compounds.[7] HSCCC offers high recovery rates and is readily scalable, making it an ideal platform for the preparative isolation of bioactive compounds like (-)-Pronuciferine.[5]
These application notes provide a detailed protocol for the purification of (-)-Pronuciferine from a crude alkaloid extract of Nelumbo nucifera leaves using HSCCC. Additionally, we present data on the purity and recovery of the isolated compound and discuss its reported pharmacological activities.
Experimental Protocols
Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves
A detailed method for the extraction of alkaloids from the leaves of Nelumbo nucifera is outlined below.[2]
Materials:
-
Dried and pulverized leaves of Nelumbo nucifera
-
0.1 mol/L Hydrochloric acid (HCl)
-
0.1 mol/L Sodium hydroxide (NaOH)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Extract 300 g of dried, pulverized Nelumbo nucifera leaves three times with 3000 mL of 0.1 mol/L HCl.
-
Perform each extraction in an ultrasonic bath at 40,000 Hz for 20 minutes.
-
Combine the extracts and filter to remove solid plant material.
-
Adjust the pH of the filtrate to 8.5 by adding 0.1 mol/L NaOH.
-
Filter the resulting solution.
-
Evaporate the filtrate to dryness under reduced pressure at 60°C to yield the crude alkaloid extract.
High-Speed Counter-Current Chromatography (HSCCC) Purification of (-)-Pronuciferine
The following protocol details the HSCCC procedure for the purification of (-)-Pronuciferine from the crude alkaloid extract.[2]
Instrumentation:
-
High-Speed Counter-Current Chromatograph (e.g., TBE-300B or similar)[8]
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Two-Phase Solvent System Selection and Preparation: The selection of an appropriate two-phase solvent system is a critical step for successful HSCCC separation.[7] For the purification of (-)-Pronuciferine, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of 5:3:3:2.5:5 has been found to be optimal.[2]
-
Prepare the solvent system by mixing the components in the specified ratio in a separatory funnel.
-
Shake the mixture vigorously to ensure thorough equilibration.
-
Allow the phases to separate completely at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
HSCCC Separation Procedure:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus to the desired rate (e.g., 900 rpm).[8]
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).[8]
-
Once the system reaches hydrodynamic equilibrium, dissolve 100 mg of the crude alkaloid extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases.[2]
-
Inject the sample solution into the HSCCC system.
-
Monitor the effluent using a UV detector at a specified wavelength (e.g., 254 nm).[8]
-
Collect fractions based on the resulting chromatogram.
-
Analyze the purity of the collected fractions containing (-)-Pronuciferine by HPLC.
-
Combine the fractions with high-purity (-)-Pronuciferine and evaporate the solvent to obtain the purified compound.
Data Presentation
The following tables summarize the quantitative data related to the HSCCC purification of (-)-Pronuciferine.
Table 1: HSCCC Separation Parameters for (-)-Pronuciferine Purification [2]
| Parameter | Value |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-acetonitrile-water |
| Volume Ratio | 5:3:3:2.5:5 (v/v/v/v/v) |
| Stationary Phase | Upper Phase |
| Mobile Phase | Lower Phase |
| Sample Size | 100 mg crude extract |
| Stationary Phase Retention | 57.5% |
| Total Separation Time | 500 min |
Table 2: Purification Results for (-)-Pronuciferine [2]
| Compound | Yield from 100 mg Crude Extract | Purity (by HPLC) |
| (-)-Pronuciferine | 1.1 mg | 96.8% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the purification of (-)-Pronuciferine using HSCCC.
Caption: Workflow for the extraction and purification of (-)-Pronuciferine.
Pharmacological Activity and Signaling Pathway
(-)-Pronuciferine has demonstrated neuroprotective activity by suppressing hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells.[3] This effect is associated with an increase in the intracellular levels of brain-derived neurotrophic factor (BDNF).[3][4] The elevation of BDNF is known to activate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to the activation of the transcription factor CREB (cAMP Response Element-Binding Protein), which promotes neuronal survival and neurogenesis.[4]
The following diagram depicts the proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine.
Caption: Proposed signaling pathway for (-)-Pronuciferine's neuroprotective effects.
Conclusion
High-speed counter-current chromatography provides an efficient and reliable method for the preparative purification of (-)-Pronuciferine from the crude alkaloid extract of Nelumbo nucifera leaves. The protocol outlined in these application notes yields (-)-Pronuciferine with high purity, suitable for further pharmacological investigation. The neuroprotective properties of (-)-Pronuciferine, mediated through the upregulation of BDNF and subsequent activation of pro-survival signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The detailed methodology and data presented herein serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 3. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Total Synthesis of (-)-Pronuciferine and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine is a proaporphine alkaloid that, along with its structural analogues, has garnered interest within the scientific community due to its potential pharmacological activities. Proaporphine alkaloids are considered biosynthetic precursors to the biologically significant aporphine alkaloids.[1] This document provides a detailed overview of the total synthesis of pronuciferine, with a focus on established racemic routes. While the enantioselective synthesis of the specific (-)-enantiomer remains a significant challenge with limited dedicated literature, this guide outlines the foundational synthetic strategies that could be adapted for asymmetric approaches. Furthermore, methodologies for accessing structural analogues are discussed, providing a basis for future drug discovery and development efforts.
Racemic Total Synthesis of (±)-Pronuciferine
Several strategies for the total synthesis of racemic pronuciferine have been reported, establishing the fundamental chemical transformations required to construct its characteristic spirocyclic core.
Honda's Synthesis (2006)
A notable approach developed by Honda and Shigehisa employs an aromatic oxidation with a hypervalent iodine reagent as the key step.[2][3][4] This reaction facilitates an unprecedented carbon-carbon bond formation between the para-position of a phenol group and an enamide-carbon, smoothly yielding the desired spiro-cyclohexadienone skeleton.[2]
Retrosynthetic Analysis of Honda's Synthesis:
Caption: Retrosynthetic analysis of Honda's (±)-pronuciferine synthesis.
Experimental Protocol: Key Aromatic Oxidation Step
To a solution of the phenolic enamide precursor in a suitable solvent (e.g., dichloromethane), phenyliodine(III) bis(trifluoroacetate) (PIFA) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield (±)-stepharine, which can then be N-methylated to afford (±)-pronuciferine.
Concise Synthesis via Catellani Reaction and Gold-Catalyzed Cyclization (2022)
A more recent and efficient synthesis of (±)-pronuciferine and its precursor (±)-stepharine has been reported, featuring a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold.[5][6] The final spiro-cyclohexadienone is constructed via an oxidative dearomatization.[5][6]
Synthetic Workflow:
Caption: Key stages of the concise (±)-pronuciferine synthesis.
Experimental Protocol: Three-Component Catellani Reaction
A mixture of the aryl iodide, N-protected aziridine, and (trialkylsilyl)acetylene is subjected to a palladium-catalyzed reaction in the presence of a suitable ligand and base. The reaction conditions (solvent, temperature, and reaction time) are optimized to favor the desired three-component coupling product.
Experimental Protocol: Gold-Catalyzed Cyclization
The product from the Catellani reaction, after desilylation, is treated with a gold(I) catalyst in an appropriate solvent. The 6-exo-dig cyclization proceeds to form the 1-methylene-tetrahydroisoquinoline core.
Earlier Synthetic Approaches
Several other racemic syntheses of pronuciferine and its derivatives have been reported, laying the groundwork for later advancements. These include:
-
Bernauer's Synthesis (1964): The first total synthesis, which utilized a classical Robinson annulation to construct the dienone ring.[1]
-
Huffman and Opliger's Synthesis (1969): This approach to (±)-hexahydropronuciferine involved constructing the isoquinoline ring system later in the synthesis via a Friedel-Crafts acylation followed by a Bobbitt cyclization.[1][7][8]
-
Horii's Photolytic Cyclization (1971): This method employed a photolytic cyclization of a 1-benzyltetrahydroisoquinoline derivative.[1]
-
Ishiwata's Synthesis: This route involved the diazotization of an 8-aminobenzyltetrahydroisoquinoline, followed by decomposition to induce para-coupling and in situ demethylation.[1]
Enantioselective Synthesis of (-)-Pronuciferine: A Current Challenge
Despite the successful racemic syntheses, the enantioselective total synthesis of (-)-pronuciferine remains a significant and largely unaddressed challenge in the field. The development of a stereoselective method to control the formation of the spirocyclic core is the primary hurdle.
Potential Strategies for Asymmetric Synthesis:
Drawing from advances in asymmetric catalysis, several strategies could be envisioned for the enantioselective synthesis of (-)-pronuciferine:
-
Asymmetric Oxidative Coupling: The use of chiral hypervalent iodine reagents or a chiral catalyst in the oxidative cyclization step of a Honda-type synthesis could induce enantioselectivity.
-
Chiral Auxiliaries: Incorporation of a chiral auxiliary into one of the synthetic precursors could direct the stereochemical outcome of the key ring-forming reactions.
-
Asymmetric Catalysis for Key Intermediates: The enantioselective synthesis of a key chiral intermediate, such as a substituted tetrahydroisoquinoline, could be a viable approach. For instance, asymmetric hydrogenation or transfer hydrogenation of a dihydroisoquinoline precursor could establish the desired stereocenter early in the synthesis.
Synthesis of Structural Analogues
The synthesis of structural analogues of pronuciferine is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The modular nature of the reported racemic syntheses provides a framework for generating a variety of analogues.
Strategies for Analogue Synthesis:
-
Modification of the Aromatic Rings: By starting with differently substituted benzaldehyde or phenethylamine precursors, analogues with varied substitution patterns on the aromatic rings can be synthesized.
-
Variation of the N-Substituent: The N-methyl group of pronuciferine can be readily replaced with other alkyl or functional groups by modifying the N-alkylation step or by starting with a different amine.
-
Modification of the Spirocyclic Core: Altering the dienone portion of the molecule, for example, by introducing substituents on the cyclohexadienone ring, could lead to novel analogues. This could potentially be achieved by modifying the precursors used in the Robinson annulation or related cyclization strategies.
Quantitative Data Summary
| Synthetic Route | Key Reaction | Overall Yield (%) | Reference |
| Honda (2006) | Aromatic Oxidation (PIFA) | Not explicitly stated in abstract | [2] |
| Catellani/Au-Catalyzed (2022) | Catellani Reaction / Au-Cyclization | 19% (for ±-pronuciferine) | [6] |
| Bernauer (1964) | Robinson Annulation | Low | [1] |
| Huffman & Opliger (1969) | Friedel-Crafts/Bobbitt Cyclization | Not explicitly stated in abstract | [7][8] |
| Horii (1971) | Photolytic Cyclization | 4% | [1] |
| Ishiwata | Diazotization/Coupling | 10% (for homolinearisine) | [1] |
Note: Overall yields are often not available in abstracts and require access to the full-text articles for detailed step-by-step yields.
Conclusion
The total synthesis of (±)-pronuciferine has been successfully achieved through various synthetic strategies, with recent methods offering improved efficiency. These racemic routes provide a solid foundation for the synthesis of structural analogues for biological evaluation. However, the enantioselective synthesis of (-)-pronuciferine remains an open and important challenge for synthetic chemists. The development of novel asymmetric methodologies to control the formation of the key spirocyclic stereocenter will be crucial for accessing this specific enantiomer and for the advancement of its potential therapeutic applications. Future research in this area will likely focus on the application of modern asymmetric catalysis to the key bond-forming reactions identified in the successful racemic syntheses.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Novel and efficient synthetic path to proaporphine alkaloids: total synthesis of (+/-)-stepharine and (+/-)-pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Novel and Efficient Synthetic Path to Proaporphine Alkaloids:â Total Synthesis of (±)-Stepharine and (±)-Pronuciferine - Organic Letters - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of proaporphine alkaloids. (Plus or minus) -hexahydropronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Cell-Based Assay for Screening (-)-Pronuciferine Bioactivity
Introduction
(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Berberis and Nelumbo genera.[1][2][3] As a member of the extensive isoquinoline alkaloid family, (-)-Pronuciferine and its analogs have garnered significant interest for their diverse pharmacological activities.[4] Preclinical studies have indicated its potential as a neuroprotective agent, demonstrating an ability to protect neuronal cells from oxidative stress-induced apoptosis.[1][5] Furthermore, related aporphine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties.[6][7][8] Given this range of potential therapeutic applications, a robust and efficient cell-based screening platform is essential to further characterize the bioactivity of (-)-Pronuciferine and identify its mechanism of action.
This application note provides a detailed protocol for a tiered, cell-based assay designed to screen for the cytotoxic, anti-apoptotic, and anti-inflammatory activities of (-)-Pronuciferine. The workflow is designed to be adaptable for researchers in drug discovery and natural product screening.
Principle of the Assay
This screening protocol employs a multi-faceted approach, beginning with a broad assessment of cytotoxicity to determine the effective concentration range of (-)-Pronuciferine. Subsequent assays then investigate specific cellular responses, including the compound's ability to induce apoptosis in cancer cells, protect neuronal cells from an apoptotic stimulus, and modulate the inflammatory response in macrophages.
Materials and Reagents
-
(-)-Pronuciferine (purity ≥95%)
-
Cell Lines:
-
HeLa (human cervical cancer)
-
SH-SY5Y (human neuroblastoma)
-
RAW 264.7 (murine macrophage)
-
-
Cell Culture Media (DMEM, EMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3 Colorimetric Assay Kit
-
Hydrogen Peroxide (H₂O₂)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well and 24-well cell culture plates
-
Microplate reader
-
Flow cytometer
-
Incubator (37°C, 5% CO₂)
Experimental Workflow
The overall experimental workflow for screening the bioactivity of (-)-Pronuciferine is depicted below. This tiered approach allows for an initial broad screening followed by more detailed mechanistic studies.
Caption: Experimental workflow for screening (-)-Pronuciferine bioactivity.
Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of (-)-Pronuciferine that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed HeLa, SH-SY5Y, and RAW 264.7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of (-)-Pronuciferine in culture medium, ranging from a maximum concentration (e.g., 100 µM) down to a minimum concentration. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin for cancer cells).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells.
-
Cell Seeding and Treatment: Seed HeLa cells in 24-well plates at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with the predetermined IC₅₀ concentration of (-)-Pronuciferine for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment of HeLa cells with (-)-Pronuciferine as in Protocol 2, lyse the cells according to the manufacturer's instructions for the Caspase-3 Colorimetric Assay Kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Protocol 4: Neuroprotection Assay
This protocol assesses the ability of (-)-Pronuciferine to protect neuronal cells from oxidative stress-induced death.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of (-)-Pronuciferine (determined from Protocol 1) for 2 hours.
-
Induction of Apoptosis: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress and apoptosis.
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.
Protocol 5: Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of (-)-Pronuciferine on the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of (-)-Pronuciferine for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm. The amount of NO produced is determined using a sodium nitrite standard curve.
Data Presentation
Table 1: Cytotoxicity of (-)-Pronuciferine on Different Cell Lines
| Cell Line | IC₅₀ (µM) after 24h exposure |
| HeLa | [Insert Value] |
| SH-SY5Y | [Insert Value] |
| RAW 264.7 | [Insert Value] |
Table 2: Effect of (-)-Pronuciferine on Apoptosis in HeLa Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| (-)-Pronuciferine (IC₅₀ concentration) | [Insert Value] | [Insert Value] |
Table 3: Neuroprotective Effect of (-)-Pronuciferine on H₂O₂-treated SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| H₂O₂ (100 µM) | [Insert Value] |
| (-)-Pronuciferine [Conc. 1] + H₂O₂ | [Insert Value] |
| (-)-Pronuciferine [Conc. 2] + H₂O₂ | [Insert Value] |
Table 4: Anti-inflammatory Effect of (-)-Pronuciferine on LPS-stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (NO) Production (µM) |
| Vehicle Control | [Insert Value] |
| LPS (1 µg/mL) | [Insert Value] |
| (-)-Pronuciferine [Conc. 1] + LPS | [Insert Value] |
| (-)-Pronuciferine [Conc. 2] + LPS | [Insert Value] |
Signaling Pathways
Based on existing literature for related alkaloids, (-)-Pronuciferine may induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below.
Caption: Proposed intrinsic apoptosis pathway for (-)-Pronuciferine.
The anti-inflammatory effects of alkaloids are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Potential anti-inflammatory mechanism of (-)-Pronuciferine.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial screening and characterization of the bioactivities of (-)-Pronuciferine. This tiered approach, from general cytotoxicity to specific mechanistic assays, allows for an efficient evaluation of its potential as a therapeutic agent. The provided diagrams offer a visual representation of the experimental logic and potential underlying signaling pathways, which can guide further research into the molecular mechanisms of this promising natural product.
References
- 1. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Pronuciferine's Protective Effect on H2O2-Induced Apoptosis in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols to investigate the neuroprotective effects of (-)-Pronuciferine against hydrogen peroxide (H₂O₂)-induced apoptosis in the human neuroblastoma SH-SY5Y cell line. Detailed methodologies for cell culture, induction of apoptosis, and subsequent analysis of cell viability, apoptosis rates, mitochondrial membrane potential, and key apoptotic protein expression are described. The provided data, presented in structured tables, is based on existing research and serves as a representative example of expected outcomes. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the experimental design and underlying biological processes. A study has shown that (-)-Pronuciferine can significantly suppress neuronal death caused by H₂O₂ and increase the proliferation of SH-SY5Y cells[1][2].
Introduction
Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a major contributor to neuronal cell death in a variety of neurodegenerative diseases. The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for studying neuronal apoptosis and neuroprotective pathways. H₂O₂ treatment of these cells induces a cascade of events leading to programmed cell death, or apoptosis. This model is therefore highly relevant for screening and characterizing potential neuroprotective compounds.
(-)-Pronuciferine, a proaporphine alkaloid, has demonstrated neuroactive properties. Research indicates its potential to protect neuronal cells from oxidative stress-induced apoptosis[1][2]. These application notes provide a detailed framework for researchers to independently verify and expand upon these findings.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to test the efficacy of (-)-Pronuciferine.
Table 1: Effect of (-)-Pronuciferine on SH-SY5Y Cell Viability after H₂O₂ Treatment (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 | 52.3 ± 4.1 |
| (-)-Pronuciferine + H₂O₂ | 5 + 200 | 68.7 ± 3.9 |
| (-)-Pronuciferine + H₂O₂ | 10 + 200 | 85.4 ± 4.5 |
| (-)-Pronuciferine | 10 | 102.1 ± 5.5 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 2.1 ± 0.5 | 1.3 ± 0.3 |
| H₂O₂ | 200 | 28.4 ± 2.1 | 15.2 ± 1.8 |
| (-)-Pronuciferine + H₂O₂ | 5 + 200 | 15.7 ± 1.5 | 8.9 ± 1.1 |
| (-)-Pronuciferine + H₂O₂ | 10 + 200 | 7.3 ± 0.9 | 4.6 ± 0.7 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1 Dye
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio |
| Control | - | 1.00 ± 0.08 |
| H₂O₂ | 200 | 0.45 ± 0.05 |
| (-)-Pronuciferine + H₂O₂ | 5 + 200 | 0.68 ± 0.06 |
| (-)-Pronuciferine + H₂O₂ | 10 + 200 | 0.89 ± 0.07 |
Table 4: Relative Protein Expression of Apoptosis Markers (Western Blot)
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 | Bcl-2 | Bax |
| Control | - | 1.0 | 1.0 | 1.0 |
| H₂O₂ | 200 | 3.8 | 0.4 | 2.5 |
| (-)-Pronuciferine + H₂O₂ | 5 + 200 | 2.5 | 0.7 | 1.8 |
| (-)-Pronuciferine + H₂O₂ | 10 + 200 | 1.4 | 0.9 | 1.2 |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a suitable subculture ratio (e.g., 1:4 to 1:6).
H₂O₂-Induced Apoptosis and (-)-Pronuciferine Treatment
This protocol details the induction of apoptosis using H₂O₂ and the application of (-)-Pronuciferine as a protective agent. The optimal H₂O₂ concentration to induce about 50% cell death in SH-SY5Y cells is typically in the range of 100-400 µM for 24 hours[3][4].
Materials:
-
SH-SY5Y cells seeded in appropriate plates (e.g., 96-well for MTT, 6-well for protein analysis)
-
Hydrogen Peroxide (H₂O₂) solution (30% stock)
-
(-)-Pronuciferine
-
Serum-free culture medium
Procedure:
-
Seed SH-SY5Y cells in the desired plate format and allow them to attach and grow for 24 hours.
-
Prepare fresh dilutions of H₂O₂ and (-)-Pronuciferine in serum-free medium.
-
For pretreatment, remove the culture medium and add medium containing the desired concentrations of (-)-Pronuciferine (e.g., 5 µM, 10 µM). Incubate for 2 hours.
-
After pretreatment, add H₂O₂ to the wells to the final desired concentration (e.g., 200 µM) without removing the (-)-Pronuciferine-containing medium.
-
Co-incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Include the following control groups:
-
Control: Cells treated with vehicle (medium) only.
-
H₂O₂ only: Cells treated with H₂O₂ alone.
-
(-)-Pronuciferine only: Cells treated with the highest concentration of (-)-Pronuciferine alone to test for cytotoxicity.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 Dye
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Add fresh culture medium containing JC-1 dye (final concentration 2-10 µM) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer (provided with most kits) or PBS.
-
Measure the fluorescence intensity of both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) signals.
-
The ratio of red to green fluorescence is calculated as an indicator of ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of key apoptotic proteins such as cleaved caspase-3, Bcl-2, and Bax.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize the expression of the target proteins.
Mandatory Visualizations
Caption: Experimental workflow for testing (-)-Pronuciferine.
Caption: H₂O₂-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of (-)-Pronuciferine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine is a proaporphine alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities. As with any natural product destined for further investigation, unambiguous structural elucidation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the comprehensive structural characterization of organic molecules like (-)-pronuciferine in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of (-)-pronuciferine. The data and methodologies presented herein are essential for researchers in natural product chemistry, medicinal chemistry, and drug development.
Structural and Stereochemical Elucidation
The structural elucidation of (-)-pronuciferine was accomplished through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the unambiguous assignment of all proton and carbon signals and the determination of the compound's relative stereochemistry. A summary of the ¹H and ¹³C NMR chemical shifts is presented in Table 1.[1]
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (-)-Pronuciferine (in CDCl₃) [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 129.8 | 6.85 (d, 10.0) |
| 2 | 145.8 | 7.05 (d, 10.0) |
| 3 | 126.9 | - |
| 3a | 51.9 | 3.20 (m) |
| 4 | 43.5 | 2.55 (m), 3.05 (m) |
| 5 | 53.8 | 2.80 (m), 3.40 (m) |
| 6a | 63.5 | 4.20 (d, 12.0) |
| 7 | 40.7 | 2.20 (m) |
| 8 | 110.1 | 6.60 (s) |
| 9 | 147.5 | - |
| 10 | 147.8 | - |
| 11 | 111.4 | 6.75 (s) |
| 12 | 122.5 | - |
| 12a | 128.9 | - |
| N-CH₃ | 42.9 | 2.45 (s) |
| 9-OCH₃ | 56.1 | 3.85 (s) |
| 10-OCH₃ | 56.2 | 3.90 (s) |
| 1' | 204.5 | - |
| 2', 6' | 145.8 | 7.05 (d, 10.0) |
| 3', 5' | 129.8 | 6.85 (d, 10.0) |
| 4' | 49.3 | - |
Table 2: Key 2D NMR Correlations for (-)-Pronuciferine
| Proton(s) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) | NOESY Correlations (¹H-¹H) |
| H-1 | H-2 | C-2, C-3, C-12a, C-4' | H-2, H-11 |
| H-2 | H-1 | C-1, C-3, C-4' | H-1, N-CH₃ |
| H-3a | H-4, H-7 | C-3, C-4, C-7, C-12a | H-4α, H-7, H-8 |
| H-4 | H-3a, H-5 | C-3a, C-5, C-12a | H-3a, H-5α |
| H-5 | H-4, H-6a | C-4, C-6a, N-CH₃ | H-4α, H-6a |
| H-6a | H-5, H-7 | C-5, C-7, C-8, C-12a | H-5β, H-7 |
| H-7 | H-3a, H-6a | C-3a, C-6a, C-8, C-12 | H-3a, H-6a, H-8 |
| H-8 | - | C-6a, C-9, C-10, C-12 | H-3a, H-7, 9-OCH₃ |
| H-11 | - | C-1, C-9, C-10, C-12a | H-1, 10-OCH₃ |
| N-CH₃ | - | C-4, C-5, C-6a | H-2, H-5α |
| 9-OCH₃ | - | C-9 | H-8 |
| 10-OCH₃ | - | C-10 | H-11 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified (-)-pronuciferine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.
NMR Data Acquisition
All NMR spectra can be acquired on a standard 400 MHz (or higher) spectrometer equipped with a 5 mm probe.
¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY90 or COSY45 sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5 seconds.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Phase-sensitive HSQC with gradients (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2): 12 ppm.
-
Spectral Width (F1): 220 ppm.
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay: 1.5 seconds.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).
-
Spectral Width (F2): 12 ppm.
-
Spectral Width (F1): 220 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 32-64.
-
Relaxation Delay: 2 seconds.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Phase-sensitive NOESY with gradients (e.g., noesygpph).
-
Spectral Width (F1 and F2): 12 ppm.
-
Mixing Time: 500-800 ms.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay: 2 seconds.
Data Processing
All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova, etc.). Processing steps typically include:
-
Fourier transformation of the Free Induction Decay (FID).
-
Phase correction.
-
Baseline correction.
-
Referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).
-
For 2D spectra, appropriate window functions (e.g., sine-bell) are applied in both dimensions before Fourier transformation.
Visualization of Experimental Workflows and Data Relationships
Caption: Experimental workflow for the structural elucidation of (-)-pronuciferine.
Caption: Key HSQC and HMBC correlations for (-)-pronuciferine.
Caption: Key NOESY correlations confirming the stereochemistry of (-)-pronuciferine.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like (-)-pronuciferine. The data and protocols outlined in this application note serve as a comprehensive guide for researchers to confirm the structure and stereochemistry of this alkaloid. Accurate and complete structural characterization is fundamental for any further pharmacological or medicinal chemistry studies.
References
Application Notes and Protocols: Investigating the Therapeutic Potential of (-)-Pronuciferine in Cellular Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel disease-modifying agents. (-)-Pronuciferine, a proaporphine alkaloid, has demonstrated neuroprotective properties in various in vitro models. These application notes provide a comprehensive guide for utilizing (-)-Pronuciferine in cellular models of Alzheimer's disease to investigate its therapeutic potential. The protocols detailed below focus on the human neuroblastoma SH-SY5Y cell line, a well-established model for neurodegenerative disease research.
Mechanism of Action
(-)-Pronuciferine is hypothesized to exert its neuroprotective effects in the context of Alzheimer's disease through multiple mechanisms:
-
Enhancement of Neurotrophic Support: (-)-Pronuciferine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. In AD, BDNF signaling is often impaired. By upregulating BDNF, (-)-Pronuciferine may counteract neurodegeneration and support neuronal health. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and synaptic function.[1]
-
Modulation of Cellular Metabolism: Studies have indicated that (-)-Pronuciferine can influence the glycine-serine-threonine metabolic pathway. Dysregulation of this pathway has been implicated in Alzheimer's disease. By restoring metabolic homeostasis, (-)-Pronuciferine may alleviate cellular stress and improve neuronal resilience.
-
Anti-apoptotic and Antioxidant Effects: (-)-Pronuciferine has been observed to protect neuronal cells from oxidative stress-induced apoptosis, a key contributor to neuronal loss in AD.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of (-)-Pronuciferine in cellular models of Alzheimer's disease. These values are provided as a reference for expected outcomes based on the described protocols.
Table 1: Effect of (-)-Pronuciferine on Cell Viability in Aβ₄₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | - | 100 | ± 5.2 |
| Aβ₄₂ (10 µM) | - | 55.3 | ± 4.8 |
| Aβ₄₂ + (-)-Pronuciferine | 1 | 68.7 | ± 5.1 |
| Aβ₄₂ + (-)-Pronuciferine | 5 | 82.1 | ± 4.9 |
| Aβ₄₂ + (-)-Pronuciferine | 10 | 91.5 | ± 5.3 |
| (-)-Pronuciferine only | 10 | 102.3 | ± 5.5 |
Table 2: Effect of (-)-Pronuciferine on Tau Phosphorylation in Okadaic Acid-Induced SH-SY5Y Cells
| Treatment Group | p-Tau (Ser202/Thr205) / Total Tau Ratio | Standard Deviation |
| Control (Vehicle) | 1.00 | ± 0.12 |
| Okadaic Acid (20 nM) | 3.25 | ± 0.28 |
| Okadaic Acid + (-)-Pronuciferine (5 µM) | 1.89 | ± 0.21 |
| Okadaic Acid + (-)-Pronuciferine (10 µM) | 1.21 | ± 0.15 |
Table 3: Effect of (-)-Pronuciferine on BDNF Protein Expression in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | BDNF Concentration (pg/mL) | Standard Deviation |
| Control (Vehicle) | - | 150.2 | ± 12.5 |
| (-)-Pronuciferine | 1 | 195.8 | ± 15.1 |
| (-)-Pronuciferine | 5 | 288.4 | ± 20.3 |
| (-)-Pronucifering | 10 | 355.7 | ± 25.8 |
Experimental Protocols
Protocol 1: Differentiation of SH-SY5Y Cells into a Neuronal Phenotype
Objective: To differentiate SH-SY5Y neuroblastoma cells into a more mature neuronal phenotype, making them more suitable for Alzheimer's disease modeling.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
Procedure:
-
Seed SH-SY5Y cells in a suitable culture vessel at a density of 2 x 10⁴ cells/cm².
-
Culture for 24 hours in DMEM/F12 with 10% FBS.
-
Replace the medium with Differentiation Medium containing 10 µM RA.
-
Culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
On day 7, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 3-5 days to promote further neuronal maturation.
-
Visually confirm differentiation by observing the formation of extensive neurite networks.
Protocol 2: Induction of Aβ₄₂ Toxicity in Differentiated SH-SY5Y Cells
Objective: To establish a cellular model of Aβ-induced toxicity.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1)
-
Amyloid-beta (1-42) peptide, oligomeric preparation
-
(-)-Pronuciferine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Prepare oligomeric Aβ₄₂ by dissolving the peptide in sterile water and incubating at 4°C for 24 hours.
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with various concentrations of (-)-Pronuciferine (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Add oligomeric Aβ₄₂ to the wells to a final concentration of 10 µM.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay: a. Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. b. Remove the medium and dissolve the formazan crystals in DMSO. c. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Induction of Tau Hyperphosphorylation
Objective: To create a cellular model of tauopathy.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1)
-
Okadaic Acid (OA)
-
(-)-Pronuciferine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Tau (Ser202/Thr205), anti-total-Tau, and a suitable secondary antibody.
Procedure:
-
Plate differentiated SH-SY5Y cells.
-
Pre-treat cells with (-)-Pronuciferine (e.g., 5, 10 µM) or vehicle for 2 hours.
-
Add Okadaic Acid to a final concentration of 20 nM.
-
Incubate for 12-24 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Analyze tau phosphorylation by Western blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against p-Tau and total Tau. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
Protocol 4: Quantification of BDNF Expression
Objective: To measure the effect of (-)-Pronuciferine on BDNF protein levels.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1)
-
(-)-Pronuciferine
-
Lysis buffer
-
Human BDNF ELISA kit
Procedure:
-
Plate differentiated SH-SY5Y cells.
-
Treat cells with various concentrations of (-)-Pronuciferine (e.g., 1, 5, 10 µM) or vehicle for 24 hours.
-
Collect the cell culture supernatant or lyse the cells to measure intracellular BDNF.
-
Perform the BDNF ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the BDNF concentration based on a standard curve.
Visualizations
Caption: Proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine.
Caption: Workflow for assessing the protective effect of (-)-Pronuciferine against Aβ toxicity.
Caption: Logical relationship of (-)-Pronuciferine's effect on cellular metabolism.
References
Application Notes and Protocols for In Vitro Neuroprotective Studies of (-)-Pronuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine, a proaporphine alkaloid, has emerged as a promising natural compound with significant neuroprotective potential. Studies have indicated its ability to shield neuronal cells from oxidative stress-induced apoptosis, a key pathological mechanism in various neurodegenerative diseases.[1][2] The primary mode of action appears to be linked to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth.[1][2] This document provides a comprehensive experimental framework for the in vitro evaluation of the neuroprotective effects of (-)-Pronuciferine, utilizing the human neuroblastoma SH-SY5Y cell line as a model system. The protocols detailed herein are designed to assess cell viability, apoptosis, oxidative stress, and key signaling pathways modulated by (-)-Pronuciferine.
Experimental Design and Workflow
The experimental design is structured to first establish a non-toxic concentration range of (-)-Pronuciferine and then to evaluate its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells. The workflow will proceed through assessments of cell viability, apoptosis, and oxidative stress, followed by an investigation into the underlying molecular mechanisms involving key signaling pathways.
Figure 1: Experimental workflow for in vitro testing of (-)-Pronuciferine.
Data Presentation
All quantitative results from the following experimental protocols should be summarized in the tables below for clear comparison between experimental groups.
Table 1: Cell Viability and Cytotoxicity
| Treatment Group | (-)-Pronuciferine (µM) | H₂O₂ (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | 0 | 100 | 0 |
| (-)-Pronuciferine Alone | 1, 5, 10, 20, 50 | 0 | ||
| H₂O₂ Alone | 0 | Optimal Concentration | ||
| (-)-Pronuciferine + H₂O₂ | 1, 5, 10, 20, 50 | Optimal Concentration |
Table 2: Apoptosis Markers
| Treatment Group | (-)-Pronuciferine (µM) | H₂O₂ (µM) | TUNEL-Positive Cells (%) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 0 | 1.0 | |
| H₂O₂ Alone | 0 | Optimal Concentration | ||
| (-)-Pronuciferine + H₂O₂ | 1, 5, 10, 20, 50 | Optimal Concentration |
Table 3: Oxidative Stress Markers
| Treatment Group | (-)-Pronuciferine (µM) | H₂O₂ (µM) | Intracellular ROS (Fold Change) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 0 | 0 | 1.0 | ||
| H₂O₂ Alone | 0 | Optimal Concentration | |||
| (-)-Pronuciferine + H₂O₂ | 1, 5, 10, 20, 50 | Optimal Concentration |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, larger formats for other assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of (-)-Pronuciferine for 24 hours.
-
Induce oxidative stress by adding H₂O₂ at a pre-determined optimal concentration for 24 hours.
-
Cell Viability Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
After treatment, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Follow the manufacturer's protocol to measure LDH activity in the supernatant.[3][4][5][6]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate LDH release (%) = ((Sample value - Low control) / (High control - Low control)) x 100.
-
Apoptosis Assays
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Commercially available TUNEL assay kit (e.g., with FITC-dUTP).
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Grow and treat cells on coverslips.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Perform the TUNEL reaction according to the manufacturer's protocol.[7][8][9][10][11]
-
Counterstain with DAPI.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Commercially available fluorometric caspase-3 assay kit (e.g., with Ac-DEVD-AMC substrate).
-
-
Procedure:
-
Lyse the treated cells.
-
Incubate the cell lysate with the caspase-3 substrate according to the manufacturer's protocol.[12][13][14][15][16]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em).
-
Express the results as fold change relative to the control group.
-
Oxidative Stress Assays
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[17][18][19][20][21]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., 485 nm Ex / 535 nm Em).
-
Express the results as fold change relative to the control group.
-
This assay measures the activity of SOD, a key antioxidant enzyme.
-
Materials:
-
Commercially available SOD activity assay kit.
-
-
Procedure:
-
Prepare cell lysates from treated cells.
-
Perform the assay according to the manufacturer's protocol, which typically involves the inhibition of a superoxide-generating system.[2][22][23][24]
-
Measure the absorbance at the recommended wavelength.
-
Calculate SOD activity and normalize to the protein concentration of the lysate.
-
This assay measures the activity of GPx, another important antioxidant enzyme.
-
Materials:
-
Commercially available GPx activity assay kit.
-
-
Procedure:
-
Prepare cell lysates from treated cells.
-
Follow the manufacturer's protocol, which often involves a coupled reaction with glutathione reductase and monitoring the oxidation of NADPH.[1][25][26][27][28]
-
Measure the decrease in absorbance at 340 nm.
-
Calculate GPx activity and normalize to the protein concentration of the lysate.
-
Signaling Pathway Diagrams
The neuroprotective effects of (-)-Pronuciferine are hypothesized to be mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways, which can be investigated using techniques such as Western blotting to measure the protein expression and phosphorylation status of key components.
References
- 1. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. arigobio.com [arigobio.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. bioquochem.com [bioquochem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]
- 25. nwlifescience.com [nwlifescience.com]
- 26. sciencellonline.com [sciencellonline.com]
- 27. mmpc.org [mmpc.org]
- 28. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for the Quantitative Analysis of (-)-Pronuciferine in Raw Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, notably within the Papaver (poppy) and Nelumbo (lotus) genera. It has garnered significant interest in the scientific community for its potential neuroprotective properties.[1][2] Accurate quantification of (-)-Pronuciferine in raw plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the extraction and quantitative analysis of (-)-Pronuciferine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative data for (-)-Pronuciferine analysis from various studies, providing a comparative overview of its concentration in different plant species and the analytical methods employed.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Linear Range (µg/mL) | Amount of (-)-Pronuciferine (µg/g of dry weight) | Reference |
| Papaver lacerum | Aerial Parts | Methanol | LC-ESI-MS/MS | 0.01 - 1 | 8.5 - 48 | [3][4] |
| Papaver syriacum | Aerial Parts | Methanol | LC-ESI-MS/MS | 0.01 - 1 | 8.5 - 48 | [3][4] |
| Papaver glaucum | Aerial Parts | Methanol | LC-ESI-MS/MS | 0.01 - 1 | 8.5 - 48 | [3][4] |
| Papaver rhoeas | Aerial Parts | Methanol | LC-ESI-MS/MS | 0.01 - 1 | 8.5 - 48 | [3][4] |
| Nelumbo nucifera | Not Specified | Not Specified | HPLC | 0.0210 - 0.126 | Not Specified | [5][6] |
Experimental Protocols
Protocol for Extraction of (-)-Pronuciferine from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids, including (-)-Pronuciferine, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Papaver species)
-
Methanol or Ethanol (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Volumetric flasks
Procedure:
-
Weigh an appropriate amount of dried and powdered plant material.
-
Soxhlet Extraction:
-
Place the powdered plant material into a thimble.
-
Extract with methanol or ethanol in a Soxhlet apparatus for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction.[7]
-
-
Ultrasonic Extraction:
-
Suspend the powdered plant material in methanol or ethanol in a flask.
-
Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
-
After extraction, filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Dissolve a known amount of the dried crude extract in the mobile phase for subsequent HPLC or LC-MS/MS analysis.
Protocol for Quantitative Analysis by HPLC
This protocol is based on established HPLC methods for the quantification of aporphine alkaloids.[5][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water containing 0.1% triethylamine, run in a gradient mode.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of (-)-Pronuciferine standard of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Prepare the sample extracts as described in Protocol 3.1 and dilute them with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the (-)-Pronuciferine standard against its concentration. Determine the concentration of (-)-Pronuciferine in the samples by interpolating their peak areas on the calibration curve.
Protocol for Quantitative Analysis by LC-MS/MS
This protocol is based on a validated LC-ESI-MS/MS method for the simultaneous determination of pronuciferine.[3][4]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase:
-
Injection Volume: 5 µL.
-
MS Detection:
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in Protocol 3.2, using the mobile phase as the diluent.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak areas of the (-)-Pronuciferine standard at different concentrations. Quantify (-)-Pronuciferine in the plant extracts by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of (-)-Pronuciferine from raw plant extracts.
Caption: Workflow for (-)-Pronuciferine Analysis.
Signaling Pathway
(-)-Pronuciferine has been shown to exert neuroprotective effects by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates key signaling pathways.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-ESI-MS/MS method for the simultaneous determination of pronuciferine and roemerine in some Papaver species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Metabolomics Study Protocol for Cells Treated with (-)-Pronuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine, a proaporphine alkaloid naturally occurring in plants such as Nelumbo nucifera (lotus), has garnered significant interest for its potential therapeutic effects on metabolic disorders. As a member of the aporphine alkaloid family, it has been shown to influence key cellular metabolic pathways. This document provides a detailed application note and protocol for conducting a metabolomics study on cultured cells treated with (-)-Pronuciferine. The aim is to elucidate the compound-induced metabolic shifts, thereby providing insights into its mechanism of action. This protocol is designed to be a comprehensive guide for researchers in drug discovery and development, offering detailed methodologies for cell culture, treatment, sample preparation for metabolomics analysis, and data acquisition.
Data Presentation
The quantitative data from a typical metabolomics experiment comparing control cells to (-)-Pronuciferine-treated cells would be summarized in tables. These tables would allow for easy comparison of metabolite levels and statistical significance.
Table 1: Example of Relative Abundance of Key Metabolites in Control vs. (-)-Pronuciferine Treated Cells
| Metabolite | Control (Relative Abundance ± SD) | (-)-Pronuciferine (Relative Abundance ± SD) | Fold Change | p-value |
| Glucose-6-phosphate | 1.00 ± 0.12 | 0.75 ± 0.09 | 0.75 | < 0.05 |
| Pyruvate | 1.00 ± 0.15 | 1.30 ± 0.18 | 1.30 | < 0.05 |
| Lactate | 1.00 ± 0.20 | 1.45 ± 0.25 | 1.45 | < 0.01 |
| Citrate | 1.00 ± 0.11 | 0.80 ± 0.10 | 0.80 | < 0.05 |
| Palmitate | 1.00 ± 0.18 | 0.65 ± 0.14 | 0.65 | < 0.01 |
| Stearate | 1.00 ± 0.16 | 0.70 ± 0.12 | 0.70 | < 0.01 |
| Serine | 1.00 ± 0.09 | 1.25 ± 0.11 | 1.25 | < 0.05 |
| Glycine | 1.00 ± 0.13 | 1.18 ± 0.15 | 1.18 | > 0.05 |
Table 2: Example of Pathway Analysis Summary
| Metabolic Pathway | Impact Score | -log(p-value) |
| Glycolysis / Gluconeogenesis | 0.85 | 3.5 |
| Fatty Acid Biosynthesis | 0.72 | 2.8 |
| Citrate Cycle (TCA Cycle) | 0.65 | 2.1 |
| Serine and Glycine Metabolism | 0.58 | 1.9 |
Experimental Protocols
This section provides detailed protocols for a metabolomics study of cells treated with (-)-Pronuciferine. The protocols are based on established methods for in vitro metabolomics.
Protocol 1: Cell Culture and (-)-Pronuciferine Treatment
This protocol is adaptable for various adherent cell lines, such as 3T3-L1 preadipocytes or SH-SY5Y neuroblastoma cells, which have been used in studies of aporphine alkaloids.
Materials:
-
Adherent cell line (e.g., 3T3-L1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
(-)-Pronuciferine stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare working solutions of (-)-Pronuciferine in complete growth medium at the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells reach the desired confluency, aspirate the old medium and replace it with the medium containing (-)-Pronuciferine or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Biological Replicates: Prepare at least three biological replicates for each treatment condition.
Protocol 2: Metabolite Quenching and Extraction
This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of metabolites for both GC-MS and LC-MS analysis.
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: After the treatment period, rapidly aspirate the culture medium. Immediately place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of polar metabolites to make them volatile for GC-MS analysis.
Materials:
-
SpeedVac or nitrogen evaporator
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heptane
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry an aliquot of the metabolite extract (e.g., 100 µL) to completeness using a SpeedVac or under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex and incubate at 37°C for 30 minutes.
-
Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 4: Sample Preparation for LC-MS Analysis
This protocol is for the analysis of non-volatile and semi-polar metabolites.
Materials:
-
SpeedVac or nitrogen evaporator
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials
Procedure:
-
Drying: Dry an aliquot of the metabolite extract (e.g., 100 µL) to completeness using a SpeedVac or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC method (e.g., 100 µL of 50% acetonitrile in water).
-
Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Mandatory Visualization
Caption: Experimental workflow for the metabolomics study of cells treated with (-)-Pronuciferine.
Caption: Proposed signaling pathways modulated by (-)-Pronuciferine.
Application Notes and Protocols for Assessing Glucose Consumption in 3T3-L1 Adipocytes with (-)-Pronuciferine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3T3-L1 preadipocytes, upon differentiation into mature adipocytes, serve as a robust and widely accepted in vitro model for studying glucose metabolism, adipogenesis, and insulin signaling.[1][2] These cells are instrumental in screening compounds for potential anti-diabetic properties. (-)-Pronuciferine, an aporphine alkaloid, has been identified as a compound that can ameliorate glucose metabolism in insulin-resistant 3T3-L1 adipocytes.[3] It has been shown to significantly increase glucose uptake by activating the AMP-activated protein kinase (AMPK) signaling pathway and up-regulating the expression of Glucose Transporter Type 4 (GLUT4).[3]
These application notes provide detailed protocols for assessing the effects of (-)-Pronuciferine on glucose consumption in 3T3-L1 adipocytes using two primary methods: a direct measurement of glucose uptake using the fluorescent analog 2-NBDG, and an indirect measurement of glucose consumption from the culture medium via a glucose oxidase-based assay. Additionally, a protocol for Western Blotting is included to validate the mechanistic action of (-)-Pronuciferine on key signaling proteins.
Proposed Signaling Pathway of (-)-Pronuciferine
(-)-Pronuciferine enhances glucose uptake in 3T3-L1 adipocytes primarily through the activation of the AMPK signaling pathway.[3] Activation of AMPK triggers the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane.[4][5][6] This increases the number of glucose transporters on the cell surface, facilitating higher glucose influx into the cell.[5]
Caption: (-)-Pronuciferine activates AMPK, promoting GLUT4 translocation and glucose uptake.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This initial protocol is required to obtain mature adipocytes for subsequent glucose consumption assays.
Workflow:
Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Methodology:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum and grow to 100% confluence (Day 0).
-
Induction: Two days post-confluence (Day 0), change the medium to differentiation medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[2]
-
Maturation: After 48 hours (Day 2), replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance: After another 48 hours (Day 4), and every two days thereafter, replace the medium with standard DMEM containing 10% FBS.
-
Experimentation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 post-differentiation.[2]
Protocol 2: 2-NBDG Glucose Uptake Assay (Direct Measurement)
This assay uses the fluorescent glucose analog 2-NBDG to directly quantify glucose uptake into cells.[3][7]
Workflow:
Caption: Experimental workflow for the 2-NBDG fluorescent glucose uptake assay.
Methodology:
-
Cell Preparation: Use differentiated 3T3-L1 adipocytes (Days 8-12) cultured in 96-well black, clear-bottom plates.
-
Starvation: Serum starve the cells for 2-4 hours in serum-free DMEM.[7]
-
Washing: Gently wash the cells twice with warm Phosphate-Buffered Saline (PBS).
-
Treatment: Incubate cells with various concentrations of (-)-Pronuciferine or controls (e.g., vehicle, 100 nM insulin as a positive control) in glucose-free DMEM for 1 hour at 37°C.[7]
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.[8][9] Protect the plate from light.
-
Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.[9]
Protocol 3: Glucose Consumption Assay (Indirect Measurement)
This colorimetric assay measures the amount of glucose that has been removed from the culture medium by the cells.[10][11]
Workflow:
Caption: Experimental workflow for the indirect glucose consumption assay.
Methodology:
-
Cell Preparation: Use differentiated 3T3-L1 adipocytes in 24-well plates.
-
Starvation: Fast the cells in glucose-free DMEM for 1 hour.[11]
-
Treatment: Replace the starvation medium with high-glucose DMEM containing (-)-Pronuciferine or controls. Include wells with medium but no cells to determine the initial glucose concentration. Incubate for a defined period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation, carefully collect an aliquot of the culture medium from each well.
-
Glucose Oxidase Assay: Measure the glucose concentration in the collected medium using a commercial glucose oxidase-peroxidase (GOPOD) assay kit.[7][10] This typically involves:
-
Mixing the medium sample with the GOPOD reagent.
-
Incubating at 37°C for a specified time (e.g., 20 minutes).
-
The glucose oxidase enzyme catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).[12]
-
The peroxidase enzyme then uses the H₂O₂ to react with a chromogen, producing a colored product.[10]
-
-
Measurement: Read the absorbance of the colored product on a spectrophotometer at the wavelength specified by the kit manufacturer (e.g., ~500-540 nm).
-
Calculation: Create a standard curve using known glucose concentrations. Calculate the final glucose concentration in each sample. Glucose consumption is determined by subtracting the final glucose concentration from the initial concentration (from the cell-free wells).
Protocol 4: Western Blotting for p-AMPK and GLUT4
This protocol is used to assess the effect of (-)-Pronuciferine on the activation of AMPK (by measuring its phosphorylated form, p-AMPK) and the total expression of GLUT4.[3]
Workflow:
References
- 1. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A colorimetric assay for the measurement of D-glucose consumption by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose oxidase - Wikipedia [en.wikipedia.org]
Application Note: Interpreting Mass Spectrometry Fragmentation Patterns of (-)-Pronuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Papaver genus. As a member of the isoquinoline alkaloid family, it exhibits a range of biological activities and is of interest to researchers in pharmacology and drug development. Understanding the fragmentation behavior of (-)-Pronuciferine in mass spectrometry is crucial for its accurate identification and quantification in complex matrices such as plant extracts and biological samples. This application note provides a detailed overview of the interpretation of the mass spectrometry fragmentation patterns of (-)-Pronuciferine, along with protocols for its analysis.
Mass Spectrometry Data of (-)-Pronuciferine
(-)-Pronuciferine has a molecular formula of C₁₉H₂₁NO₃ and a monoisotopic mass of 311.1521 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 312.1.
Fragmentation Pattern
The fragmentation of protonated (-)-Pronuciferine is characterized by a prominent neutral loss of 29 Da, resulting in a major fragment ion at m/z 283.1[1]. While the loss of the N-methyl group (15 Da) or methylamine (31 Da) is common for aporphine alkaloids, the observed loss of 29 Da suggests a different fragmentation pathway. A plausible mechanism for this neutral loss is the elimination of a formyl radical (CHO•) or the sequential loss of CO and a hydrogen radical.
Table 1: Key Mass Spectrometry Fragments of (-)-Pronuciferine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Formula | Relative Abundance |
| 312.1 | 283.1 | 29 | [C₁₈H₂₀NO₂]⁺ | Major Fragment |
| 312.1 | 311.1 | 1 | [C₁₉H₂₀NO₃]⁺ | Minor |
| 312.1 | 282.1 | 30 | [C₁₈H₁₉NO₂]⁺ | Minor |
Note: The relative abundances can vary depending on the instrument and collision energy. The data presented here is based on available literature and databases. A full, detailed mass spectrum with relative abundances for all fragments is not consistently available in the public domain.
Proposed Fragmentation Pathway of (-)-Pronuciferine
The following diagram illustrates a plausible fragmentation pathway for the protonated (-)-Pronuciferine molecule, leading to the characteristic fragment at m/z 283.1. The proposed mechanism involves a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems, followed by the loss of a CHO radical.
Caption: Proposed fragmentation of (-)-Pronuciferine.
Experimental Protocols
Sample Preparation from Plant Material
This protocol is adapted from established methods for the extraction of alkaloids from plant matrices[2][3][4].
-
Homogenization: Weigh 1-2 g of dried and powdered plant material into a centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent (e.g., methanol or a mixture of methanol and water with 0.1% formic acid). Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Dilution: Depending on the expected concentration, the extract may need to be diluted with the initial mobile phase composition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following parameters are based on a published method for the analysis of pronuciferine[1].
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate (-)-Pronuciferine from other matrix components. For example:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 312.1
-
Product Ion (Q3): m/z 283.1
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy: Optimized for the m/z 312.1 → 283.1 transition (typically 15-30 eV).
-
Cone Voltage: Optimized for the precursor ion (typically 20-40 V).
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of (-)-Pronuciferine in a sample.
Caption: Analysis workflow for (-)-Pronuciferine.
Conclusion
The mass spectrometric analysis of (-)-Pronuciferine is characterized by a protonated molecule at m/z 312.1 and a key fragment at m/z 283.1, corresponding to a neutral loss of 29 Da. The provided protocols for sample preparation and LC-MS/MS analysis offer a robust starting point for researchers working on the identification and quantification of this alkaloid. The proposed fragmentation pathway, involving a retro-Diels-Alder reaction, provides a logical explanation for the observed fragmentation pattern. These application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. An LC-ESI-MS/MS method for the simultaneous determination of pronuciferine and roemerine in some Papaver species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS | Waters [waters.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the In Vitro Statistical Analysis of (-)-Pronuciferine Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro analysis of (-)-Pronuciferine, a proaporphine alkaloid with demonstrated neuroprotective and metabolic regulatory properties. This document outlines detailed protocols for key experiments to determine its dose-response effects on cell viability, neuroprotection, and glucose uptake. Additionally, it provides the framework for investigating its interaction with key central nervous system receptors.
Quantitative Data Summary
While comprehensive dose-response curve data for (-)-Pronuciferine is not extensively available in the public domain, existing research provides key data points for its activity in specific in vitro models. These values serve as a critical starting point for designing detailed dose-response experiments.
Table 1: Summary of Reported In Vitro Bioactivity of (-)-Pronuciferine
| Assay Type | Cell Line | Effect | Concentration | Result | Citation |
| Cell Proliferation | SH-SY5Y | Increased Cell Proliferation | 10 µM | 45% increase | [1] |
| Neuroprotection | SH-SY5Y | Suppression of H₂O₂-induced neuronal death | 10 µM | Significant suppression | [1] |
| Glucose Uptake | 3T3-L1 adipocytes | Increased Glucose Uptake | Not specified | Significant increase | [2] |
Table 2: Receptor Binding Affinity of Structurally Related Aporphine Alkaloids
| Compound | Receptor | Binding Affinity (Ki) | Citation |
| (±)-Nuciferine | 5-HT₂A | 139 nM | [3] |
| (R)-Roemerine | 5-HT₂A | 62 nM | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting key in vitro assays to generate dose-response curves for (-)-Pronuciferine.
Cell Viability and Proliferation Assay in SH-SY5Y Cells
This protocol is designed to assess the effect of (-)-Pronuciferine on the viability and proliferation of the human neuroblastoma cell line, SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(-)-Pronuciferine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Pronuciferine (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT/WST-1 Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for another 4 hours in the dark, with gentle shaking.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the (-)-Pronuciferine concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition) value.
Neuroprotection Assay against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses the protective effects of (-)-Pronuciferine against oxidative stress-induced cell death in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells and complete culture medium
-
(-)-Pronuciferine stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT or WST-1 reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in protocol 2.1.
-
Pre-treatment with (-)-Pronuciferine: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of (-)-Pronuciferine. Incubate for a pre-treatment period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the medium containing (-)-Pronuciferine and add 100 µL of the H₂O₂ solution (a pre-determined cytotoxic concentration, e.g., 100-500 µM) to the wells. Include a control group treated with H₂O₂ only, a vehicle control, and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Perform the MTT or WST-1 assay as described in protocol 2.1.
-
Data Analysis: Calculate the percentage of neuroprotection as the increase in cell viability in the presence of (-)-Pronuciferine compared to the H₂O₂-only treated group. Generate a dose-response curve and determine the EC₅₀ value.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of (-)-Pronuciferine on glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying insulin sensitivity and glucose metabolism.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
(-)-Pronuciferine stock solution
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Two to three hours prior to the assay, wash the differentiated adipocytes with PBS and incubate in serum-free DMEM.
-
Compound Incubation: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of (-)-Pronuciferine for a specified time (e.g., 30-60 minutes). Include a vehicle control, a positive control (insulin), and a negative control (cytochalasin B).
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well. Incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Measurement:
-
For [³H]glucose: Lyse the cells with a lysis buffer (e.g., 0.1% SDS) and measure the radioactivity using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the normalized glucose uptake against the logarithm of the (-)-Pronuciferine concentration to create a dose-response curve and calculate the EC₅₀.
Dopamine D₂ and Serotonin 5-HT₂A Receptor Binding Assays
These protocols describe competitive radioligand binding assays to determine the affinity (Ki) of (-)-Pronuciferine for the dopamine D₂ and serotonin 5-HT₂A receptors.
Materials:
-
Cell membranes from cells stably expressing human D₂ or 5-HT₂A receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]Spiperone (for D₂) or [³H]Ketanserin (for 5-HT₂A)
-
Non-specific binding control: Haloperidol (for D₂) or Ketanserin (for 5-HT₂A) at a high concentration (e.g., 10 µM)
-
(-)-Pronuciferine stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer
-
Non-specific binding wells: Non-specific binding control
-
Competition wells: Serial dilutions of (-)-Pronuciferine
-
-
Add Radioligand: Add the radioligand to all wells at a concentration close to its Kd value.
-
Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of (-)-Pronuciferine. Plot the percentage of specific binding against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the known and putative signaling pathways modulated by (-)-Pronuciferine and related aporphine alkaloids.
Caption: AMPK Signaling Pathway for Glucose Uptake.
Caption: Putative Neuroprotective Signaling of (-)-Pronuciferine.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the described experimental protocols.
Caption: Cell Viability/Proliferation Assay Workflow.
Caption: Receptor Binding Assay Workflow.
References
- 1. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of (-)-Pronuciferine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific preclinical pharmacokinetic data for (-)-Pronuciferine in animal models is not publicly available. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related aporphine alkaloids and serve as a comprehensive guide for designing and executing such studies. The quantitative data presented is hypothetical and for illustrative purposes only.
Data Presentation (Hypothetical)
The following tables represent a standard format for summarizing key pharmacokinetic parameters of (-)-Pronuciferine following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. These values are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of (-)-Pronuciferine in Sprague-Dawley Rats (n=6 per group)
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850.2 ± 125.4 | 275.6 ± 68.9 |
| Tmax (h) | 0.08 (5 min) | 0.75 ± 0.25 |
| AUC(0-t) (ng·h/mL) | 1234.5 ± 210.8 | 987.3 ± 189.2 |
| AUC(0-∞) (ng·h/mL) | 1289.7 ± 225.3 | 1056.4 ± 201.7 |
| t1/2 (h) | 2.5 ± 0.6 | 3.1 ± 0.8 |
| Cl (L/h/kg) | 1.55 ± 0.28 | - |
| Vdss (L/kg) | 4.8 ± 0.9 | - |
| Bioavailability (F%) | - | 16.4 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. Cl: Clearance. Vdss: Volume of distribution at steady state. F%: Absolute oral bioavailability.
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Sprague-Dawley Rats
This protocol outlines the procedures for administering (-)-Pronuciferine to rats and collecting blood samples for pharmacokinetic analysis.
2.1.1. Animals and Housing
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week before the experiment.
2.1.2. Dosing Preparation and Administration
-
Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of (-)-Pronuciferine in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The final solution should be sterile-filtered.
-
Oral (PO) Formulation: Prepare a 2 mg/mL suspension of (-)-Pronuciferine in a vehicle of 0.5% methylcellulose in water.
-
Administration:
-
Fasting: Rats in the oral administration group should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[3]
2.1.3. Blood Sample Collection
-
Method: Collect blood samples (approximately 200 µL) from the jugular vein or via sparse sampling from the tail vein.[4]
-
Time Points:
-
Sample Handling: Collect blood into tubes containing K2EDTA as an anticoagulant. Immediately place the tubes on ice.
2.1.4. Plasma Preparation and Storage
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol: Quantification of (-)-Pronuciferine in Rat Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (-)-Pronuciferine in plasma samples.
2.2.1. Materials and Reagents
-
(-)-Pronuciferine reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another aporphine alkaloid.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
2.2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (-)-Pronuciferine: To be determined by infusing a standard solution (e.g., Q1: 312.1 m/z -> Q3: 283.1 m/z).Internal Standard: To be determined. |
| Collision Energy | To be optimized for each transition. |
2.2.4. Method Validation The bioanalytical method should be validated according to regulatory guidelines, assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra-day and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (bench-top, freeze-thaw, and long-term)
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Bioanalytical method development and validation workflow.
Caption: Generalized metabolic pathways for aporphine alkaloids.
References
- 1. Preclinical pharmacokinetic study of speciociliatine, a kratom alkaloid, in rats using an UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC for Pronuciferine and Roemerine Separation
Welcome to the technical support center for the chromatographic analysis of pronuciferine and roemerine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of these two aporphine alkaloids using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Achieving Baseline Separation
This guide addresses common issues encountered during the HPLC analysis of pronuciferine and roemerine, offering systematic solutions to optimize your mobile phase and achieve robust, reproducible results.
Q1: We are observing poor resolution or co-elution of pronuciferine and roemerine peaks. How can we improve the separation?
A1: Poor resolution is a common challenge when analyzing structurally similar compounds. A systematic approach to mobile phase optimization is crucial. Since pronuciferine and roemerine are basic alkaloids, mobile phase pH is the most critical parameter to adjust.
-
Strategy 1: Mobile Phase pH Adjustment:
-
Rationale: The ionization state of basic compounds like pronuciferine and roemerine is highly dependent on the mobile phase pH. By adjusting the pH, you can alter their hydrophobicity and interaction with the C18 stationary phase, thereby influencing their retention times and improving selectivity.[1][2][3] Operating at a pH approximately 2 units below the pKa of the analytes will ensure they are in a stable, protonated form, which can lead to more consistent retention and improved peak shape.
-
Recommendation: Start with an acidic mobile phase. A common starting point is a pH of around 3.0, which can be achieved using additives like 0.1% formic acid or phosphoric acid.[4] Systematically evaluate the separation at different pH values (e.g., 2.5, 3.0, 3.5, 4.0) to find the optimal selectivity.
-
-
Strategy 2: Organic Modifier Optimization:
-
Rationale: The choice and concentration of the organic solvent in the mobile phase directly impact retention and selectivity. Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC.[5][6] Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[6] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[7]
-
Recommendation: If you are using acetonitrile and still have poor resolution, consider switching to methanol or using a combination of both. The change in solvent can alter the elution order and improve separation.
-
-
Strategy 3: Gradient Slope Adjustment:
-
Rationale: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for the analytes to interact with the stationary phase, which can significantly enhance the resolution of closely eluting peaks.
-
Recommendation: If your initial "scouting" gradient is too steep, try decreasing the gradient slope. For example, if your initial gradient is from 20% to 80% organic in 10 minutes, try extending it to 20 or 30 minutes.
-
Q2: The peaks for pronuciferine and roemerine are exhibiting significant tailing. What is causing this and how can it be fixed?
A2: Peak tailing for basic compounds like pronuciferine and roemerine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8] These acidic silanol groups can interact strongly with the basic analytes, leading to asymmetrical peak shapes.
-
Strategy 1: Use of a Mobile Phase Additive:
-
Rationale: Adding a small amount of a competing base to the mobile phase can help to mask the active silanol sites and reduce peak tailing.
-
Recommendation: Incorporate 0.1% triethylamine (TEA) into your mobile phase.[9][10] TEA is a stronger base that will preferentially interact with the silanol groups, minimizing their interaction with your analytes.
-
-
Strategy 2: Lowering the Mobile Phase pH:
-
Rationale: At a low pH (e.g., below 3), the residual silanol groups are protonated and less likely to interact with the protonated basic analytes.
-
Recommendation: As mentioned for improving resolution, using an acidic mobile phase with formic acid or phosphoric acid can also significantly improve peak shape.
-
-
Strategy 3: Column Choice:
-
Rationale: Modern HPLC columns are often manufactured with high-purity silica and proprietary end-capping technologies to minimize the number of accessible silanol groups.
-
Recommendation: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds or a newer generation C18 column with improved end-capping.
-
Q3: We are experiencing a drifting or noisy baseline during our gradient analysis. What are the potential causes and solutions?
A3: Baseline instability in gradient HPLC can obscure small peaks and affect the accuracy of integration. The most common causes are related to the mobile phase and the detector.
-
Strategy 1: Ensure Proper Mobile Phase Preparation:
-
Rationale: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Also, impurities in the solvents or additives can contribute to a drifting baseline, especially in gradient elution where the mobile phase composition is constantly changing.
-
Recommendation: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging. Use high-purity HPLC or LC-MS grade solvents and reagents.
-
-
Strategy 2: System Equilibration:
-
Rationale: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection to ensure a stable baseline and reproducible retention times.
-
Recommendation: Increase the column equilibration time between runs until a stable baseline is achieved.
-
-
Strategy 3: Detector Maintenance:
-
Rationale: A contaminated detector flow cell or a failing lamp can be a source of baseline noise and drift.
-
Recommendation: Flush the detector flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the noise persists, check the detector lamp's energy and replace it if necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for developing an HPLC method for pronuciferine and roemerine? A: A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile. A gradient of 20-80% B over 20 minutes at a flow rate of 1.0 mL/min and a detection wavelength of 270 nm is a reasonable initial method.[4][9][10]
Q: What are the key physicochemical properties of pronuciferine and roemerine to consider for method development? A: Understanding the properties of your analytes is fundamental to successful method development.
| Property | Pronuciferine | Roemerine | Implication for HPLC Method |
| Molecular Weight | 311.37 g/mol | 279.33 g/mol | Affects mass spectrometry detection if used. |
| LogP (calculated) | ~2.5 | ~3.3 | Both are relatively hydrophobic and suitable for reversed-phase HPLC. Roemerine is slightly more hydrophobic and may have a longer retention time. |
| Chemical Class | Proaporphine Alkaloid | Aporphine Alkaloid | Both are basic compounds, indicating that mobile phase pH will be a critical parameter for controlling retention and peak shape. |
Q: Is it better to use acetonitrile or methanol as the organic modifier? A: The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile generally provides sharper peaks and lower backpressure.[6] However, methanol's different solvent properties can sometimes provide a better separation for closely related compounds.[7] It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for pronuciferine and roemerine.
Experimental Protocols
Protocol 1: HPLC Method for Baseline Separation of Pronuciferine and Roemerine
This protocol provides a validated starting point for the separation of pronuciferine and roemerine.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Triethylamine in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve standards and samples in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).
Protocol 2: LC-MS/MS Method for Sensitive Quantification
For more sensitive and selective analysis, an LC-MS/MS method is recommended.
-
Column: C18, 2.1 x 50 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A suitable gradient should be developed, for example, starting at 10% B and increasing to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min[4]
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pronuciferine: 312.1 → 283.1 m/z
-
Roemerine: 280.0 → 249.0 m/z[4]
-
-
Visualizing the Optimization Workflow and Troubleshooting Logic
The following diagrams illustrate the logical workflows for method development and troubleshooting.
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. An LC-ESI-MS/MS method for the simultaneous determination of pronuciferine and roemerine in some Papaver species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. benchchem.com [benchchem.com]
- 9. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the asymmetric synthesis of proaporphine alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of proaporphine alkaloids.
Troubleshooting Guides
This section provides solutions to common problems encountered in key synthetic steps.
Issue 1: Low Yield in Phenolic Oxidative Coupling
Q: My phenolic oxidative coupling reaction to form the proaporphine core is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?
A: Phenolic oxidative coupling is a critical step in many proaporphine syntheses and is often associated with low yields due to the formation of multiple products. Here are the common causes and troubleshooting strategies:
Potential Causes:
-
Oxidant Choice and Stoichiometry: The choice of oxidizing agent and its stoichiometry are crucial. Common oxidants include potassium ferricyanide (K₃[Fe(CN)₆]), ferric chloride (FeCl₃), and thallium(III) trifluoroacetate (TTFA). An incorrect oxidant or an inappropriate amount can lead to over-oxidation or incomplete reaction.
-
Reaction Conditions: Temperature, pH, and solvent can significantly influence the reaction's outcome. High temperatures can lead to decomposition, while an incorrect pH can affect the reactivity of the phenolic precursor.
-
Substrate Reactivity: The substitution pattern on the benzyltetrahydroisoquinoline precursor influences the ease of oxidation and the regioselectivity of the coupling. Electron-donating groups can facilitate the reaction but may also lead to undesired side products.
-
Formation of Diastereomers: The oxidative coupling can lead to the formation of diastereomeric products, which can be difficult to separate and may contribute to the perception of a low yield of the desired product.[1]
Troubleshooting & Optimization:
-
Screening Oxidizing Agents: If one oxidant gives poor results, consider screening others. For example, while K₃[Fe(CN)₆ is a classic reagent, newer methods using hypervalent iodine reagents have been reported to be effective.
-
Optimizing Reaction Parameters:
-
Temperature: Start with lower temperatures and gradually increase if the reaction is too slow.
-
pH: For reactions in aqueous media, carefully control the pH. A slightly basic medium is often optimal for phenolate formation.
-
Solvent: The choice of solvent can impact solubility and reactivity. A two-phase system (e.g., toluene/water) is sometimes employed.
-
-
Protecting Groups: Consider protecting other reactive functional groups on the molecule that might interfere with the desired coupling. However, the phenolic hydroxyl group is essential for the reaction and should not be protected.
-
Precursor Purity: Ensure the benzyltetrahydroisoquinoline starting material is of high purity, as impurities can interfere with the reaction.
-
Stirring: Vigorous stirring is important, especially in heterogeneous reaction mixtures, to ensure efficient mixing.
Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction
Q: I am performing a Pictet-Spengler reaction to form the tetrahydroisoquinoline core, but I am obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline skeleton. Achieving high diastereoselectivity is a common challenge. Here’s how to address it:
Potential Causes:
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The diastereomeric ratio can be highly dependent on the reaction conditions. Milder conditions often favor the kinetic product, while more forcing conditions can lead to the thermodynamic product.
-
Chiral Auxiliary: The nature of the chiral auxiliary on the starting amine or aldehyde can significantly influence the facial selectivity of the cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst can impact the transition state of the cyclization and thus the diastereoselectivity.
-
Substrate Structure: Steric hindrance and electronic effects of substituents on both the β-arylethylamine and the aldehyde can affect the preferred direction of cyclization.
Troubleshooting & Optimization:
-
Temperature and Reaction Time:
-
To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.
-
For the thermodynamic product, higher temperatures and longer reaction times may be necessary, but this can also lead to side reactions.
-
-
Catalyst Screening:
-
Experiment with different Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., TiCl₄, Sc(OTf)₃).
-
The use of chiral Brønsted acids or chiral Lewis acid catalysts can induce high enantioselectivity and diastereoselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile).
-
Modification of Starting Materials: If possible, consider modifying the substituents on the starting materials to enhance steric bias and favor the formation of one diastereomer.
-
Two-Step Procedure: In some cases, forming the imine intermediate first under neutral or mildly acidic conditions, followed by acid-catalyzed cyclization, can provide better control over the reaction.
Issue 3: Low Yield in Robinson Annulation for Dienone Formation
Q: My Robinson annulation to construct the dienone ring of the proaporphine skeleton is giving a low yield. What are the common pitfalls and how can I optimize this step?
A: The Robinson annulation is a classic and powerful method for forming six-membered rings, but it can be prone to low yields if not properly optimized.[2][3][4]
Potential Causes:
-
Side Reactions of the Michael Acceptor: The Michael acceptor (e.g., methyl vinyl ketone) is prone to polymerization under basic conditions.
-
Competing Aldol Reactions: The starting ketone can undergo self-condensation, and the intermediate 1,5-diketone can potentially cyclize in different ways.
-
Equilibrium of the Michael Addition: The initial Michael addition is a reversible reaction, and the equilibrium may not favor the product under all conditions.
-
Dehydration Step: The final dehydration of the aldol adduct may be incomplete or lead to the formation of isomeric products.
-
Base and Solvent Choice: The choice of base and solvent is critical for both the Michael addition and the subsequent intramolecular aldol condensation.
Troubleshooting & Optimization:
-
Reagent Quality: Use freshly distilled methyl vinyl ketone or other Michael acceptors to avoid issues with polymerization.
-
Reaction Conditions:
-
Temperature Control: The Michael addition is typically performed at a lower temperature to minimize side reactions, followed by heating to promote the aldol condensation and dehydration.
-
Base Selection: A wide range of bases can be used (e.g., NaOH, KOH, NaOEt). The choice of base can affect the enolate formation and the subsequent reaction rates.
-
-
Stepwise Procedure: To improve yields, it is often beneficial to perform the Michael addition and the aldol condensation in separate steps.[3] Isolate the intermediate 1,5-diketone before proceeding with the cyclization.
-
Use of a Co-solvent: The use of a co-solvent like dioxane or THF with an alcoholic solvent can sometimes improve the solubility of the intermediates and enhance the yield.
-
Alternative Methods: If the classical Robinson annulation continues to give low yields, consider alternative methods for constructing the dienone ring, such as those involving Wittig reactions followed by cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the asymmetric synthesis of proaporphine alkaloids?
A1: The main strategies can be broadly categorized into two approaches:
-
Construction of the Tetracyclic Core from a Pre-formed Benzylisoquinoline:
-
Phenolic Oxidative Coupling: This biomimetic approach involves the intramolecular coupling of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline to form the dienone ring system.[1] This method is often direct but can suffer from low yields and the formation of multiple products.
-
Pschorr Cyclization: This method involves the intramolecular cyclization of a diazotized 8-amino-1-benzyltetrahydroisoquinoline.[1][5] While effective, the preparation of the diazonium salt and the cyclization conditions need careful control.
-
Photochemical Cyclization: Irradiation of an appropriately substituted 8-bromo-1-benzylisoquinoline can lead to the formation of the proaporphine skeleton. Yields can be variable.[1]
-
-
Stepwise Construction of the Ring System:
Q2: How can I introduce chirality early in the synthesis to achieve an enantioselective outcome?
A2: Chirality is typically introduced in one of the following ways:
-
Chiral Starting Materials: Using a chiral building block, such as an enantiomerically pure amino acid derivative, to construct the isoquinoline portion of the molecule.
-
Asymmetric Catalysis:
-
Asymmetric Pictet-Spengler Reaction: Employing a chiral catalyst to control the stereochemistry of the tetrahydroisoquinoline ring formation.
-
Asymmetric Hydrogenation: Asymmetric reduction of an enamine or imine intermediate to set the stereocenter at C-1 of the isoquinoline.
-
Asymmetric Michael Addition: In syntheses utilizing the Robinson annulation, a chiral catalyst can be used to control the stereochemistry of the initial Michael addition.
-
Q3: What are the best protecting group strategies for the phenolic hydroxyl groups during the synthesis?
A3: The phenolic hydroxyl groups are often reactive and require protection during various synthetic steps.[6] The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Methyl Ethers (Me): These are very stable but require harsh conditions for deprotection (e.g., BBr₃), which may not be compatible with sensitive functional groups.
-
Benzyl Ethers (Bn): A common choice as they are stable to a wide range of conditions and can be removed by hydrogenolysis (H₂/Pd-C), which is a mild method.
-
Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups that can be cleaved under acidic conditions or with fluoride reagents (e.g., TBAF). Their steric bulk can be tuned for selective protection.
-
Esters (e.g., Acetate): Can be used but are sensitive to both acidic and basic hydrolysis.
An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used to protect multiple hydroxyl groups. This allows for the selective deprotection of one hydroxyl group while others remain protected.
Q4: My proaporphine alkaloid product seems to be unstable during workup and purification. What precautions should I take?
A4: Proaporphine alkaloids, particularly those with a dienone system, can be sensitive to light, air, and acid.
-
Minimize Exposure to Light and Air: Work in a fume hood with the sash down to minimize light exposure and consider working under an inert atmosphere (e.g., nitrogen or argon), especially during purification.
-
Avoid Strong Acids: The dienone moiety can be acid-sensitive. Use neutral or slightly basic conditions during extractions and chromatography whenever possible. If an acidic workup is necessary, use it cautiously and for a minimal amount of time.
-
Purification Method:
-
Column Chromatography: Use neutral or deactivated silica gel (by adding a small amount of triethylamine to the eluent) to prevent decomposition on the column.
-
Crystallization: If the product is crystalline, this can be an excellent method for purification that avoids prolonged exposure to silica gel.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the purification of proaporphine alkaloids from natural sources and can be a gentle alternative to traditional column chromatography.[8][9][10]
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Data Presentation
Table 1: Comparison of Selected Asymmetric Syntheses of Proaporphine Alkaloids
| Proaporphine Alkaloid | Key Chiral Step | Catalyst/Reagent | Overall Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| (+)-Glaziovine | Phenolic Oxidative Coupling | K₃[Fe(CN)₆] | ~1% (from (±)-N-methylcoclaurine) | Racemic | [7] |
| (+)-Glaziovine | Ritter Reaction & Cyclization | BBr₃ (demethylation) | 50-55% | Racemic | [7] |
| (S)-Glaucine | Intramolecular Oxidative Coupling | Superstoichiometric metal oxidants | 15% (9 steps) | >99% ee | [11] |
| (±)-Pronuciferine | Photochemical Cyclization | UV irradiation | 4-17% | Racemic | [1] |
| (±)-Hexahydrostepharine | Dieckmann Cyclization | - | 3.3% | Racemic | [1] |
| (-)-Misramine | Pictet-Spengler Cyclization & Baeyer-Villiger Oxidation | - | Not specified | Enantioselective |
Note: This table is a summary of selected examples and is not exhaustive. Yields and stereoselectivities can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Key Experimental Protocol: Phenolic Oxidative Coupling for the Synthesis of (±)-Glaziovine
This protocol is adapted from literature procedures for the synthesis of glaziovine via oxidative coupling of (±)-N-methylcoclaurine.[7]
Materials:
-
(±)-N-methylcoclaurine
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Solutions:
-
Dissolve (±)-N-methylcoclaurine in toluene in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of potassium ferricyanide and potassium carbonate.
-
-
Reaction Setup:
-
Combine the organic and aqueous solutions in a flask equipped with a mechanical stirrer.
-
Stir the two-phase mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours.
-
-
Work-up:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate (±)-Glaziovine.
-
Key Experimental Protocol: Asymmetric Pictet-Spengler Reaction (General)
This is a general protocol and specific conditions will vary depending on the substrate and catalyst.
Materials:
-
β-arylethylamine
-
Aldehyde or ketone
-
Chiral Brønsted acid or Lewis acid catalyst (e.g., a chiral phosphoric acid or a chiral metal complex)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the β-arylethylamine, the aldehyde or ketone, and the chiral catalyst.
-
Add the anhydrous solvent. If using molecular sieves, add them at this stage.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrates).
-
-
Reaction Monitoring:
-
Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio and/or enantiomeric excess of the product by chiral HPLC or NMR analysis of a derivatized sample.
-
Mandatory Visualization
Caption: General workflow for the asymmetric synthesis of proaporphine alkaloids.
Caption: Troubleshooting decision tree for low yield in phenolic oxidative coupling.
Caption: Logic diagram for selecting a protecting group for phenolic hydroxyls. diagram for selecting a protecting group for phenolic hydroxyls.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Sciences Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo Nucifera Gaertn and Their Effects on Glucose Consumption in 3t3-l1 Adipocytes | Semantic Scholar [semanticscholar.org]
- 11. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Center for LC-MS/MS Analysis of (-)-Pronuciferine
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the aporphine alkaloid (-)-Pronuciferine, overcoming ion suppression and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical hurdle to achieving accurate and reproducible quantification. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of (-)-Pronuciferine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like (-)-Pronuciferine, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] In biological matrices, phospholipids are a primary cause of ion suppression, particularly when using electrospray ionization (ESI).[3][4]
Q2: I'm observing significant ion suppression for (-)-Pronuciferine. What are the most probable causes?
A2: The most common culprits for ion suppression in the analysis of basic compounds like (-)-Pronuciferine are co-eluting phospholipids from biological samples.[3][4] These molecules can compete with the analyte for ionization in the mass spectrometer's source. Other potential causes include high concentrations of salts from buffers, formulation excipients, or endogenous sources, and the presence of other metabolites that share similar retention times.
Q3: How can I proactively minimize matrix effects during method development for (-)-Pronuciferine?
A3: A multi-faceted approach is most effective. This includes:
-
Optimizing Sample Preparation: Employing a robust sample cleanup technique is the most critical step to remove interfering matrix components.[5]
-
Chromatographic Separation: Developing a selective LC method to separate (-)-Pronuciferine from the bulk of matrix components is crucial.[1]
-
Judicious Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for (-)-Pronuciferine is the gold standard for compensating for matrix effects that cannot be eliminated.
Troubleshooting Guides
Problem: Low Signal Intensity and Poor Sensitivity for (-)-Pronuciferine
This is a classic symptom of ion suppression. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low signal intensity.
Problem: High Variability in Quality Control (QC) Samples
Inconsistent results across a batch often point to variable matrix effects between samples.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and reproducible execution of your sample preparation protocol. Automation can significantly improve consistency.
-
-
Possible Cause: Lack of an appropriate internal standard.
-
Solution: If not already in use, incorporate a stable isotope-labeled internal standard for (-)-Pronuciferine. This will compensate for variations in extraction efficiency and ion suppression between individual samples.
-
-
Possible Cause: Matrix differences between individual samples.
-
Solution: While a SIL-IS is the best remedy, further optimization of the sample cleanup to remove more of the matrix components can also help reduce this variability.
-
Experimental Protocols
Physicochemical Properties of (-)-Pronuciferine
A clear understanding of the analyte's properties is fundamental to developing effective extraction methods.
| Property | Value | Implication for Sample Preparation |
| logP | ~2.51 | Moderately lipophilic, suitable for extraction into common organic solvents.[6] |
| pKa (Strongest Basic) | ~7.78 | As a basic compound, its charge state is pH-dependent.[6] |
Sample Preparation Methodologies
The choice of sample preparation is a critical determinant in the success of the analysis. Below are starting protocols that should be optimized for your specific matrix.
1. Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE is a cost-effective technique that can provide clean extracts if optimized correctly.
Caption: Liquid-Liquid Extraction (LLE) workflow.
-
Methodology:
-
To 100 µL of plasma, add the internal standard.
-
Basify the sample to a pH of approximately 9.8 (at least 2 pH units above the pKa of 7.78) using a suitable buffer like ammonium hydroxide. This ensures (-)-Pronuciferine is in its neutral, more organic-soluble form.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 5 minutes, then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
2. Solid-Phase Extraction (SPE) for Urine or Plasma Samples
SPE can offer higher recoveries and cleaner extracts compared to LLE, especially with mixed-mode cation exchange cartridges that are well-suited for basic drugs.[7]
| Step | Reagent/Solvent | Purpose |
| Condition | 1 mL Methanol | To wet the sorbent. |
| Equilibrate | 1 mL Water | To prepare the sorbent for the aqueous sample. |
| Load | Pre-treated Sample (pH ~6) | To retain (-)-Pronuciferine on the sorbent. |
| Wash 1 | 1 mL 0.1% Formic Acid in Water | To remove salts and polar interferences. |
| Wash 2 | 1 mL Methanol | To remove less polar interferences. |
| Elute | 1 mL 5% Ammonium Hydroxide in Methanol | To disrupt the ionic interaction and elute the basic analyte. |
-
Methodology:
-
Pre-treatment: For urine, dilute 1:1 with a buffer at pH ~6. For plasma, a protein precipitation step (e.g., with acetonitrile) followed by dilution of the supernatant may be necessary.
-
SPE Procedure: Follow the steps outlined in the table above using a mixed-mode cation exchange SPE cartridge.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Recommended LC-MS/MS Parameters (Starting Point)
These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion: 312.1 m/z; Product Ion: 283.1 m/z[4] |
By systematically addressing each stage of the analytical process—from understanding the analyte's properties to optimizing sample preparation and chromatographic conditions—researchers can effectively mitigate ion suppression and matrix effects, leading to robust and reliable quantification of (-)-Pronuciferine in complex biological matrices.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. medipharmsai.com [medipharmsai.com]
- 6. Showing Compound (R)-Pronuciferine (FDB002188) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
Enhancing the long-term stability of (-)-Pronuciferine in DMSO solution
This technical support center provides guidance on enhancing the long-term stability of (-)-Pronuciferine in Dimethyl Sulfoxide (DMSO) solutions. While specific long-term stability data for (-)-Pronuciferine in DMSO is not extensively published, this guide synthesizes best practices and data from studies on other small molecules and alkaloids to provide researchers with actionable strategies and troubleshooting advice.
Troubleshooting Guides
Proactive measures and reactive troubleshooting are critical for maintaining the integrity of (-)-Pronuciferine in DMSO. Below are common issues and recommended actions.
Issue 1: Observed decrease in compound activity or purity over time.
-
Possible Cause: Degradation of (-)-Pronuciferine in the DMSO stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution is stored at or below -20°C. For long-term storage, -80°C is preferable.
-
Minimize Water Contamination: Use anhydrous DMSO to prepare solutions. DMSO is highly hygroscopic, and water can facilitate hydrolysis of the compound.[1][2][3] Studies have shown that water content is a more significant factor in compound degradation than oxygen.[2][3]
-
Limit Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] While some studies show no significant loss for many compounds after multiple freeze-thaw cycles, it remains a best practice to minimize them.[2][3]
-
Protect from Light: Store solutions in amber vials to prevent light-induced degradation.
-
Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the stock solution compared to a freshly prepared sample or a powdered standard.[2][3][4]
-
Issue 2: Inconsistent experimental results using the same stock solution.
-
Possible Cause: Inhomogeneous solution after thawing or precipitation of the compound.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: After thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If precipitation is observed, gentle warming and sonication may be required to redissolve the compound.
-
Solubility Check: The concentration of the stock solution may exceed the solubility of (-)-Pronuciferine at lower temperatures. Consider preparing a less concentrated stock solution if precipitation is a persistent issue.
-
Summary of Factors Affecting Compound Stability in DMSO
The following table summarizes findings from studies on the stability of various small molecules in DMSO, which can serve as a general guideline for handling (-)-Pronuciferine solutions.
| Factor | Condition | Observation | Recommendation for (-)-Pronuciferine | Citation |
| Storage Temperature | Room Temperature | Probability of observing a compound drops to 83% after 6 months and 52% after 1 year. | Avoid long-term storage at room temperature. Use for short-term experimental setup only. | [5][6] |
| 4°C | 85% of compounds were stable in a DMSO/water (90/10) mixture for 2 years. | Suitable for mid-term storage (weeks to months). | [7] | |
| -20°C | Common practice to slow degradation. | Recommended for standard long-term storage. | [1] | |
| -80°C | Preferred for very long-term storage to minimize chemical degradation. | Ideal for archival storage. | [1] | |
| Water Content | Anhydrous DMSO vs. Wet DMSO | Water is a more significant factor in causing compound loss than oxygen. | Use high-purity, anhydrous DMSO and minimize exposure to atmospheric moisture. | [2][3] |
| Freeze-Thaw Cycles | 11 cycles (-15°C to 25°C) | No significant compound loss was observed for a diverse set of compounds. | While generally robust, it is best practice to aliquot stock solutions to minimize cycles. | [2][3] |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery was found over 5 months at room temperature. | Both glass and polypropylene are acceptable container materials. Amber vials are recommended to protect from light. | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for a (-)-Pronuciferine DMSO stock solution?
For short-term storage (days to a few weeks), 4°C is acceptable. For long-term storage, -20°C or ideally -80°C is recommended to minimize the rate of potential chemical degradation.[1]
Q2: How many times can I freeze and thaw my (-)-Pronuciferine stock solution?
While studies on diverse compound libraries have shown minimal degradation after multiple freeze-thaw cycles, it is a best practice to aliquot your stock solution into single-use volumes to avoid potential degradation and ensure consistency across experiments.[2][3]
Q3: Does the concentration of (-)-Pronuciferine in DMSO affect its stability?
While direct studies on (-)-Pronuciferine are unavailable, for some compounds, higher concentrations can be more stable. However, solubility limits must be considered, especially at low storage temperatures. A common stock concentration for small molecules is 10 mM.[2]
Q4: My DMSO has absorbed some water. Can I still use it to prepare my (-)-Pronuciferine stock solution?
It is strongly recommended to use anhydrous DMSO. The presence of water can facilitate the hydrolysis of susceptible compounds.[1] If you suspect your DMSO has absorbed water, using a fresh, sealed bottle of anhydrous DMSO is the best course of action.
Q5: What analytical method should I use to check the purity of my (-)-Pronuciferine solution?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying alkaloids like pronuciferine.[8][9] LC-MS can also be used for both quantification and identification of potential degradation products.[2][3][4]
Experimental Protocols
Protocol: Assessment of (-)-Pronuciferine Stability in DMSO
This protocol outlines a general method to assess the stability of (-)-Pronuciferine in DMSO under various conditions.
1. Materials and Reagents:
-
(-)-Pronuciferine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass or polypropylene vials
-
Volumetric flasks
-
Calibrated analytical balance
-
HPLC or LC-MS system
-
Appropriate mobile phase for HPLC/LC-MS (e.g., acetonitrile and water with additives like triethylamine or formic acid)[8]
-
Internal standard (optional, but recommended for precise quantification)
2. Preparation of Stock Solution:
-
Accurately weigh the desired amount of (-)-Pronuciferine powder.
-
Dissolve the powder in a precise volume of anhydrous DMSO in a volumetric flask to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use amber vials.
3. Stability Study Design:
-
Time Points: Establish the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Storage Conditions: Store aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Freeze-Thaw Cycle Arm: Designate a set of aliquots for repeated freeze-thaw cycles (e.g., thaw at room temperature for 30 minutes, then refreeze at -20°C; repeat for a set number of cycles).
4. Analytical Procedure (HPLC/LC-MS):
-
Time Point 0 (Initial Analysis):
-
Take one aliquot of the freshly prepared stock solution.
-
Prepare an analytical sample by diluting a small volume of the stock solution with the mobile phase to a final concentration suitable for analysis.
-
If using an internal standard, add it to the analytical sample.
-
Inject the sample in triplicate onto the HPLC or LC-MS system.
-
Record the peak area of (-)-Pronuciferine.
-
-
Subsequent Time Points:
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature. Vortex to ensure homogeneity.
-
Prepare and analyze the sample as described for Time Point 0.
-
5. Data Analysis:
-
Calculate the percentage of (-)-Pronuciferine remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time for each storage condition.
-
Summarize the data in a table for easy comparison.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of (-)-Pronuciferine.
Caption: Troubleshooting logic for stability issues with (-)-Pronuciferine in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Troubleshooting poor cell viability in high-concentration (-)-Pronuciferine cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor or unexpected cell viability results in high-concentration (-)-Pronuciferine cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability at high concentrations of (-)-Pronuciferine. What could be the cause?
This is a common artifact observed with plant-derived compounds like (-)-Pronuciferine, which belongs to the aporphine alkaloid class. The issue often stems from interference with the assay chemistry itself, rather than a true biological effect.
-
Direct MTT Reduction: (-)-Pronuciferine, like many natural compounds with antioxidant properties, may directly reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as if the cells are more viable.[1]
-
Compound Precipitation: At high concentrations, (-)-Pronuciferine may precipitate out of the solution in the cell culture media. These precipitates can interfere with the optical density readings of the assay, leading to artificially inflated viability signals.
-
Metabolic Upregulation: Some compounds can stimulate mitochondrial activity at certain concentrations, leading to an increase in MTT reduction that can mask underlying cytotoxicity.[1]
Q2: How can I confirm if (-)-Pronuciferine is interfering with my MTT assay?
A cell-free assay is the most effective way to determine if the compound is directly reducing MTT.[1]
-
Procedure: Prepare wells with your complete cell culture medium and the same concentrations of (-)-Pronuciferine used in your experiment, but without cells. Add the MTT reagent and incubate for the same duration as your cellular experiment.
-
Interpretation: If you observe a dose-dependent increase in absorbance in the wells containing (-)-Pronuciferine without cells, it confirms direct chemical reduction of the MTT reagent.[2]
Q3: My cell viability results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in cytotoxicity assays can arise from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain a consistent cell number across all wells.
-
Solvent Concentration: If using a solvent like DMSO to dissolve (-)-Pronuciferine, ensure the final concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[3]
-
Pipetting Errors: Inconsistent pipetting, especially during serial dilutions and reagent addition, can introduce significant variability.[3]
Q4: What alternative cytotoxicity assays can I use if MTT is not suitable for (-)-Pronuciferine?
If MTT assay interference is confirmed, consider using assays with different detection principles:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[4]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods use dyes that can only enter cells with compromised membranes.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays can detect early and late stages of apoptosis, providing insights into the mechanism of cell death.
Q5: What is the expected cytotoxic effect of (-)-Pronuciferine and related alkaloids?
(-)-Pronuciferine is a proaporphine alkaloid. While high-concentration cytotoxicity data for (-)-Pronuciferine is limited, studies on related aporphine and proaporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action is thought to involve the induction of apoptosis and targeting of DNA-manipulating enzymes like topoisomerases.[8][9] However, it is important to note that some studies have also reported neuroprotective and even proliferative effects of (-)-Pronuciferine at lower concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased "viability" at high concentrations (U-shaped dose-response curve) | 1. Direct reduction of MTT reagent by (-)-Pronuciferine.[1] 2. Precipitation of (-)-Pronuciferine at high concentrations. 3. Colorimetric interference from the compound. | 1. Perform a cell-free MTT reduction assay to confirm interference.[2] 2. Visually inspect wells for precipitate under a microscope. 3. Use an alternative assay (LDH, ATP-based, or apoptosis assay). 4. Check the solubility of (-)-Pronuciferine in your culture medium. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions or reagent addition.[3] 3. "Edge effect" in the 96-well plate.[3] 4. Contamination of the cell culture. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples.[3] 4. Regularly check for and discard contaminated cultures. |
| Low signal or high background in the assay | 1. Suboptimal cell number. 2. Insufficient incubation time with the compound or assay reagent. 3. Reagent instability or improper storage. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize incubation times for your specific cell line and assay. 3. Ensure all assay reagents are stored correctly and are not expired. |
| Discrepancy between assay results and microscopic observation | 1. Assay is measuring a metabolic parameter that does not correlate with cell death (e.g., metabolic inhibition without cell lysis).[1] 2. Compound induces a non-apoptotic form of cell death not well-detected by the assay. | 1. Use a multi-parametric approach by combining different assays (e.g., MTT with LDH or Annexin V/PI). 2. Visually inspect cells for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing). |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of alkaloids structurally related to (-)-Pronuciferine in various human cancer cell lines. Note that data for (-)-Pronuciferine is limited, and these values are for related aporphine and proaporphine alkaloids.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nantenine | SMMC-7721 | Hepatocellular Carcinoma | 70.08 ± 4.63 |
| Corytuberine | SMMC-7721 | Hepatocellular Carcinoma | 73.22 ± 2.35 |
| Chelidonine | SMMC-7721 | Hepatocellular Carcinoma | 27.77 ± 2.29 |
| Sparsiflorine | HeLa | Cervical Carcinoma | Good Activity |
| Glaziovine | HeLa | Cervical Carcinoma | Good Activity |
| Glaziovine | HL-60 | Promyelocytic Leukemia | Good Activity |
| Oxostephanine | BC | Breast Cancer | 0.24 µg/mL |
| Oxostephanine | MOLT-3 | Acute Lymphoblastic Leukemia | 0.71 µg/mL |
| Dehydrocrebanine | HL-60 | Promyelocytic Leukemia | 2.14 µg/mL |
| Nuciferine | MDA-MB-231, MCF7 | Breast Cancer | Dose-dependent |
| Nuciferine | HepG2, Huh7, HCCLM3 | Hepatocellular Carcinoma | Dose-dependent |
| Nuciferine | HeLa | Cervical Carcinoma | Dose-dependent |
Data compiled from multiple sources.[5][6][7][10] "Good Activity" indicates that the source reported significant cytotoxicity but did not provide a specific IC50 value.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of (-)-Pronuciferine. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (e.g., 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (-)-Pronuciferine as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Experimental Workflow for Troubleshooting MTT Assay Interference
Caption: Troubleshooting workflow for MTT assay interference.
Potential Signaling Pathways Affected by Aporphine Alkaloids
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HSCCC Two-Phase Solvent Systems for Alkaloid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Speed Counter-Current Chromatography (HSCCC) for alkaloid purification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful HSCCC separation of alkaloids?
A1: The selection of an appropriate two-phase solvent system is the most crucial step, estimated to be about 90% of the entire work in HSCCC.[1] An optimal solvent system ensures a suitable partition coefficient (K) for the target alkaloids, leading to effective separation and purification.
Q2: What is the ideal range for the partition coefficient (K) in HSCCC?
A2: For most HSCCC applications, the ideal partition coefficient (K) for the target compound is between 0.5 and 2.0.[2][3]
-
If K is too small (<0.5): The solute will elute too quickly, close to the solvent front, resulting in poor resolution from other components.[2]
-
If K is too large (>2.0): The elution time will be excessively long, leading to broad peaks and lower purity.[2]
Q3: How is the partition coefficient (K) calculated?
A3: The partition coefficient is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase. In practice, it can be determined by High-Performance Liquid Chromatography (HPLC) analysis of both phases after partitioning. The formula used is:
K = As / Am[4]
Where:
-
As is the peak area of the alkaloid in the stationary phase.[4]
-
Am is the peak area of the alkaloid in the mobile phase.[4]
Q4: What are some commonly used solvent systems for alkaloid purification in HSCCC?
A4: Chloroform-methanol-water and hexane-ethyl acetate-methanol-water (HEMWat) systems are frequently used for separating alkaloids.[5] The polarity of these systems can be adjusted by varying the volume ratios of the solvents to achieve the desired K values. For acidic alkaloids, adding an acid like trifluoroacetic acid (TFA) to the solvent system can modify the K value.[1] A versatile system for many alkaloids is composed of CHCl3-CH3OH-water (4:3:2), with the acidity of the water phase adjusted as needed.[6]
Troubleshooting Guide
Issue 1: Poor Peak Resolution
Q: My target alkaloid peak is co-eluting with impurities. How can I improve the resolution?
A: Poor peak resolution is often related to the separation factor (α) between the target compound and impurities.
-
Optimize the Solvent System: The separation factor (α = K2/K1, where K1 > K2) should ideally be greater than 1.5 for good resolution.[1] You may need to systematically test different solvent system compositions to improve the selectivity.
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the separation time.
-
Increase Stationary Phase Retention: Higher retention of the stationary phase generally leads to better peak resolution.[1] This can be influenced by the rotational speed of the centrifuge and the properties of the solvent system.
-
Consider Stepwise Elution: Using a stepwise elution with mobile phases of different polarities can help to separate compounds with a wider range of K values in a single run.[4][7]
Issue 2: Emulsion Formation
Q: The two phases of my solvent system are forming an emulsion in the column. What should I do?
A: Emulsion formation can lead to loss of the stationary phase and poor separation.
-
Check Solvent System Properties: Some solvent combinations are more prone to emulsification. Ensure the settling time for your chosen solvent system is adequate (a quick separation of phases after shaking in a test tube is a good indicator).[1]
-
Adjust Rotational Speed: A very high rotational speed can sometimes contribute to emulsion formation. Try reducing the speed slightly.
-
Modify the Solvent System: Adding a small amount of a modifier, like an alcohol, can sometimes help to break emulsions.
-
Increase Temperature (with caution): Increasing the temperature can sometimes reduce viscosity and help prevent emulsions. However, be cautious with volatile solvents like dichloromethane, as higher temperatures can cause vaporization and negatively impact the separation.[4]
Issue 3: Stationary Phase Loss
Q: I am experiencing significant loss of the stationary phase during the run. What are the possible causes and solutions?
A: Maintaining a high retention of the stationary phase (Sf) is critical for good HSCCC separation. An Sf value greater than 50% is generally considered good.[4]
-
Incorrect Elution Direction: Ensure you are using the correct elution direction for your mobile phase. A lower (heavier) mobile phase should be introduced from the "head" to the "tail," and an upper (lighter) mobile phase from "tail" to "head."[1] Eluting in the wrong direction can cause a complete loss of the stationary phase.[1]
-
Flow Rate Too High: An excessively high flow rate can strip the stationary phase from the column. Try reducing the flow rate.
-
Incompatible Sample Solvent: The sample should be dissolved in the mobile phase, the stationary phase, or a mixture of both.[8] Injecting a sample dissolved in a solvent that is not part of the two-phase system can disrupt the equilibrium and cause phase loss.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the stationary phase before starting the mobile phase flow.
Experimental Protocols
Protocol 1: Selection and Optimization of the Two-Phase Solvent System
-
Literature Review: Begin by reviewing published literature for solvent systems used to separate similar alkaloids.[1][9]
-
Systematic Search: A common starting point for alkaloids is a chloroform-methanol-water or a hexane-ethyl acetate-methanol-water (HEMWat) system.[2][5] Prepare a series of these systems with varying volume ratios to cover a range of polarities.
-
Partition Coefficient (K) Determination: a. Prepare a small amount (e.g., 10 mL) of the selected two-phase solvent system in a separatory funnel. b. Allow the phases to separate completely. c. Dissolve a small amount of the crude extract or pure alkaloid in a vial containing equal volumes of the upper and lower phases (e.g., 2 mL of each). d. Vortex the vial vigorously for several minutes to ensure the analyte partitions between the two phases. e. Centrifuge the vial to ensure complete phase separation. f. Carefully withdraw an aliquot from both the upper (stationary) and lower (mobile) phases. g. Analyze each aliquot by HPLC to determine the peak area of the target alkaloid. h. Calculate the K value using the formula K = As / Am.[4]
-
Optimization: Adjust the volume ratios of the solvents in the two-phase system and repeat step 3 until a K value between 0.5 and 2.0 is achieved for the target alkaloid(s).[2]
Protocol 2: General HSCCC Operation for Alkaloid Purification
-
Solvent Preparation: Prepare a sufficient volume of the optimized two-phase solvent system in a large separatory funnel. Shake vigorously and allow the phases to separate completely. Degas both phases using sonication or vacuum filtration.[3]
-
Column Preparation: a. Select the appropriate elution mode (head-to-tail for a lower mobile phase, tail-to-head for an upper mobile phase).[1] b. Begin rotating the column at the desired speed (e.g., 800-900 rpm).[4][10] c. Pump the stationary phase into the column until it is completely filled.
-
Sample Injection: a. Dissolve the crude extract or sample in a small volume of the mobile phase, stationary phase, or a mixture of both.[4][8] b. Inject the sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: a. Pump the mobile phase through the column at the optimized flow rate (e.g., 1.5-2.0 mL/min).[4][11] b. Monitor the effluent using a UV detector at an appropriate wavelength for the target alkaloids. c. Collect fractions of the effluent using a fraction collector.
-
Determination of Stationary Phase Retention (Sf): a. After the separation is complete, stop the rotation and pump out the entire contents of the column into a graduated cylinder. b. Measure the volume of the stationary phase retained in the column (Vs). c. Calculate the retention of the stationary phase using the formula: Sf (%) = (Vs / Vc) x 100, where Vc is the total column volume.
Data Presentation
Table 1: Examples of HSCCC Two-Phase Solvent Systems for Alkaloid Purification
| Alkaloid(s) | Plant Source | Two-Phase Solvent System (v/v/v/v) | K Value(s) | Reference |
| Matrine, Oxymatrine | Euchresta tubulosa | CCl4-CH2Cl2-MeOH-H2O (3:7:6:4) | Not specified | [2] |
| N-formyl cytisine | Euchresta tubulosa | CH2Cl2-MeOH-H2O (4:3:2) | Not specified | [2] |
| Cytisine | Euchresta tubulosa | CH2Cl2-MeOH-H2O | Not specified | [2] |
| Matrine, Oxymatrine, N-formyl cytisine, N-acetyl cytisine | Euchresta tubulosa | Stepwise: 1) CCl4-CH2Cl2-MeOH-H2O (2:3:3:2) 2) CH2Cl2-MeOH-H2O (5:3:2) | Kmatrine=0.68, Koxymatrine=1.12 (System 1); KN-formyl cytisine=0.75, KN-acetyl cytisine=1.23 (System 2) | [4] |
| Various alkaloids | Cortex phellodendri, Semen strychni, etc. | CHCl3-CH3OH-H2O (4:3:2) with adjusted acidity | Not specified | [6] |
Visualizations
Caption: Experimental workflow for alkaloid purification using HSCCC.
Caption: Troubleshooting common issues in HSCCC separations.
References
- 1. Solvent System Selection | PDF [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution | MDPI [mdpi.com]
- 5. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile two-phase solvent system for alkaloid separation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tautobiotech.com [tautobiotech.com]
- 9. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Low Purity of Isolated (-)-Pronuciferine Fractions
Welcome to the technical support center for the purification of (-)-Pronuciferine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of (-)-Pronuciferine, a chiral aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low purity in initial (-)-Pronuciferine fractions?
A1: Low purity in initial fractions is often due to the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds from the plant matrix. Aporphine alkaloids, in particular, are often found in complex mixtures with other alkaloids of similar polarities, making separation challenging.[1][2] Inadequate extraction and partitioning techniques can also contribute to a higher impurity profile in the crude extract.
Q2: How can I optimize the initial acid-base extraction to enrich for (-)-Pronuciferine?
A2: Optimization of the acid-base extraction is crucial for a cleaner crude extract. Using a dilute acid, such as 3% hydrochloric acid or 10% acetic acid, can effectively protonate the basic nitrogen of pronuciferine, rendering it water-soluble and allowing for the removal of non-basic impurities with an organic wash.[3] Subsequent basification with a weak base like ammonium hydroxide to a pH of 9-10 will convert the alkaloid back to its free base for extraction into a non-polar organic solvent.[3] It is important to perform multiple extractions at each step to ensure a good recovery.
Q3: My HPLC chromatogram shows significant peak tailing for (-)-Pronuciferine. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like aporphine alkaloids is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of silanol groups and ensure the analyte is consistently protonated, leading to improved peak shape.[5]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will minimize the number of accessible silanol groups.[5]
-
Lower Sample Load: Overloading the column can lead to peak distortion. Try reducing the injection volume or sample concentration.[4][5]
Q4: I am struggling to separate (-)-Pronuciferine from its enantiomer, (+)-Pronuciferine. What strategies can I employ?
A4: The separation of enantiomers requires a chiral environment. For (-)-Pronuciferine, chiral HPLC is the most effective method.[6][7][8] This can be achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for the separation of isoquinoline alkaloids.[6][9] Method development will involve screening different chiral columns and optimizing the mobile phase (often a mixture of a polar organic solvent like methanol or acetonitrile with a basic additive such as diethylamine).[6][9]
Q5: What are some suitable solvent systems for the recrystallization of aporphine alkaloids like (-)-Pronuciferine?
A5: Recrystallization is a powerful technique for final purification. The choice of solvent is critical and often requires some experimentation. Common solvent systems for alkaloids include mixtures of a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble. For aporphine alkaloids, successful recrystallizations have been achieved using solvent/anti-solvent pairs such as:
-
Methanol/Water[10]
-
Acetone/Water[10]
-
Ethanol/Hexane
-
Dichloromethane/Ethyl Acetate[10] The general approach is to dissolve the impure solid in a minimal amount of the hot solvent and then slowly add the anti-solvent until turbidity is observed. Slow cooling should then induce crystallization of the pure compound.[11]
Troubleshooting Guides
Issue 1: Low Yield of (-)-Pronuciferine After Initial Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete extraction from plant material | Ensure the plant material is finely powdered to maximize surface area. Increase extraction time and/or use techniques like sonication or Soxhlet extraction. |
| Suboptimal solvent selection | Experiment with different extraction solvents. While methanol is commonly used, a mixture of solvents might be more effective. |
| Loss during acid-base partitioning | Perform multiple back-extractions at each stage (e.g., 3-4 times with fresh solvent) to ensure complete transfer of the alkaloid between phases. Ensure the pH is appropriately adjusted at each step. |
| Degradation of the alkaloid | Aporphine alkaloids can be sensitive to heat and extreme pH. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.[12][13] |
Issue 2: Poor Separation of (-)-Pronuciferine from Other Alkaloids in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate stationary phase | Silica gel is commonly used for aporphine alkaloid separation. However, if co-elution is a problem, consider using alumina or a reversed-phase C18 stationary phase. |
| Non-optimized mobile phase | Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) first. A gradient elution, gradually increasing the polarity of the mobile phase, will likely provide better resolution than an isocratic elution. Common solvent systems include chloroform/methanol or ethyl acetate/methanol gradients.[1] |
| Column overloading | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Improper column packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
Issue 3: Fractions Containing (-)-Pronuciferine are Still a Complex Mixture After HPLC Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities | Optimize the HPLC method. Adjust the mobile phase composition, gradient slope, and flow rate. Consider changing the stationary phase to one with a different selectivity (e.g., a phenyl-hexyl column). |
| Presence of isomeric impurities | If dealing with isomers, a high-resolution analytical column and optimized gradient are necessary. For enantiomers, a chiral HPLC method is required. |
| Degradation during purification | Some alkaloids can degrade on the column. Consider using a mobile phase with a less extreme pH or performing the purification at a lower temperature. |
Data Presentation
Table 1: Comparison of Purification Methods for Pronuciferine and Related Aporphine Alkaloids
| Method | Alkaloid | Starting Material | Purity Achieved | Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Pronuciferine | Crude extract of Nelumbo nucifera leaves | 96.8% | 1.1 mg from 100 mg crude extract | [2] |
| HSCCC | 2-hydroxy-1-methoxyaporphine | Crude extract of Nelumbo nucifera leaves | 95.1% | 6.3 mg from 100 mg crude extract | [2] |
| HSCCC | Nuciferine | Crude extract of Nelumbo nucifera leaves | 98.9% | 8.5 mg from 100 mg crude extract | [2] |
| HSCCC | Roemerine | Crude extract of Nelumbo nucifera leaves | 97.4% | 2.7 mg from 100 mg crude extract | [2] |
| Metal Precipitation | His-tagged Profilin | Bacterial cell lysate | 98% | ~80% recovery | [14] |
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Aporphine Alkaloids
-
Extraction: Macerate 100 g of dried and powdered plant material in 500 mL of methanol for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
-
Acidification: Dissolve the crude extract in 200 mL of 3% hydrochloric acid.[3]
-
Defatting: Extract the acidic aqueous solution three times with 100 mL of dichloromethane to remove non-polar impurities. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.[3]
-
Alkaloid Extraction: Extract the basified solution three times with 150 mL of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
Protocol 2: General Column Chromatography for Aporphine Alkaloid Fractionation
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient could be from 100% chloroform to 90:10 chloroform:methanol.[1]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC).
Protocol 3: Thin Layer Chromatography (TLC) for Monitoring Fractions
-
Plate Preparation: Use silica gel TLC plates.
-
Spotting: Apply a small spot of each fraction onto the baseline of the TLC plate.
-
Development: Develop the plate in a chamber with a suitable mobile phase (e.g., chloroform:methanol 9:1).
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm). Aporphine alkaloids often show fluorescence.[15][16] Further visualization can be achieved by spraying with Dragendorff's reagent, which gives orange to red spots for alkaloids.[15][17]
Protocol 4: Chiral HPLC Method Development for (-)-Pronuciferine
-
Column Selection: Screen several polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD or Chiralcel OD columns.[6][9]
-
Mobile Phase Screening: Start with a polar organic mobile phase such as methanol or acetonitrile. Add a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape for the basic alkaloid.[6][9]
-
Optimization:
-
Adjust the ratio of the organic solvent and the basic modifier to achieve baseline separation of the enantiomers.
-
Optimize the flow rate to balance resolution and analysis time. A typical flow rate is 0.5-1.0 mL/min.
-
Maintain a constant column temperature (e.g., 25°C) for reproducibility.
-
-
Detection: Use a UV detector at a wavelength where pronuciferine has strong absorbance (e.g., 280 nm).
Mandatory Visualizations
Caption: General experimental workflow for the isolation and purification of (-)-Pronuciferine.
Caption: A logical troubleshooting workflow for addressing low purity issues.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.today [hplc.today]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-step purification of histidine-tagged profilin with high purity and yield by using metal precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. silicycle.com [silicycle.com]
- 16. TLC stains [reachdevices.com]
- 17. scs.illinois.edu [scs.illinois.edu]
Refining dosage and treatment duration for in vitro studies of (-)-Pronuciferine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Pronuciferine in in vitro studies. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for (-)-Pronuciferine in in vitro cancer cell line studies?
A1: Direct cytotoxic data for (-)-Pronuciferine on cancer cell lines is limited in publicly available literature. However, based on studies of structurally related aporphine and proaporphine alkaloids, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. For instance, some aporphine alkaloids exhibit IC50 values in the range of 23 µM to 38 µM in human colon cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is a typical treatment duration for in vitro studies with (-)-Pronuciferine?
A2: For cytotoxicity assays, such as the MTT assay, a treatment duration of 24 to 72 hours is commonly employed for related alkaloid compounds.[1] Shorter incubation times may be suitable for mechanistic studies focusing on early signaling events, while longer durations are typically used to assess overall cell viability and apoptotic effects.
Q3: What is the likely mechanism of action of (-)-Pronuciferine in cancer cells?
A3: While specific studies on (-)-Pronuciferine's anticancer mechanism are not widely available, related aporphine and proaporphine alkaloids are known to induce apoptosis (programmed cell death) in cancer cells. This often involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the activation of caspases.[2][3][4] It is hypothesized that (-)-Pronuciferine may act through similar mechanisms.
Q4: How should I prepare a stock solution of (-)-Pronuciferine?
A4: (-)-Pronuciferine is an alkaloid and its solubility can be limited in aqueous solutions. It is recommended to dissolve (-)-Pronuciferine in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | - Concentration of (-)-Pronuciferine is too low.- Treatment duration is too short.- The cell line is resistant to the compound. | - Increase the concentration range in your dose-response experiment.- Extend the treatment duration (e.g., up to 72 hours).- Test a different cancer cell line known to be sensitive to alkaloids. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the drug-containing medium thoroughly before adding to the wells.- Avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Precipitate formation in the culture medium | - Poor solubility of (-)-Pronuciferine at the tested concentration.- Interaction with components of the culture medium. | - Ensure the DMSO stock solution is fully dissolved before diluting in the medium.- Decrease the final concentration of (-)-Pronuciferine.- Prepare fresh drug dilutions for each experiment. |
| Unexpected cell death in control wells | - DMSO toxicity.- Contamination (bacterial, fungal, or mycoplasma). | - Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.1%).- Use sterile techniques and regularly test cell cultures for mycoplasma contamination. |
Quantitative Data on Related Alkaloids
The following table summarizes the cytotoxic activity of various aporphine and proaporphine alkaloids, which are structurally related to (-)-Pronuciferine, against different human cancer cell lines. This data can serve as a reference for estimating potential effective concentrations for (-)-Pronuciferine.
| Alkaloid Type | Compound | Cell Line | IC50 Value | Treatment Duration |
| Aporphine | Norushinsunine | A-549 (Lung) | 7.4 µg/mL | Not Specified |
| Aporphine | Norushinsunine | K-562 (Leukemia) | 8.8 µg/mL | Not Specified |
| Aporphine | Norushinsunine | HeLa (Cervical) | 8.2 µg/mL | Not Specified |
| Aporphine | Norushinsunine | MDA-MB (Breast) | 7.8 µg/mL | Not Specified |
| Aporphine | Liriodenine | A-549 (Lung) | 12.0 µg/mL | Not Specified |
| Aporphine | Reticuline | A-549 (Lung) | 13.0 µg/mL | Not Specified |
| Proaporphine | Glaziovine | HeLa (Cervical) | > 60 µg/mL | 72 hours[5] |
| Proaporphine | Glaziovine | HL-60 (Leukemia) | 12.5 µg/mL | 72 hours[5] |
| Aporphine | N-nornuciferine | HeLa (Cervical) | 15 µg/mL | 72 hours[5] |
| Aporphine | Caaverine | HeLa (Cervical) | 21 µg/mL | 72 hours[5] |
| Aporphine | Sparsiflorine | HeLa (Cervical) | > 60 µg/mL | 72 hours[5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of (-)-Pronuciferine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
(-)-Pronuciferine
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Improving the ruggedness and robustness of analytical methods for (-)-Pronuciferine
Welcome to the technical support center for the analysis of (-)-Pronuciferine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the ruggedness and robustness of analytical methods for this proaporphine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of (-)-Pronuciferine?
A1: The most common analytical techniques for the quantification of (-)-Pronuciferine are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly sensitive and selective for the analysis of (-)-Pronuciferine in complex matrices like plant extracts.[1]
Q2: What are the critical parameters to consider for developing a robust HPLC method for (-)-Pronuciferine?
A2: For a robust HPLC method, critical parameters include the choice of the stationary phase (C18 columns are common), mobile phase composition and pH, column temperature, and detector wavelength.[2] Since (-)-Pronuciferine is a basic compound, peak tailing can be an issue. Using a mobile phase with a suitable buffer or an amine modifier like triethylamine can help to improve peak shape.
Q3: How can I improve the extraction efficiency of (-)-Pronuciferine from plant material?
A3: Methanolic extraction is a common method for extracting (-)-Pronuciferine from plant materials.[1] To improve efficiency, consider optimizing the particle size of the plant material through grinding, the solvent-to-solid ratio, extraction time, and temperature. Sonication or pressurized liquid extraction can also enhance recovery. The use of a slightly acidified solvent can improve the solubility of the protonated alkaloid.
Q4: What is a forced degradation study and why is it important for (-)-Pronuciferine analysis?
A4: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[3][4] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate the intact drug from its degradants.[5] This is a crucial step in drug development and is required by regulatory agencies.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of (-)-Pronuciferine.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanol groups on the column. - Column overload. - Incompatible sample solvent with the mobile phase. | - Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase. - Use a buffered mobile phase to control the ionization state of the analyte. - Employ an end-capped HPLC column. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Suboptimal flow rate. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). - Try a different column with a different selectivity. - Replace the column if it has been used extensively. - Optimize the flow rate. |
| Retention Time Shifts | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Check the pump for leaks and ensure a consistent flow rate. |
| Low Signal Intensity | - Low sample concentration. - Inefficient ionization in MS. - Detector issue. | - Concentrate the sample if possible. - Optimize MS parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with the ionization mode (e.g., use a protic solvent for ESI+). - Check the detector lamp (for UV detectors). |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Broadening | - Injection port temperature too low. - Column degradation. - Carrier gas flow rate too low. | - Optimize the injection port temperature. - Condition or replace the GC column. - Optimize the carrier gas flow rate. |
| No Peaks or Very Small Peaks | - Sample degradation in the injector. - Incorrect injection volume. - Leak in the system. | - Use a lower injection port temperature. - Ensure the syringe is functioning correctly and injecting the set volume. - Check for leaks in the septum, fittings, and column connections. |
| Poor Reproducibility | - Inconsistent injection technique (manual injection). - Sample volatility issues. - Inlet discrimination. | - Use an autosampler for consistent injections. - Ensure the sample is completely dissolved and the solvent is appropriate. - Use a deactivated inlet liner. |
Data Presentation
The following tables summarize quantitative data from validated analytical methods for (-)-Pronuciferine.
Table 1: LC-MS/MS Method Validation Parameters [1]
| Parameter | Result |
| Linearity Range | 0.01 - 1 µg/mL |
| Correlation Coefficient (r) | 0.998 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | 0.01 µg/mL |
| Precision (RSD%) | Not Reported |
| Accuracy (Recovery %) | Not Reported |
| Robustness | Method found to be robust and rugged |
Table 2: HPLC Method Validation Parameters [2]
| Parameter | Result |
| Linearity Range | 0.0210 - 0.126 µg |
| Correlation Coefficient (r) | 0.9995 |
| Average Recovery (%) | 99.14% (in alkaloid fraction), 100.5% (in crude extract) |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis from Plant Material[1]
-
Homogenization: Dry the aerial parts of the plant material at room temperature and grind into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a suitable flask.
-
Add 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Dilution: Dilute the filtered extract with the mobile phase to the desired concentration within the calibration range.
Protocol 2: LC-MS/MS Analysis of (-)-Pronuciferine[1]
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: C18 column (2.1 x 50 mm, 3 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: Information not specified in the provided abstract. A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified (typically 5-10 µL).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: 312.1 → 283.1 m/z.
Protocol 3: HPLC Analysis of (-)-Pronuciferine[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Hypersil C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water containing 0.1% triethylamine (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: Not specified.
Protocol 4: Forced Degradation Study (General Protocol)
-
Acid Hydrolysis: Dissolve (-)-Pronuciferine in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve (-)-Pronuciferine in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of (-)-Pronuciferine with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of (-)-Pronuciferine to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze the stressed samples using a developed stability-indicating method (e.g., HPLC-DAD or LC-MS) to separate the parent compound from any degradation products.
Visualizations
References
- 1. An LC-ESI-MS/MS method for the simultaneous determination of pronuciferine and roemerine in some Papaver species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of (-)-Pronuciferine and Nuciferine
For Researchers, Scientists, and Drug Development Professionals
(-)-Pronuciferine and Nuciferine, both aporphine alkaloids, have emerged as promising candidates in the quest for novel neuroprotective agents. This guide provides an objective comparison of their neuroprotective efficacy, supported by available experimental data. We delve into their mechanisms of action, including protection against oxidative stress, anti-inflammatory effects, and the promotion of neurogenesis, presenting quantitative data in structured tables and detailing experimental methodologies.
I. Overview of Neuroprotective Mechanisms
Both (-)-Pronuciferine and Nuciferine exert their neuroprotective effects through multiple pathways. The primary mechanisms identified in preclinical studies include the mitigation of oxidative stress, reduction of neuroinflammation, and enhancement of neurotrophic factor expression. This guide will compare their performance in these key areas based on published experimental findings.
II. Protection Against Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Both compounds have demonstrated the ability to protect cells from oxidative insults.
A study on the human neuroblastoma cell line SH-SY5Y demonstrated that (-)-Pronuciferine can significantly protect against hydrogen peroxide (H₂O₂)-induced cell death. At a concentration of 10 µM, (-)-Pronuciferine not only suppressed neuronal death caused by H₂O₂ but also increased the proliferation of these cells by 45%[1].
Nuciferine has also been shown to combat oxidative stress. In a study using a hydrogen peroxide-induced senescence model in human dermal fibroblasts, 20 µM of Nuciferine significantly prevented the senescent phenotype, an effect comparable to 100 µM of vitamin C[2]. While the cell type differs, this highlights Nuciferine's potent antioxidant properties. Furthermore, in an in vivo study on alloxan-induced diabetic rats, a model associated with increased oxidative stress, Nuciferine at a dose of 10 mg/kg significantly restored the levels of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)[3][4].
| Compound | Model | Concentration/Dose | Key Finding | Reference |
| (-)-Pronuciferine | H₂O₂-induced toxicity in SH-SY5Y cells | 10 µM | Suppressed neuronal death and increased cell proliferation by 45% | [1] |
| Nuciferine | H₂O₂-induced senescence in human dermal fibroblasts | 20 µM | Significantly prevented cellular senescence | [2] |
| Nuciferine | Alloxan-induced diabetic rats | 10 mg/kg | Significantly restored levels of SOD, CAT, and GSH | [3][4] |
III. Anti-Inflammatory Effects
Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. Nuciferine has demonstrated significant anti-inflammatory activity. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, Nuciferine, at concentrations between 5-20 µM, significantly inhibited the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin E2 (PGE₂) by inhibiting the activation of the NF-κB pathway.
While direct experimental data on the anti-inflammatory effects of (-)-Pronuciferine in a neuroinflammatory model is not as readily available in the reviewed literature, its structural similarity to other aporphine alkaloids with anti-inflammatory properties suggests it may possess similar activities. However, further research is required to confirm this.
| Compound | Model | Concentration | Key Finding |
| Nuciferine | LPS-stimulated BV2 microglial cells | 5-20 µM | Significantly inhibited the secretion of TNF-α, IL-1β, and PGE₂ |
IV. Promotion of Neurogenesis
The promotion of neurogenesis, the process of generating new neurons, is a vital aspect of neuroprotection. Both (-)-Pronuciferine and Nuciferine have been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and neuronal survival.
In SH-SY5Y cells, (-)-Pronuciferine at concentrations of 0.1-10 µM was found to increase the intracellular protein expression of BDNF by 17% to 20%.
While a direct measurement of Nuciferine's effect on BDNF in SH-SY5Y cells was not found in the compared literature, its involvement in neurogenesis-related pathways has been reported. The shared capacity to modulate BDNF suggests a common and crucial mechanism for their neuroprotective actions.
| Compound | Model | Concentration | Key Finding |
| (-)-Pronuciferine | SH-SY5Y cells | 0.1-10 µM | Increased intracellular BDNF protein expression by 17-20% |
V. Experimental Protocols
A. Cell Viability Assay in SH-SY5Y Cells (H₂O₂-induced toxicity model)
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of (-)-Pronuciferine or Nuciferine. After a pre-incubation period (e.g., 2 hours), hydrogen peroxide (H₂O₂) is added to the wells at a final concentration determined to induce approximately 50% cell death (e.g., 200-300 µM) for a further 24 hours.
-
Viability Assessment (MTT Assay):
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
B. Measurement of Antioxidant Enzyme Levels in Rats
-
Animal Model: Alloxan-induced diabetic rats are used as a model of oxidative stress. Diabetes is induced by a single intraperitoneal injection of alloxan.
-
Treatment: Nuciferine (e.g., 10 mg/kg) is administered orally to the diabetic rats for a specified period (e.g., 15 days).
-
Sample Collection: At the end of the treatment period, blood and brain tissue samples are collected.
-
Enzyme Assays:
-
Superoxide Dismutase (SOD): SOD activity is measured based on its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): CAT activity is determined by measuring the rate of H₂O₂ decomposition at 240 nm.
-
Glutathione (GSH): GSH levels are measured using Ellman's reagent (DTNB), and the absorbance is read at 412 nm.
-
C. Measurement of Inflammatory Cytokines in BV2 Microglial Cells
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of Nuciferine for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
D. BDNF Protein Expression Assay
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with (-)-Pronuciferine as described in the cell viability assay protocol (without the H₂O₂).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
BDNF Quantification (ELISA): The concentration of BDNF in the cell lysates is determined using a human BDNF ELISA kit, following the manufacturer's protocol.
VI. Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways for the neuroprotective effects of (-)-Pronuciferine and Nuciferine.
References
- 1. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects of nicergoline against hydrogen peroxide toxicity in rat neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals as regulators of microglia/macrophages activation in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Bioanalytical Method Validation of (-)-Pronuciferine using LC-MS/MS in Biological Matrices
This guide provides a detailed overview of the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (-)-Pronuciferine in biological matrices, such as human plasma. The information presented herein is compiled for researchers, scientists, and drug development professionals to demonstrate the reliability and robustness of the LC-MS/MS methodology. Furthermore, this guide offers a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols.
LC-MS/MS Method Validation for (-)-Pronuciferine
A full bioanalytical method validation ensures that the developed assay is reliable, reproducible, and accurate for its intended purpose. The validation parameters outlined below are based on a combination of published data for the analysis of (-)-Pronuciferine in plant matrices and established international guidelines for bioanalytical method validation in biological matrices.
Experimental Protocol: LC-MS/MS
A validated LC-MS/MS method for (-)-Pronuciferine in human plasma would typically involve the following steps:
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (IS). A suitable internal standard could be a deuterated analog of (-)-Pronuciferine or a structurally similar compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for the separation.[1]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for pronuciferine.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
(-)-Pronuciferine: The transition 312.1 → 283.1 m/z is monitored.[1]
-
Internal Standard (IS): The specific transition for the chosen IS would be determined.
-
Data Presentation: Quantitative Validation Parameters
The following tables summarize the typical acceptance criteria and expected results for the full validation of an LC-MS/MS method for (-)-Pronuciferine in a biological matrix.
Table 1: Linearity and Range
| Parameter | Specification |
| Calibration Curve Model | Weighted (1/x or 1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal values (±20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ (Lower Limit of Quantification) | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC (Low Quality Control) | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC (Medium Quality Control) | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC (High Quality Control) | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| LQC | 0.3 | Consistent and reproducible | ≤ 15% | 85% - 115% | ≤ 15% |
| HQC | 80 | Consistent and reproducible | ≤ 15% | 85% - 115% | ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |
| Short-term (Bench-top) | 8 hours | Room Temperature | ≤ ±15% |
| Long-term | 30 days | -80°C | ≤ ±15% |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp. | ≤ ±15% |
| Post-preparative (Autosampler) | 24 hours | 4°C | ≤ ±15% |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of (-)-Pronuciferine.
References
A Comparative Analysis of the Biological Activities of (-)-Pronuciferine and its N-oxide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the proaporphine alkaloid, (-)-Pronuciferine, and its corresponding N-oxide derivative. While research has illuminated several pharmacological effects of (-)-Pronuciferine, data on its N-oxide remains limited, highlighting a promising area for future investigation. This document summarizes the available experimental data and provides detailed methodologies for the key assays discussed.
Introduction
(-)-Pronuciferine is a naturally occurring proaporphine alkaloid found in various plant species, including those of the Berberis and Nelumbo genera.[1][2] Its N-oxide derivative is the result of the oxidation of the nitrogen atom in the isoquinoline ring system. This structural modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to altered biological activity. This guide aims to juxtapose the current understanding of these two compounds.
Data Summary
The following tables summarize the available quantitative and qualitative data on the biological activities of (-)-Pronuciferine and its N-oxide derivative.
| Biological Activity | (-)-Pronuciferine | (-)-Pronuciferine N-oxide | Reference |
| Neuroprotection | |||
| Cell Proliferation (SH-SY5Y) | 45% increase at 10 µM | Data not available | [3] |
| Protection against H₂O₂-induced apoptosis (SH-SY5Y) | Significant suppression of neuronal death at 10 µM | Data not available | [3] |
| BDNF Protein Expression (SH-SY5Y) | Significant increase at 10 µM | Data not available | [3] |
| Effect on Nitric Oxide (NO) Production | |||
| in Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly increased NO levels | Data not available | [4] |
| in LPS-stimulated RAW 264.7 Macrophages | No significant inhibitory effect | Potentially significant inhibitory effect (indirectly suggested) | [1] |
| Cytotoxicity | |||
| in various cancer cell lines | Data not available in direct comparison | Data not available in direct comparison |
Comparative Analysis of Biological Activities
Neuroprotective Effects
Experimental evidence strongly supports the neuroprotective potential of (-)-Pronuciferine . In a study utilizing the human neuroblastoma cell line SH-SY5Y, (-)-Pronuciferine demonstrated a significant ability to promote cell proliferation and protect against oxidative stress-induced apoptosis.[3] At a concentration of 10 µM, it increased cell proliferation by 45% and effectively suppressed neuronal death caused by hydrogen peroxide (H₂O₂).[3] Furthermore, this neuroprotective activity is associated with an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth.[3]
Currently, there is no publicly available data on the neuroprotective effects of (-)-Pronuciferine N-oxide . This represents a significant knowledge gap, as N-oxidation can alter a compound's ability to cross the blood-brain barrier and interact with neural targets.
Modulation of Nitric Oxide Production
The two compounds appear to have contrasting effects on the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.
(-)-Pronuciferine has been shown to increase the level of NO in human umbilical vein endothelial cells (HUVECs).[4] This effect is mediated by the enhancement of total nitric oxide synthase (tNOS) activity, suggesting a potential role in promoting endothelial function and vasodilation.[4]
Conversely, while direct evidence is lacking, there are indications that (-)-Pronuciferine N-oxide may inhibit NO production in inflammatory contexts. A study on the inhibitory effects of various compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 mouse macrophage cells suggested that while (-)-Pronuciferine had no significant effect, other tested compounds, potentially including its N-oxide, did exhibit inhibitory activity.[1] This opposing effect on NO regulation warrants further direct comparative investigation.
Cytotoxicity
A comprehensive study on the cytotoxicity of 53 isoquinoline alkaloids and their N-oxides against various cancer cell lines has been published.[5] However, without access to the full experimental data, it is not possible to definitively state whether (-)-Pronuciferine and its N-oxide were included in this analysis and what their respective cytotoxic profiles are. Generally, the N-oxide forms of alkaloids are considered to be less toxic than their parent compounds.[6][7]
Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Oxidative Stress: To induce apoptosis, cells are treated with a predetermined concentration of hydrogen peroxide (H₂O₂), typically in the range of 100-400 µM, for 24 hours.[8]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (-)-Pronuciferine) for a specified duration (e.g., 2 hours) before the addition of H₂O₂.[8]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.
Nitric Oxide Production Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10⁵ cells/well and allowed to adhere overnight.
-
Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
BDNF Protein Expression Analysis (ELISA)
-
Sample Preparation: SH-SY5Y cells are treated with the test compound for a specified time. The cells are then lysed to release intracellular proteins.
-
ELISA Procedure: A commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit for BDNF is used. The cell lysates are added to wells pre-coated with a BDNF-specific capture antibody.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is measured, and the concentration of BDNF in the samples is determined by comparison to a standard curve.
Visualizations
Caption: Comparative overview of the known and potential biological activities.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 5. A review on biological and chemical diversity in Berberis (Berberidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Aporphine Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of aporphine alkaloids. The information is compiled from validated analytical methodologies to assist researchers in selecting the most suitable technique for their specific needs, supported by experimental data and detailed protocols.
Introduction to Chromatographic Techniques for Aporphine Alkaloid Analysis
Aporphine alkaloids are a class of quinoline alkaloids with a wide range of pharmacological activities. Accurate and reliable quantification of these compounds in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, drug discovery, and development. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose.
HPLC has long been a robust and reliable method for the analysis of alkaloids.[1] However, recent advancements have led to the development of UPLC, which utilizes smaller particle sizes in the column packing material (typically less than 2 µm) and higher operating pressures.[1][2] This results in significant improvements in speed, resolution, and sensitivity compared to conventional HPLC.[1][2][3] UPLC can achieve analysis times up to ten times faster than HPLC, offering higher throughput and reduced solvent consumption.[1][2]
This guide will delve into the experimental protocols for both HPLC and UPLC methods used in aporphine alkaloid analysis and present a comparative summary of their performance based on published validation data.
Experimental Protocols
Detailed methodologies for HPLC and UPLC analysis of aporphine alkaloids are presented below. These protocols are based on validated methods from scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantification of aporphine alkaloids in Cassytha filiformis.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-MS detector.
-
Sample Preparation:
-
Weigh 1 g of powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of:
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV-MS.
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol is based on a validated method for the analysis of alkaloids, demonstrating the typical parameters used in UPLC. A study on Lindera aggregata alkaloids showed that UPLC-MS/MS provided improved chromatographic parameters and significantly increased sample throughput compared to conventional HPLC.[8]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation: (Follows the same procedure as for HPLC)
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm particle size, 50 mm x 2.1 mm).[8]
-
Mobile Phase: A gradient of:
-
Flow Rate: Optimized for the smaller particle size column, typically in the range of 0.2 - 0.6 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Comparative Performance Data
The following table summarizes the key performance parameters of HPLC and UPLC methods for the analysis of aporphine and other alkaloids, based on data from published studies. This allows for a direct comparison of the two techniques.
| Validation Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Analysis Time | 20 - 30 minutes (typical) | 2 - 5 minutes (typical) | Up to 10x faster analysis, higher sample throughput.[1] |
| Resolution | Good | Excellent | 5-fold improvement in resolution, better separation of complex mixtures.[3] |
| Sensitivity | Good | Excellent | 3- to 5-fold increase in sensitivity.[3] |
| Limit of Detection (LOD) | 13 µg/mL (for cassythine)[4][5] | 0.5 - 5.2 ng/mL (for various alkaloids)[8][9] | Significantly lower detection limits. |
| Limit of Quantification (LOQ) | 20 µg/mL (for cassythine)[4][5] | 1.6 - 17.2 ng/mL (for various alkaloids)[8][9] | Lower quantification limits, suitable for trace analysis. |
| Precision (%RSD) | < 2.2%[10] | < 17.42% (across different concentrations)[8][9] | Both methods demonstrate good precision. |
| Accuracy (% Recovery) | 92.2%[10] | 80 - 120%[8][9] | Both methods provide acceptable accuracy. |
| Solvent Consumption | High | Low | 50-70% reduction in mobile-phase consumption.[3] |
| Operating Pressure | 400–600 bar (6,000–9,000 psi)[3] | Up to 15,000 psi[1] | Higher pressure allows for the use of smaller particle columns. |
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UPLC.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of analytical methods is essential to ensure data accuracy and reliability. While both HPLC and UPLC are suitable for the analysis of aporphine alkaloids, UPLC consistently demonstrates superior performance in terms of speed, resolution, and sensitivity. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, such as sample throughput needs, the complexity of the sample matrix, and the availability of instrumentation. For high-throughput screening and the analysis of trace-level compounds, UPLC is the preferred method. However, HPLC remains a cost-effective and reliable option for routine quality control applications where high pressure and speed are not critical.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. ijcrt.org [ijcrt.org]
- 3. niito.kz [niito.kz]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Diabetic Activities of (-)-Pronuciferine and Rosiglitazone in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic properties of the natural alkaloid (-)-Pronuciferine and the synthetic thiazolidinedione drug, Rosiglitazone, within the context of the 3T3-L1 adipocyte cell line, a widely used in vitro model for studying adipogenesis and glucose metabolism. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Executive Summary
(-)-Pronuciferine and Rosiglitazone both exhibit promising anti-diabetic activities in 3T3-L1 adipocytes by enhancing glucose uptake and modulating adipogenesis. However, they achieve these effects through distinct molecular mechanisms. Rosiglitazone, a well-established insulin-sensitizing drug, primarily acts as a potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). In contrast, (-)-Pronuciferine appears to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This fundamental difference in their mechanism of action presents distinct therapeutic profiles and potential for further investigation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of (-)-Pronuciferine and Rosiglitazone on key anti-diabetic parameters in 3T3-L1 adipocytes, as reported in scientific literature. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect on Glucose Uptake in 3T3-L1 Adipocytes
| Compound | Concentration | Method | % Increase in Glucose Uptake (Compared to Control) | Key Protein Upregulation | Reference |
| (-)-Pronuciferine | Not specified | 2-NBDG Assay | Significant increase | GLUT4, p-AMPK | [1] |
| Rosiglitazone | 10⁻⁷ M | Not specified | ~1.5-fold increase in total cellular GLUT1 | GLUT1 | [2] |
| Rosiglitazone | Not specified | Not specified | Significant increase in basal and insulin-stimulated glucose uptake | GLUT1 translocation | [3] |
Table 2: Effect on Adipogenesis (Lipid Accumulation) in 3T3-L1 Cells
| Compound | Effect on Lipid Droplets/Triglyceride Content | Method | Key Observations | Reference |
| (-)-Pronuciferine | Significantly decreased | Oil Red O Staining, Colorimetry | Inhibits lipogenesis in insulin-resistant adipocytes. | [1] |
| Rosiglitazone | 10% lower lipid content in mature adipocytes | Oil Red O Staining | Effect may depend on the differentiation stage; can increase lipid catabolism. | [4] |
| Rosiglitazone | Increased number of Oil Red O-stained cells | Oil Red O Staining | Promotes differentiation of preadipocytes. | [5] |
Signaling Pathways and Mechanisms of Action
The anti-diabetic effects of (-)-Pronuciferine and Rosiglitazone are mediated by distinct signaling cascades.
Rosiglitazone: The PPARγ Agonist
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs that acts as a selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and is also involved in glucose and lipid metabolism.[6][7] Upon activation by Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of genes involved in insulin signaling and glucose transport, such as GLUT1 and GLUT4, ultimately enhancing glucose uptake in adipocytes.[2][3][8]
Caption: Rosiglitazone signaling pathway in 3T3-L1 adipocytes.
(-)-Pronuciferine: The AMPK Activator
(-)-Pronuciferine enhances glucose and lipid metabolism in insulin-resistant 3T3-L1 adipocytes through the activation of the AMPK signaling pathway.[1][9] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Activation of AMPK leads to the phosphorylation of downstream targets that promote the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake. This mechanism is distinct from the PPARγ-dependent pathway of Rosiglitazone.
Caption: (-)-Pronuciferine signaling pathway in 3T3-L1 adipocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
3T3-L1 Cell Culture and Adipocyte Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Calf Serum (CS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation (Day 0): Two days after the cells reach confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Maintenance (Day 2): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL Insulin).
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and refresh the medium every two days. Mature adipocytes are typically observed between days 8 and 12, characterized by the accumulation of lipid droplets.
Glucose Uptake Assay (2-NBDG Method)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify cellular glucose transport.[1]
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Serum Starvation: Wash differentiated adipocytes with PBS and incubate in glucose-free DMEM for 2-4 hours.
-
Treatment: Treat the cells with (-)-Pronuciferine, Rosiglitazone, or control vehicle at the desired concentrations for the specified time.
-
2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Adipogenesis Assay (Oil Red O Staining)
This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.[4]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution (0.5% in isopropanol, diluted with water)
-
60% Isopropanol
-
Microscope
-
Spectrophotometer (for quantification)
Procedure:
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash: Wash the fixed cells twice with distilled water and then once with 60% isopropanol.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate at room temperature for 10-15 minutes.
-
Wash: Wash the cells thoroughly with distilled water to remove unbound stain.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins, such as GLUT4 and phosphorylated AMPK (p-AMPK), to elucidate the signaling pathways involved.
Materials:
-
Treated 3T3-L1 adipocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT4, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer and determine the protein concentration.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Both (-)-Pronuciferine and Rosiglitazone demonstrate significant anti-diabetic potential in the 3T3-L1 adipocyte model. Rosiglitazone, through its well-characterized PPARγ agonist activity, serves as a valuable benchmark for insulin-sensitizing effects. (-)-Pronuciferine, with its distinct AMPK-activating mechanism, represents a promising natural compound for the development of novel anti-diabetic therapies. The differential activation of these two key metabolic signaling pathways suggests that they may have complementary or synergistic effects, warranting further investigation into their combined therapeutic potential. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat metabolic diseases.
References
- 1. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 9. researchgate.net [researchgate.net]
Biological activity comparison of synthetically derived vs. natural (-)-Pronuciferine
An Objective Comparison of Synthetically Derived vs. Natural (-)-Pronuciferine in Biological Applications
A Comparative Guide for Researchers in Drug Discovery and Development
The proaporphine alkaloid (-)-Pronuciferine, a molecule of significant interest in pharmacology, has been isolated from various natural sources and also successfully synthesized in the laboratory. This guide provides a comprehensive comparison of the biological activities of synthetically derived versus natural (-)-Pronuciferine, supported by available experimental data. While direct comparative studies are limited, the spectroscopic identity of the synthetic compound to its natural counterpart suggests a congruent biological profile.
Data Presentation: A Head-to-Head Look at Biological Activity
The following tables summarize the key quantitative data reported for natural (-)-Pronuciferine. It is anticipated that synthetically produced (-)-Pronuciferine of high purity would exhibit comparable activity.
Table 1: Neuroprotective and Proliferative Effects on SH-SY5Y Cells
| Biological Activity | Concentration | Result |
| Inhibition of H₂O₂-induced Apoptosis | 10 µM | Significant suppression of neuronal death (p < 0.001)[1] |
| Cell Proliferation | 10 µM | 45% increase in cell proliferation (p < 0.001)[1] |
| Brain-Derived Neurotrophic Factor (BDNF) Expression | 10 µM | Significant increase in intracellular BDNF protein expression (p < 0.05)[1][2] |
Table 2: Metabolic Influence in SH-SY5Y Cells
| Metabolic Pathway/Metabolite | Effect |
| Glycine-Serine-Threonine Pathway | High impact, altering intracellular levels of serine dimethylglycine, sarcosine, and threonine[1] |
| Aspartic Acid | Increased intracellular level[1] |
| Glutamine | Increased intracellular level[1] |
| Tryptophan | Increased intracellular level[1] |
Table 3: Anti-Lipogenic Activity in 3T3-L1 Adipocytes
| Biological Activity | Observation |
| Lipogenesis Inhibition | Demonstrated inhibition of lipogenesis[2] |
Experimental Protocols: Methodologies for Key Bioassays
The following are detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of (-)-Pronuciferine.
Neuroprotective Effect Against H₂O₂-Induced Apoptosis in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pre-treated with varying concentrations of (-)-Pronuciferine (e.g., 10 µM) for a specified duration (e.g., 24 hours).
-
Induction of Apoptosis: Following pre-treatment, hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration known to induce apoptosis (e.g., 100 µM) and incubated for a further period (e.g., 24 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the percentage of viable cells is calculated relative to control groups (untreated cells, cells treated with H₂O₂ alone).
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Cell Proliferation Assay
-
Cell Seeding: SH-SY5Y cells are seeded at a low density in multi-well plates.
-
Treatment: Cells are treated with (-)-Pronuciferine at various concentrations (e.g., 10 µM).
-
Incubation: The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Quantification: Cell proliferation is quantified using methods such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: The increase in cell number or metabolic activity is calculated relative to an untreated control group.
Measurement of Intracellular BDNF Protein Expression
-
Cell Lysis: Following treatment with (-)-Pronuciferine, SH-SY5Y cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
ELISA or Western Blot: The level of BDNF protein is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by Western blot analysis using an anti-BDNF antibody.
-
Normalization: BDNF levels are normalized to the total protein concentration for each sample.
-
Statistical Analysis: Results are compared between treated and untreated groups to determine the statistical significance of any observed changes.
Visualizing the Molecular Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine and a typical experimental workflow for its evaluation.
Caption: Proposed neuroprotective signaling pathway of (-)-Pronuciferine.
Caption: A generalized experimental workflow for assessing neuroprotective activity.
References
Comparative analysis of the cytotoxicity of (-)-Pronuciferine across different human cancer cell lines
Currently, a comprehensive comparative analysis of the cytotoxicity of (-)-Pronuciferine across a wide range of human cancer cell lines is not available in the public domain. While research into the therapeutic potential of various alkaloids is extensive, specific data detailing the cytotoxic effects and IC50 values of (-)-Pronuciferine on different cancer cell types remains limited.
(-)-Pronuciferine is a proaporphine alkaloid that has been isolated from several plant species.[1] Research has primarily focused on its neuroprotective properties. For instance, studies have shown that pronuciferine can protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis, suggesting a potential role in neurodegenerative diseases.[2] This neuroprotective effect is associated with the modulation of the glycine-serine-threonine metabolic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels.[2]
While the direct cytotoxic effects of (-)-Pronuciferine on cancer cells are not well-documented, the broader class of alkaloids, to which it belongs, has been a significant source of anticancer agents.[3] Many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting various signaling pathways crucial for cancer cell survival and proliferation.[4][5][6]
Future research is necessary to elucidate the potential of (-)-Pronuciferine as a cytotoxic agent against cancer. A typical experimental approach to determine its efficacy would involve the following:
Experimental Protocols
A standardized methodology would be employed to assess the cytotoxicity of (-)-Pronuciferine. The following is a generalized protocol that researchers might follow:
-
Cell Lines and Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia) would be selected. Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT or SRB Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of (-)-Pronuciferine. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the cytotoxic effect is measured.
-
For MTT assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader.
-
For SRB assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.
-
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of (-)-Pronuciferine. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
The general workflow for assessing the cytotoxicity of a compound like (-)-Pronuciferine can be visualized as follows:
Caption: A generalized workflow for determining the cytotoxicity of (-)-Pronuciferine.
Potential Signaling Pathways for Investigation
Should (-)-Pronuciferine exhibit significant cytotoxicity, further studies would be required to understand its mechanism of action. Based on the known mechanisms of other alkaloids, potential signaling pathways that could be investigated for their involvement in (-)-Pronuciferine-induced cell death include:
-
Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[7][8]
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
-
PI3K/Akt Signaling Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[7][9]
-
MAPK Signaling Pathway: This pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[4]
-
Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response, and its modulation can influence cell survival and death.[7][10]
A hypothetical signaling pathway diagram illustrating how an alkaloid might induce apoptosis is presented below:
Caption: A hypothetical model of alkaloid-induced apoptosis signaling.
References
- 1. Pronuciferine N-oxide, a proaporphine N-oxide alkaloid from Berberis coletioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Prevention with Promising Natural Products: Mechanisms of Action and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compounds target programmed cell death (PCD) signaling mechanism to treat ulcerative colitis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mangiferin inhibition of proliferation and induction of apoptosis in human prostate cancer cells is correlated with downregulation of B-cell lymphoma-2 and upregulation of microRNA-182 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Western Blot Validation of (-)-Pronuciferine's Effect on the BDNF Signaling Pathway
This guide provides a comparative analysis of (-)-Pronuciferine and its effects on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, validated by Western blot analysis. The performance of (-)-Pronuciferine is compared with a well-characterized alternative, 7,8-dihydroxyflavone (7,8-DHF), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to the BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1] The BDNF signaling cascade is initiated by the binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] This binding event triggers the autophosphorylation of TrkB, leading to the activation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][5] A key transcription factor activated by these pathways is the cAMP response element-binding protein (CREB), which plays a crucial role in regulating the expression of genes involved in neuronal function and survival.[3][6] Dysregulation of the BDNF signaling pathway has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1]
(-)-Pronuciferine: A Potential Modulator of BDNF Expression
(-)-Pronuciferine is a proaporphine alkaloid that has demonstrated neuroprotective properties. Studies have shown its potential to modulate the BDNF signaling pathway. Specifically, research has indicated that (-)-Pronuciferine can significantly increase the intracellular protein expression of BDNF in human neuroblastoma SH-SY5Y cells.[7]
Comparative Analysis with 7,8-Dihydroxyflavone (7,8-DHF)
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that acts as a potent and selective TrkB agonist, mimicking the effects of BDNF.[4] It has been extensively studied and serves as a valuable benchmark for comparing the efficacy of novel compounds targeting the BDNF pathway.
Data Presentation
The following tables summarize the quantitative data from Western blot analyses comparing the effects of (-)-Pronuciferine and 7,8-DHF on key proteins in the BDNF signaling pathway.
Table 1: Effect of (-)-Pronuciferine and 7,8-DHF on BDNF Signaling Pathway Proteins
| Compound | Target Protein | Cell Line | Concentration | Treatment Time | Observed Effect (Fold Change vs. Control) | Reference |
| (-)-Pronuciferine | BDNF | SH-SY5Y | 10 µM | 24 hours | ~1.2-fold increase | [7] |
| 7,8-DHF | p-TrkB (Y817) | SH-SY5Y | 5 µM | 8 hours | Significant increase | [8] |
| p-Akt (S473) | SH-SY5Y | 5 µM | 8 hours | Significant increase | [8] | |
| p-CREB (S133) | SH-SY5Y | 5 µM | 8 hours | Significant increase | [8] |
Note: Quantitative fold-change data for (-)-Pronuciferine's effect on p-TrkB, p-Akt, and p-CREB are not currently available in the reviewed literature.
Table 2: Neuroprotective and Cytotoxic Profile
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| (-)-Pronuciferine | Neuroprotection (against H₂O₂-induced apoptosis) | SH-SY5Y | Effective Concentration | 10 µM | [7] |
| Cytotoxicity | SH-SY5Y | IC50 | Data not available | ||
| 7,8-DHF | Neuroprotection (against Aβ toxicity) | SH-SY5Y | Effective Concentration | 5 µM | [8] |
| Cytotoxicity | SH-SY5Y | IC50 | > 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis
Objective: To determine the protein levels of total and phosphorylated TrkB, Akt, CREB, and BDNF.
Materials:
-
SH-SY5Y cells
-
(-)-Pronuciferine and/or 7,8-DHF
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-TrkB, anti-p-TrkB, anti-Akt, anti-p-Akt, anti-CREB, anti-p-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with the desired concentrations of (-)-Pronuciferine or 7,8-DHF for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compounds on cell viability.[9][10][11]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired time.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assay (LDH Assay)
Objective: To quantify compound-induced cytotoxicity by measuring lactate dehydrogenase (LDH) release.[4][12][13][14][15]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and maximum LDH release (lysis control).
Mandatory Visualization
Caption: The BDNF signaling pathway.
Caption: Experimental workflow for Western blot.
Caption: Comparison of compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Transactivation of TrkB Receptors by Oxytocin and Its G Protein-Coupled Receptor [frontiersin.org]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay [protocols.io]
- 8. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 9. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Comparative phytochemical analysis of alkaloids from different Papaver species
A Comparative Guide to Alkaloid Profiles in Select Papaver Species
The genus Papaver, commonly known as poppies, is a significant source of a diverse group of phytochemicals, primarily benzylisoquinoline alkaloids (BIAs).[1] These compounds exhibit a wide range of pharmacological activities, making them crucial for the pharmaceutical industry in the production of analgesics, antitussives, and other medicines.[1][2] The alkaloid composition and concentration, however, vary significantly among different Papaver species.[1][3] This guide provides a comparative analysis of the alkaloid profiles of three key species: Papaver somniferum, Papaver rhoeas, and Papaver bracteatum, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Alkaloid Profiles
The alkaloid profiles of Papaver somniferum, Papaver rhoeas, and Papaver bracteatum are distinct, with each species characterized by the predominance of specific compounds. P. somniferum is well-known for its production of morphinan alkaloids, including morphine and codeine.[1] In contrast, P. bracteatum is a major source of thebaine, a precursor for the semi-synthesis of other opioids like oxycodone.[1] P. rhoeas, the common corn poppy, contains a different class of alkaloids, primarily of the rhoeadine and protopine types.[1]
Table 1: Quantitative Comparison of Major Alkaloids in Different Papaver Species (mg/g of dried capsule material)
| Alkaloid | Papaver somniferum | Papaver bracteatum | Papaver rhoeas |
| Morphine | 0.15 - 16.4[4][5][6] | Low to negligible[1] | Negligible to absent[7] |
| Codeine | 0.03 - 3.6[6][8] | Low to negligible[1] | Tentatively identified in some studies[7] |
| Thebaine | 0.002 - 2.8[8] | High (major alkaloid)[1][3] | Negligible to absent |
| Papaverine | 0.00 - 0.9[4][8] | Low | Present in some studies |
| Noscapine | 0.00 - 6.6[8] | Low | Present in some studies |
| Rhoeadine | Negligible to absent | Negligible to absent | Major alkaloid[7] |
Note: The values presented are ranges compiled from various studies and can be influenced by factors such as cultivar, environmental conditions, and developmental stage.
Experimental Protocols
The quantification of alkaloids in Papaver species is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) or Mass Spectrometry (MS).[1][9][10]
Sample Preparation and Extraction
A widely used method for alkaloid extraction from dried plant material involves the following steps:
-
Grinding: Dried and powdered poppy capsules (0.1 g to 0.2 g) are used for extraction.[1][11]
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and formic acid (e.g., 50% methanol, 44.8% water, and 5.2% formic acid).[11] Alternatively, 5% acetic acid or methanol alone can be used.[1][12]
-
Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonic agitation for approximately 20-30 minutes at a controlled temperature (e.g., 40°C).[1][12]
-
Centrifugation: The mixture is then centrifuged to separate the solid plant material from the liquid extract.[1]
-
Collection: The supernatant containing the alkaloids is collected for analysis.[1]
HPLC Analysis
A general HPLC method for the separation and quantification of major Papaver alkaloids is outlined below:
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system.[11]
-
Column: A C18 column is commonly used for separation (e.g., Thermo Accucore C18, 100 mm × 2.1 mm, 2.6 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and water, both acidified with 0.1% formic acid.[11]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[11]
-
Injection Volume: 2 µL of the extracted sample is injected.[11]
-
Detection: Detection is often performed using a mass spectrometer with electrospray ionization (ESI) in positive ion mode or a Diode Array Detector (DAD).[1][11]
Visualizations
Benzylisoquinoline Alkaloid Biosynthesis Pathway
The biosynthesis of the major alkaloids in Papaver species originates from the amino acid L-tyrosine and proceeds through a complex network of enzymatic reactions known as the benzylisoquinoline alkaloid (BIA) pathway.[13] A simplified overview of this pathway, highlighting key intermediates and branching points leading to the different classes of alkaloids, is presented below.
Caption: Simplified Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway in Papaver species.
Experimental Workflow
The logical flow for a comparative phytochemical analysis of Papaver species is depicted in the following diagram.
Caption: General experimental workflow for comparative phytochemical analysis of Papaver alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Content of alkaloids in ornamental Papaver somniferum L. cultivars growing in Estonia | Semantic Scholar [semanticscholar.org]
- 7. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. brieflands.com [brieflands.com]
- 10. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
Assessing the inter-assay and intra-assay reproducibility of (-)-Pronuciferine neuroprotection experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the inter-assay and intra-assay reproducibility of neuroprotection experiments involving the proaporphine alkaloid, (-)-Pronuciferine. While specific reproducibility data for (-)-Pronuciferine is not extensively published, this document outlines standardized experimental protocols, data presentation formats, and key signaling pathways to enable researchers to generate and compare such data rigorously.
Overview of (-)-Pronuciferine's Neuroprotective Activity
(-)-Pronuciferine, an isoquinoline alkaloid naturally occurring in plants like the lotus (Nelumbo nucifera), has demonstrated significant neuroprotective properties. Studies have shown its ability to protect neuronal cells from oxidative stress-induced apoptosis, a key pathological mechanism in various neurodegenerative diseases.[1][2] Specifically, research has highlighted its efficacy in a hydrogen peroxide (H₂O₂)-induced apoptosis model using human neuroblastoma SH-SY5Y cells.[1][2] At a concentration of 10 µM, (-)-Pronuciferine has been observed to significantly increase the proliferation of these cells and suppress neuronal death.[1] A key mechanism underlying this neuroprotective effect is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.[1][2][3]
Experimental Protocol: In Vitro Neuroprotection Assay
To ensure the generation of reproducible data, a standardized experimental protocol is paramount. The following methodology is based on established protocols for assessing neuroprotection in SH-SY5Y cells against H₂O₂-induced oxidative stress.
Objective: To determine the protective effect of (-)-Pronuciferine against H₂O₂-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(-)-Pronuciferine (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Pre-treatment with (-)-Pronuciferine: Treat the cells with varying concentrations of (-)-Pronuciferine (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control group (cells treated with the solvent used for the stock solution).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for a specified time (e.g., 24 hours). A control group of cells should not be exposed to H₂O₂.
-
Assessment of Cell Viability (MTT Assay):
-
Following H₂O₂ exposure, remove the medium and add MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation for Reproducibility Assessment
To objectively assess inter-assay and intra-assay reproducibility, quantitative data should be summarized in clearly structured tables. The primary metric for this assessment is the coefficient of variation (%CV), which is calculated as (Standard Deviation / Mean) * 100.
Table 1: Intra-Assay Reproducibility of (-)-Pronuciferine Neuroprotection
This table presents the variability of results within a single experimental run.
| Treatment Group | Replicate 1 (% Cell Viability) | Replicate 2 (% Cell Viability) | Replicate 3 (% Cell Viability) | Mean | Standard Deviation | Intra-Assay %CV |
| Control (No H₂O₂) | 100.5 | 99.8 | 100.2 | 100.17 | 0.35 | 0.35% |
| H₂O₂ (100 µM) | 50.2 | 51.5 | 49.8 | 50.50 | 0.89 | 1.76% |
| (-)-Pronuciferine (10 µM) + H₂O₂ | 85.7 | 84.9 | 86.1 | 85.57 | 0.61 | 0.71% |
Table 2: Inter-Assay Reproducibility of (-)-Pronuciferine Neuroprotection
This table presents the variability of results across different experimental runs conducted on separate days.
| Treatment Group | Assay 1 Mean (% Cell Viability) | Assay 2 Mean (% Cell Viability) | Assay 3 Mean (% Cell Viability) | Overall Mean | Standard Deviation | Inter-Assay %CV |
| Control (No H₂O₂) | 100.17 | 99.5 | 101.2 | 100.29 | 0.85 | 0.85% |
| H₂O₂ (100 µM) | 50.50 | 52.1 | 49.9 | 50.83 | 1.15 | 2.26% |
| (-)-Pronuciferine (10 µM) + H₂O₂ | 85.57 | 87.2 | 84.9 | 85.89 | 1.19 | 1.39% |
Mandatory Visualizations
Experimental Workflow for Assessing Reproducibility
Caption: Workflow for determining intra- and inter-assay reproducibility.
Signaling Pathway of (-)-Pronuciferine Neuroprotection
References
Interpreting Glucose Uptake in Adipocytes: A Comparative Guide to (-)-Pronuciferine and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results from glucose uptake assays in adipocytes, with a focus on the effects of (-)-Pronuciferine. By presenting supporting data for alternative compounds and detailing experimental protocols, this document serves as a valuable resource for interpreting and contextualizing research findings in the field of metabolic drug discovery.
Data Presentation: Comparative Effects on Glucose Uptake
While the primary literature indicates that (-)-Pronuciferine significantly increases glucose uptake in insulin-resistant 3T3-L1 adipocytes, specific quantitative data from the key study by Ma et al. (2015) is not publicly available.[1] However, the study reports that (-)-Pronuciferine's effect is more potent than that of Nuciferine.[1]
To provide a quantitative context, this table summarizes the effects of other well-characterized AMPK activators on glucose uptake in 3T3-L1 adipocytes. These compounds, like (-)-Pronuciferine, are known to enhance glucose transport, offering a benchmark for interpreting novel data.
| Compound | Concentration | Cell Type | Fold Increase in Glucose Uptake (approx.) | Reference |
| (-)-Pronuciferine | Not specified | Insulin-resistant 3T3-L1 Adipocytes | Data not available (reported as "significant increase") | [1] |
| Metformin | 1 mM | 3T3-L1 Adipocytes | Not specified, but significant increase reported | |
| Berberine | 2 µmol/L | 3T3-L1 Adipocytes | ~1.39 (in the presence of insulin) | [2] |
| Cinnamon Extract | 0.2 mg/mL | 3T3-L1 Adipocytes | ~2.0 | [3][4] |
| Insulin (Positive Control) | 100 nM | 3T3-L1 Adipocytes | Potent stimulation reported | [5] |
Experimental Protocols
Accurate and reproducible data in glucose uptake assays are contingent on meticulous experimental execution. Below are detailed methodologies for commonly employed glucose uptake assays in adipocytes.
3T3-L1 Adipocyte Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Differentiation Induction: Two days post-confluence, cells are treated with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours, the medium is replaced with DMEM, 10% FBS, and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days. Mature, lipid-laden adipocytes are typically ready for experiments 8-12 days post-induction.
Fluorescent Glucose Uptake Assay (2-NBDG)
This assay utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Cell Plating: Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.
-
Serum Starvation: Prior to the assay, incubate cells in serum-free DMEM for 2-4 hours.
-
Treatment: Wash cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and then incubate with the test compound (e.g., (-)-Pronuciferine) or controls (e.g., vehicle, insulin) in KRPH buffer for the desired time.
-
Glucose Uptake: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRPH buffer. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.
Radioactive Glucose Uptake Assay ([³H]-2-deoxy-D-glucose)
This classic method offers high sensitivity.
-
Cell Plating and Serum Starvation: Follow the same procedure as for the 2-NBDG assay, typically using 12- or 24-well plates.
-
Treatment: Incubate cells with the test compound or controls in KRPH buffer.
-
Glucose Uptake: Add a mixture of unlabeled 2-deoxy-D-glucose and [³H]-2-deoxy-D-glucose (typically 0.1-1.0 µCi/mL) to each well and incubate for 5-10 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The protein concentration of the lysate should be determined to normalize the data.
Signaling Pathways and Experimental Workflow
Signaling Pathways
(-)-Pronuciferine enhances glucose uptake in adipocytes primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is distinct from the canonical insulin signaling pathway, although both converge on the translocation of the glucose transporter GLUT4 to the plasma membrane.
Caption: Signaling pathways for glucose uptake in adipocytes.
Experimental Workflow
The following diagram outlines the key steps in a typical glucose uptake assay in adipocytes.
Caption: Workflow for a glucose uptake assay in adipocytes.
Conclusion
The available evidence strongly suggests that (-)-Pronuciferine is a potent activator of glucose uptake in adipocytes, functioning through the AMPK signaling pathway. While direct quantitative comparisons with other agents are limited by the availability of public data, its mechanism of action places it in the company of other well-studied compounds with therapeutic potential for metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design, execute, and interpret their own studies on (-)-Pronuciferine and other novel modulators of glucose metabolism. Future studies providing a direct quantitative comparison of (-)-Pronuciferine with established AMPK activators will be invaluable in further defining its therapeutic potential.
References
- 1. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamon water extracts increase glucose uptake but inhibit adiponectin secretion in 3T3-L1 adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pronuciferine, (-)-: A Procedural Guide
Pronuciferine, (-)- is an isoquinoline alkaloid.[1] Alkaloids are a diverse group of naturally occurring compounds that can exhibit significant physiological and pharmacological activity.[2][3] Due to its chemical nature and the lack of comprehensive toxicity data, Pronuciferine, (-)- and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.
I. Hazard Assessment and Classification
In the absence of specific data, a precautionary approach is essential. Pronuciferine, (-)- waste should be classified as hazardous based on the potential for toxicity. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by an EHS professional.[4]
Key Waste Characteristics for Disposal of Pronuciferine, (-)-
| Property | Information | Disposal Implication |
| Chemical Name | Pronuciferine, (-)- | All waste containers must be clearly labeled with the full chemical name. |
| CAS Number | 2128-60-1[1] | Include the CAS number on the hazardous waste label for unambiguous identification. |
| Molecular Formula | C₁₉H₂₁NO₃[1] | Useful for identification by EHS personnel. |
| Physical State | Solid[5] | Solid waste should be segregated from liquid waste streams. |
| Chemical Class | Isoquinoline Alkaloid[1] | Alkaloids can be pharmacologically active and potentially toxic.[2] Must be treated as hazardous chemical waste. |
| Toxicity | Specific toxicity data is not readily available. However, related isoquinoline alkaloids can have various biological effects.[6] | Assume the substance is toxic. Avoid generating dusts or aerosols. All waste must be collected for disposal by a licensed hazardous waste contractor. Do not dispose down the drain or in regular trash. |
| Reactivity | No specific reactivity data is available. Avoid mixing with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.[7] | Segregate from incompatible materials to prevent dangerous reactions.[8] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of Pronuciferine, (-)- waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including:
-
Safety glasses or goggles
-
A lab coat
-
Nitrile gloves
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
This includes unused or expired Pronuciferine, (-)- powder, and contaminated consumables such as weigh boats, filter paper, and gloves.
-
Collect all solid waste in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a securely sealed plastic bag placed inside a rigid container).[9]
-
-
Liquid Waste:
-
This includes solutions containing Pronuciferine, (-)- and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., an HDPE or glass bottle with a screw-top cap). The container must be compatible with the solvent used.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Empty Containers:
-
The original container of Pronuciferine, (-)- must be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
-
3. Waste Container Labeling:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
Use your institution's official hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Pronuciferine, (-)- Waste"
-
The CAS Number: "2128-60-1"
-
An accurate list of all components, including solvents and their approximate percentages.
-
The primary hazard(s) (e.g., "Toxic").
-
The date of initial waste accumulation.
-
4. On-Site Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
5. Disposal Request and Pickup:
-
Once the waste container is full, or if you are generating no more of this specific waste, arrange for its disposal.
-
Follow your institution's specific procedures to request a waste pickup from the EHS department.
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your SAA.[4]
III. Visualized Workflow for Pronuciferine, (-)- Disposal
The following diagram illustrates the decision-making process for the proper disposal of Pronuciferine, (-)-.
Caption: Decision workflow for the disposal of Pronuciferine, (-)-.
References
- 1. Pronuciferine | C19H21NO3 | CID 200480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. vumc.org [vumc.org]
- 5. (R)-Pronuciferine | C19H21NO3 | CID 628376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. otago.ac.nz [otago.ac.nz]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling (-)-Pronuciferine
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of (-)-Pronuciferine. Given the absence of a specific Safety Data Sheet (SDS) for (-)-Pronuciferine, the following protocols are derived from established best practices for managing potent, cytotoxic aporphine alkaloids. All personnel must supplement this guidance with a thorough, lab-specific risk assessment and strictly adhere to all institutional and regulatory standards.
(-)-Pronuciferine, a proaporphine alkaloid, necessitates stringent handling protocols to mitigate risks associated with its potential cytotoxicity. All laboratory operations should be engineered to minimize the possibility of exposure through inhalation, dermal contact, or ingestion.
Engineering Controls and Hazard Assessment
Due to its cytotoxic nature, (-)-Pronuciferine should be handled in a designated, restricted-access area. The primary objective is to contain the powdered compound at its source.
-
Primary Engineering Control: All manipulations of powdered (-)-Pronuciferine, such as weighing and reconstitution, must occur within a certified containment device. Suitable options include a powder containment hood, a Class II, Type B2 biological safety cabinet (exhausted to the outside), or a glovebox isolator.[1] These systems are designed to operate under negative pressure to prevent the escape of airborne particles.[1]
-
Secondary Engineering Control: The laboratory should be maintained under negative pressure relative to adjacent non-laboratory areas. Access to the designated handling area should be through a self-closing door.[1]
Personal Protective Equipment (PPE): The Final Barrier
Personal Protective Equipment is the final and critical barrier between the researcher and the hazardous material.[1][2] The donning and doffing of PPE must be performed in a designated antechamber or an area adjacent to the primary containment zone.[1]
| PPE Component | Specification | Purpose | Guidance |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested).[3][4][5] Powder-free.[2] | Prevents dermal absorption. | Change gloves every 30-60 minutes or immediately if damaged or contaminated.[2] Cuffs should overlap with gown sleeves.[2] |
| Gown | Disposable, impermeable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate material.[3][4] | Protects skin and personal clothing from contamination. | Must have long sleeves with tight-fitting elastic or knit cuffs.[3] Do not wear outside the designated handling area. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator for handling powder. For large spills, a chemical cartridge-type respirator may be necessary.[2] | Prevents inhalation of aerosolized particles. | Surgical masks offer little to no protection from chemical exposure and should not be used.[2] Fit-testing and training are mandatory for respirator use.[2] |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator.[4] | Protects eyes and face from splashes and airborne particles. | Standard safety glasses are insufficient. |
| Protective Bodywear | Disposable head, hair, beard (if applicable), and shoe covers.[3][4] | Minimizes contamination of personal clothing and the laboratory environment. | Shoe covers should be removed before exiting the compounding area to prevent tracking contamination.[2] |
Operational and Disposal Plans
A structured workflow is essential for safely handling (-)-Pronuciferine from initial preparation to final disposal.
Caption: Workflow for the safe handling of powdered (-)-Pronuciferine.
Disposal of Waste:
-
All disposable items, including gloves, gowns, shoe covers, and cleaning materials, that come into contact with (-)-Pronuciferine must be disposed of as hazardous or cytotoxic waste.
-
For non-flush list medicines, the FDA recommends mixing the compound with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[6] However, given the potent nature of this compound, consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols.
-
Never dispose of (-)-Pronuciferine down the drain or in regular trash unless explicitly approved by EH&S.
Spill Management:
A cytotoxic spill kit must be readily available in the laboratory.[1]
-
Inside a Containment Device:
-
Outside a Containment Device (Major Spill):
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
